Alkaline phosphatase
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[1-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZMJCSORYKOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Alkaline phosphatase | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9001-78-9 | |
| Record name | Alkaline phosphatase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphatase, alkaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Enduring Significance of Alkaline Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and rich history of alkaline phosphatase (ALP), an enzyme of profound importance in both fundamental biology and clinical diagnostics. From its initial identification as a key player in bone mineralization to its multifaceted roles in cellular signaling and its utility as a biomarker, the story of this compound is a compelling narrative of scientific inquiry. This document provides a detailed account of the key experiments, methodologies, and conceptual leaps that have shaped our understanding of this ubiquitous enzyme.
The Dawn of an Enzyme: Robison's Discovery and the Calcification Hypothesis
The history of this compound begins in the early 1920s with the pioneering work of British biochemist Robert Robison at the Lister Institute in London. Intrigued by the process of bone formation, Robison hypothesized that an enzyme capable of hydrolyzing organic phosphate (B84403) esters might play a crucial role in providing the inorganic phosphate necessary for the deposition of calcium phosphate, the primary mineral component of bone.
In his landmark 1923 paper published in the Biochemical Journal, Robison demonstrated the presence of a potent "phosphoric esterase" in the ossifying cartilage of young rats and rabbits.[1] This enzyme, which exhibited optimal activity in an alkaline environment (around pH 8.8-9.4), was capable of liberating inorganic phosphate from substrates like glycerophosphate and hexosephosphates.[2] This initial discovery laid the groundwork for what would become known as the "Robison's calcification hypothesis."
Key Early Experiments by Robison and Colleagues
Robison, often in collaboration with colleagues such as Katharine Soames and Marjorie Martland, conducted a series of elegant experiments to characterize this newly discovered enzyme and to test its proposed role in ossification.
Experimental Protocol: Measurement of Phosphatase Activity in Tissues (Adapted from Robison, 1923 & Robison and Soames, 1924) [1][2]
-
Tissue Preparation:
-
Tissues (e.g., ossifying cartilage, non-ossifying cartilage, liver, kidney) were dissected from young, actively growing animals (e.g., rats, rabbits).
-
The tissues were finely minced and ground with sand or in a mortar to create a homogenous pulp.
-
The pulp was then extracted with a known volume of water or a weak sodium bicarbonate solution, often with the addition of chloroform (B151607) as a preservative. The mixture was left to extract for a period, typically overnight, at a low temperature.
-
The resulting extract was filtered to remove solid debris.
-
-
Enzyme Assay:
-
A defined volume of the tissue extract was added to a solution containing a known concentration of a phosphate ester substrate (e.g., sodium glycerophosphate or calcium hexosemonophosphate).
-
The reaction mixture was buffered to an alkaline pH, typically using a sodium carbonate-bicarbonate buffer.
-
The mixture was incubated at a constant temperature, usually 37°C, for a specific duration (e.g., 3 to 24 hours).
-
Control experiments were run in parallel, either by boiling the tissue extract to inactivate the enzyme or by omitting the extract altogether.
-
-
Measurement of Liberated Inorganic Phosphate:
-
At the end of the incubation period, the reaction was stopped by the addition of trichloroacetic acid, which precipitates proteins.
-
The mixture was filtered, and the concentration of inorganic phosphate in the filtrate was determined using the Briggs modification of the Bell-Doisy method. This colorimetric method involves the reaction of phosphate with molybdate (B1676688) in the presence of a reducing agent (hydroquinone and sulfite) to produce a blue color, the intensity of which is proportional to the phosphate concentration.
-
The amount of phosphate liberated by the enzyme was calculated by subtracting the phosphate concentration in the control from that in the experimental sample.
-
Quantitative Data from Robison's Early Experiments
The following table summarizes some of the key quantitative findings from Robison's initial studies, demonstrating the high phosphatase activity in ossifying tissues compared to other tissues.
| Tissue | Substrate | Incubation Time (hours) | % Hydrolysis of Substrate | Reference |
| Ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 3 | 75 | [2] |
| Non-ossifying Cartilage (Rabbit) | Sodium Glycerophosphate | 24 | 0 | [2] |
| Kidney (Rabbit) | Sodium Glycerophosphate | 3 | 90 | [2] |
| Liver (Rabbit) | Sodium Glycerophosphate | 24 | 10 | [2] |
| Bone (young rat) | Hexosemonophosphate | 22 | 84 | [3] |
| Teeth (kitten) | Sodium Glycerophosphate | 24 | 91 | [3] |
Note: The values are illustrative of the magnitude of differences observed and are compiled from the text of the cited papers.
The "Second Mechanism" and the Role of Inorganic Pyrophosphate
While Robison's initial hypothesis was compelling, he himself recognized that it was incomplete. He observed that for calcification to occur in vitro, the concentrations of calcium and phosphate required were higher than those found in normal plasma. This led him to propose the existence of a "second mechanism" that would facilitate the deposition of calcium phosphate at physiological concentrations.
The nature of this second mechanism remained elusive for several decades. The crucial breakthrough came in the 1960s through the study of a rare genetic disorder called hypophosphatasia (HPP) . First described in 1948, HPP is characterized by defective bone mineralization, despite normal or even elevated levels of serum calcium and phosphate, and paradoxically low levels of this compound.[4]
In the 1960s, researchers R. Graham G. Russell and Herbert Fleisch discovered that patients with HPP excrete high levels of inorganic pyrophosphate (PPi) in their urine.[4] PPi is a potent inhibitor of hydroxyapatite (B223615) crystal formation. This finding led to the realization that a key physiological role of tissue-nonspecific this compound (TNAP), the isoenzyme deficient in HPP, is to hydrolyze PPi, thereby removing this inhibitor and allowing bone mineralization to proceed. This discovery provided the long-sought-after "second mechanism" in Robison's hypothesis.
Experimental Workflow: Discovery of PPi in Hypophosphatasia
Caption: Workflow illustrating the discovery of PPi's role in hypophosphatasia.
The Expanding Family: Discovery and Characterization of this compound Isoenzymes
As research progressed, it became clear that "this compound" was not a single entity but rather a family of isoenzymes with distinct tissue origins and biochemical properties. The development of new biochemical techniques in the mid-20th century was instrumental in the discovery and characterization of these different forms.
The primary human this compound isoenzymes are:
-
Tissue-Nonspecific this compound (TNAP): Found in liver, bone, and kidney.
-
Intestinal this compound (IAP)
-
Placental this compound (PLAP)
-
Germ Cell this compound (GCAP)
Several methods were developed to differentiate these isoenzymes, primarily exploiting their differences in heat stability and their differential inhibition by certain chemical compounds.
Methods for Isoenzyme Differentiation
2.1.1. Heat Inactivation
One of the earliest and simplest methods for distinguishing ALP isoenzymes is based on their differential stability to heat. By incubating a serum sample at a specific temperature (typically 56°C) for a defined period, the activity of the heat-labile isoenzymes is selectively reduced.[5][6]
Experimental Protocol: Heat Inactivation of ALP Isoenzymes
-
A serum sample is divided into two aliquots.
-
The total ALP activity is measured in the first (unheated) aliquot.
-
The second aliquot is incubated in a water bath at 56°C for a specific time (e.g., 10 or 15 minutes).
-
The residual ALP activity in the heated aliquot is measured.
-
The percentage of heat-stable ALP is calculated.
Heat Stability of Major ALP Isoenzymes
| Isoenzyme | Heat Stability | % Activity Remaining after 10 min at 56°C |
| Placental (PLAP) | Very Stable | > 90% |
| Intestinal (IAP) | Moderately Stable | ~50-60% |
| Liver | Moderately Labile | ~30-50% |
| Bone | Very Labile | < 20% |
2.1.2. Chemical Inhibition
Specific chemical inhibitors can also be used to differentiate ALP isoenzymes. Two of the most well-characterized inhibitors are urea (B33335) and L-phenylalanine.
-
Urea Inhibition: Urea denatures proteins, and the different ALP isoenzymes exhibit varying degrees of susceptibility to this denaturation. The order of inactivation by urea is generally: Bone > Liver > Intestinal > Placental.[1][3]
-
L-Phenylalanine Inhibition: The amino acid L-phenylalanine is a potent and specific uncompetitive inhibitor of intestinal and placental alkaline phosphatases, with much less effect on the liver and bone isoenzymes.[7][8]
Experimental Protocol: L-Phenylalanine Inhibition of ALP Isoenzymes
-
A serum sample is divided into two aliquots.
-
The total ALP activity is measured in the first aliquot.
-
A known concentration of L-phenylalanine is added to the second aliquot, which is then incubated.
-
The residual ALP activity in the presence of L-phenylalanine is measured.
-
The percentage of inhibition is calculated.
Differential Inhibition of ALP Isoenzymes
| Isoenzyme | Inhibition by L-Phenylalanine (5 mM) | Inhibition by Urea (3 M) |
| Intestinal (IAP) | ~75-80% | Moderate |
| Placental (PLAP) | ~75-80% | Low |
| Liver | ~10% | High |
| Bone | ~10% | Very High |
2.1.3. Electrophoresis
The development of electrophoretic techniques provided a powerful tool for the physical separation of ALP isoenzymes based on their differences in size and electrical charge.[9][10] This allowed for a more direct visualization and quantification of the different forms present in a sample. Agarose gel and polyacrylamide gel electrophoresis have been widely used.
Logical Workflow for ALP Isoenzyme Identification
Caption: A logical workflow for the differential identification of major ALP isoenzymes.
Tumor-Associated this compound Isoenzymes
The study of this compound took on new significance with the discovery of "eutopic" and "ectopic" expression of isoenzymes in cancer patients.
-
Regan Isoenzyme: In 1968, Fishman and his colleagues identified a heat-stable this compound in the serum of a patient with lung cancer that was biochemically and immunologically indistinguishable from placental this compound (PLAP). This was named the Regan isoenzyme, after the patient in whom it was discovered. Its presence is often associated with various malignancies.
-
Nagao Isoenzyme: This isoenzyme, also similar to PLAP, was discovered in a patient with pleuritis carcinomatosa. It is distinguished from the Regan isoenzyme by its sensitivity to inhibition by L-leucine.[11] The Nagao isoenzyme is now known to be the product of the germ cell this compound (GCAP) gene and is often found in patients with seminoma.[12]
-
Kasahara Isoenzyme: First described in a patient with hepatocellular carcinoma, the Kasahara isoenzyme is a fetal form of intestinal this compound that is re-expressed in some cancers.[13][14]
This compound in Cellular Signaling
Beyond its well-established role in bone mineralization, this compound is now recognized as a key player in various cellular signaling pathways. As an ectoenzyme, it is strategically positioned on the cell surface to modulate extracellular signaling molecules by dephosphorylating them.
Role in Bone Mineralization Signaling
The primary signaling role of TNAP in bone is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This action increases the local concentration of inorganic phosphate (Pi), promoting mineralization.
Caption: Signaling pathway of TNAP in bone mineralization.
Involvement in Lipid Metabolism
Recent research has implicated TNAP in lipid metabolism within adipocytes. Studies have shown that TNAP is expressed late in adipogenesis and its inhibition can affect lipolysis and the expression of genes involved in lipid metabolism and adipokine secretion.[15] This suggests a role for this compound in regulating energy balance and insulin (B600854) sensitivity.
Potential Role in Other Signaling Pathways
The ability of this compound to dephosphorylate a wide range of substrates suggests its potential involvement in numerous other signaling pathways. For example, by dephosphorylating extracellular nucleotides like ATP, it can influence purinergic signaling. Further research is ongoing to fully elucidate the diverse signaling roles of this versatile enzyme.
Conclusion
From its discovery as a "phosphoric esterase" in bone to its current status as a family of isoenzymes with diverse physiological roles and clinical significance, this compound has been a subject of intense scientific investigation for a century. The historical journey of its discovery and characterization is a testament to the power of biochemical inquiry in unraveling the complexities of biological processes. For researchers, scientists, and drug development professionals, a deep understanding of the history and fundamental biochemistry of this compound provides a crucial foundation for future innovations in diagnostics, therapeutics, and our understanding of human health and disease.
References
- 1. Studies on the selective chemical inhibition by urea of this compound isoenzymes in the reaction course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. A simplified heat-inactivation method for investigating this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of heat inactivation curves of this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of this compound by L-phenylalanine. | Semantic Scholar [semanticscholar.org]
- 9. Overview of Capillary Electrophoresis Analysis of this compound (ALP) with Emphasis on Post-Translational Modifications (PTMs) | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Seminoma-derived Nagao isozyme is encoded by a germ-cell this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cancer and this compound: Kasahara and Kasahara-variant isoenzymes [jstage.jst.go.jp]
- 14. A hepatoma-associated this compound, the Kasahara isozyme, compared with one of the isozymes of FL amnion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue this compound is involved in lipid metabolism and gene expression and secretion of adipokines in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
alkaline phosphatase isoforms and their specific roles
An In-depth Technical Guide to Alkaline Phosphatase Isoforms and Their Specific Roles
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (ALP) refers to a group of metalloenzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH, playing crucial roles in a wide array of physiological processes. In humans, four distinct genes encode for tissue-specific and tissue-nonspecific isoforms, each with unique expression patterns, biochemical properties, and functions. This guide provides a comprehensive overview of the primary ALP isoforms: Tissue-Nonspecific this compound (TNSALP), Intestinal this compound (IAP), Placental this compound (PLAP), and Germ Cell this compound (GCAP). It details their specific roles in processes such as bone mineralization and gut mucosal defense, explores the signaling pathways they modulate, summarizes key quantitative data, and outlines standard experimental protocols for their differentiation and analysis. This document serves as a technical resource for professionals in research and drug development seeking to understand and target ALP isoforms in various physiological and pathological contexts.
Introduction to this compound
This compound (ALP, EC 3.1.3.1) is a ubiquitous enzyme found across all tissues in the human body.[1] Structurally, ALPs are homodimeric, zinc-containing glycoproteins.[1][2] Each catalytic site contains three essential metal ions—two zinc (Zn²⁺) and one magnesium (Mg²⁺)—that are critical for enzymatic activity.[1][2][3] The primary function of ALP is dephosphorylation—the removal of phosphate groups from various molecules, including nucleotides and proteins.[4][5] This activity is optimal at an alkaline pH, typically between 8 and 10.[6]
Human this compound Isoforms
Humans have four main ALP isoenzymes, encoded by at least four different gene loci.[7][8] These can be broadly categorized as tissue-nonspecific and tissue-specific forms.
Tissue-Nonspecific this compound (TNSALP)
Encoded by the ALPL gene, TNSALP is widely expressed, with particularly high concentrations in the liver, bone, and kidneys.[9] While encoded by a single gene, TNSALP exists as different isoforms, most notably the liver and bone isoforms. These isoforms arise from post-translational modifications, primarily differences in glycosylation (carbohydrate content), which alter their physicochemical properties such as electrophoretic mobility and heat stability.[7][10]
Intestinal this compound (IAP)
The ALPI gene encodes for IAP, which is produced by enterocytes in the small intestine and secreted into the intestinal lumen, bloodstream, and stool.[1][11][12] IAP plays a critical role in maintaining intestinal homeostasis.[1][8]
Placental this compound (PLAP)
PLAP is encoded by the ALPP gene and is primarily synthesized by the placenta during pregnancy.[1][8][13] Its levels in the maternal serum rise progressively, especially during the second and third trimesters.[14][15][16]
Germ Cell this compound (GCAP)
Also known as the Nagao isozyme, GCAP is encoded by the ALPG gene. It is highly similar to PLAP and is typically expressed in germ cell neoplasms.[8][17]
Mandatory Visualization: Genetic and Post-Translational Origins of ALP Isoforms
Specific Roles and Signaling Pathways
TNSALP: Bone Mineralization
The bone isoform of TNSALP (BAP) is located on the surface of osteoblasts and is essential for the formation of hard tissue.[9][18] Its primary role is to facilitate the deposition of hydroxyapatite (B223615) crystals, the mineral component of bone.[9][19] TNSALP achieves this by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[9][19] The reduction in local PPi concentration and the supply of Pi promote the growth of hydroxyapatite crystals within the extracellular matrix.[9]
A deficiency in TNSALP activity due to mutations in the ALPL gene leads to a rare genetic disorder called hypophosphatasia (HPP).[4][20] This condition is characterized by defective bone and tooth mineralization, ranging from severe, lethal forms in infants to milder dental or bone issues in adults.[4][21][22]
Mandatory Visualization: TNSALP in Bone Mineralization
IAP: Gut Homeostasis and Innate Immunity
IAP is a key gut mucosal defense factor that maintains intestinal health through several mechanisms.[8][11][23]
-
LPS Detoxification : IAP dephosphorylates the lipid A moiety of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11][24] This detoxification prevents LPS from binding to Toll-like Receptor 4 (TLR4), thereby suppressing the downstream MyD88-dependent inflammatory cascade and reducing intestinal inflammation.[1][8]
-
Gut Barrier Protection : IAP helps maintain the integrity of the intestinal epithelial barrier by regulating the expression of tight junction proteins.[11][23]
-
Microbiome Regulation : By dephosphorylating pro-inflammatory nucleotides like ATP, IAP can modulate the composition of the gut microbiota, promoting the growth of commensal bacteria.[8][11]
-
Lipid Absorption : IAP is also involved in regulating the absorption of dietary lipids in the duodenum.[1][11]
Deficiency in IAP has been linked to chronic inflammatory conditions like inflammatory bowel disease (IBD) and metabolic syndrome.[1][11]
Mandatory Visualization: IAP Role in Gut Inflammation
PLAP and GCAP: Pregnancy and Oncology
During pregnancy, PLAP is secreted by the placenta into the maternal circulation, leading to a physiological elevation of total serum ALP, which can reach 2 to 4 times the non-pregnant upper limit of normal by the third trimester.[14][15] This increase is a benign and expected finding, reflecting placental growth and metabolic activity.[14]
Both PLAP and the closely related GCAP are considered oncodevelopmental proteins, as their expression is often re-activated in various malignancies. They serve as valuable serum tumor markers, particularly for germ cell tumors like seminoma and dysgerminoma.[25][26][27][28] In patients with active seminoma, elevated PLAP levels can aid in staging, signaling recurrence, and monitoring therapeutic response.[25]
Quantitative Data Summary
Quantitative analysis of ALP isoforms is crucial for both research and clinical diagnostics. The tables below summarize key biochemical and clinical parameters.
Table 1: Physicochemical Properties of Major ALP Isoforms
| Property | Bone (TNSALP) | Liver (TNSALP) | Intestinal (IAP) | Placental (PLAP) |
|---|---|---|---|---|
| Gene | ALPL[20] | ALPL[20] | ALPI[12] | ALPP[29] |
| Heat Stability | Labile (inactivated by heat)[20] | More stable than bone[20] | Stable | Highly stable (resists heat)[1] |
| Electrophoretic Mobility | Slower (more sialic acid)[30] | Faster than bone[31] | Variable | Slow |
| Inhibition by L-Phenylalanine | No significant inhibition | No significant inhibition | Inhibited | Inhibited |
Table 2: Clinical Reference Ranges and Pathophysiological Changes
| Isoform/Condition | Typical Serum Contribution (Non-pregnant Adult) | Change in Pathophysiology | Clinical Significance |
|---|---|---|---|
| Total ALP | 44 - 147 IU/L (Varies by lab/age/sex) | Elevated | Liver disease (cholestasis), bone disease (Paget's, fractures, osteomalacia), certain malignancies.[1][18] |
| Decreased | Hypophosphatasia, malnutrition (zinc/magnesium deficiency).[15][20] | ||
| Bone ALP | ~50% of total | Elevated | High bone turnover states (Paget's disease, healing fractures, hyperparathyroidism, osteoporosis).[18][32] |
| Liver ALP | ~50% of total | Elevated | Hepatobiliary disorders, particularly cholestatic conditions.[10] |
| Placental ALP | Undetectable | Elevated | Normal pregnancy (rises from 2nd trimester, peaks in 3rd, up to 2-4x normal total ALP).[14][15] Also in seminoma and other cancers.[13][25] |
Table 3: Example Kinetic Properties of ALP Isoforms
| Enzyme Form | Buffer/Phosphoacceptor | Km (mmol/L) | Vmax (U/L) |
|---|---|---|---|
| Human Liver ALP | 2-amino-2-methyl-1-propanol | 0.40 | 1147 |
| 2-(ethylamino)ethanol | 1.16 | 2397 | |
| Human Bone ALP | 2-amino-2-methyl-1-propanol | 0.50 | 1162 |
| 2-(ethylamino)ethanol | 1.30 | 2580 | |
| Human Placental ALP | 2-amino-2-methyl-1-propanol | 0.28 | 1378 |
| 2-(ethylamino)ethanol | 0.61 | 2918 |
Data derived from a study using p-nitrophenyl phosphate as the substrate. Kinetic values are highly dependent on assay conditions (buffer, pH, temperature).[33]
Methodologies for Isoform Analysis
Differentiating ALP isoforms is essential for accurate diagnosis. Several laboratory procedures are used, often in combination.
Electrophoresis
This is the primary method for separating ALP isoenzymes based on their differences in size, charge, and glycosylation.[34][35]
-
Protocol Outline :
-
Sample Preparation : Serum or plasma is collected. For enhanced separation, samples may undergo pre-treatment.
-
Pre-treatment (Optional) :
-
Neuraminidase Digestion : This enzyme removes sialic acid residues from the glycan chains of ALP.[30] Since the bone isoform is rich in sialic acid, this treatment significantly reduces its anodal electrophoretic mobility, allowing for better separation from the liver isoform.[30]
-
Lectin Affinity : Gels can be prepared containing wheat-germ lectin, which selectively binds the bone isoenzyme, retarding its migration.[36][37]
-
-
Electrophoresis : The prepared sample is applied to an agarose (B213101) gel matrix.[34][37] An electric field is applied, causing the negatively charged isoforms to migrate towards the anode at different rates. The liver fraction typically migrates fastest, followed by bone, placental, and intestinal fractions.[31]
-
Detection : After separation, the gel is incubated with a substrate solution (e.g., a chromogenic or fluorogenic phosphate ester). The ALP isoforms catalyze the hydrolysis of the substrate, producing a colored or fluorescent product that appears as distinct bands.
-
Quantification : The intensity of the bands is measured using a densitometer to determine the relative percentage of each isoform.[31]
-
Mandatory Visualization: Experimental Workflow for ALP Isoform Separation
Heat Inactivation
This method leverages the differential thermal stability of the isoforms.
-
Protocol Outline :
-
Measure the total ALP activity in an initial serum sample.
-
Heat the serum sample at a specific temperature and duration (e.g., 56°C for 10 minutes).
-
Measure the residual ALP activity post-heating.
-
Interpretation : Bone ALP is the most heat-labile and will be significantly inactivated. Placental ALP is very heat-stable and will retain most of its activity. The liver isoform has intermediate stability. The percentage of activity remaining can be used to estimate the contribution of each isoform.
-
Chemical Inhibition
Specific chemical agents can selectively inhibit certain ALP isoforms. For example, L-phenylalanine and L-homoarginine are classic inhibitors used to differentiate intestinal and placental isoforms from bone and liver isoforms.
Immunoassays
For highly specific and sensitive quantification, immunoassays are employed.
-
Methodology : These assays use monoclonal or polyclonal antibodies that specifically recognize epitopes on a particular isoform.
-
Examples :
-
Enzyme-linked immunosorbent assays (ELISAs) are available for the specific measurement of PLAP, which is crucial for its use as a tumor marker.[25][26]
-
Direct immunochemical methods have been developed for the routine measurement of bone-specific ALP (BAP), providing a more accurate assessment of osteoblastic activity.[31]
-
Implications for Drug Development
The distinct roles and expression patterns of ALP isoforms make them relevant targets and biomarkers in drug development.
-
Therapeutic Targets :
-
Hypophosphatasia : Enzyme replacement therapy with a bone-targeted recombinant form of TNSALP (asfotase alfa) is a primary treatment for HPP, directly addressing the enzyme deficiency.
-
Inflammatory and Septic Conditions : Exogenous IAP supplementation has shown promise in pre-clinical studies for mitigating gut-derived inflammation and sepsis by detoxifying LPS.[8][23] This presents a potential therapeutic strategy for conditions like IBD and necrotizing enterocolitis.[11][23]
-
ALP Modulators : The development of agents that can enhance or inhibit ALP activity is an area of research for treating diseases with excessive bone turnover or other metabolic dysregulations.[5]
-
-
Biomarkers in Clinical Trials :
-
Bone Safety : BAP is a sensitive biomarker for bone formation and is used in toxicological studies and clinical trials to monitor the effects of new drugs on bone metabolism.[18][32]
-
Hepatotoxicity : The liver isoform of ALP is a standard marker of drug-induced liver injury, particularly cholestatic damage.
-
Oncology : PLAP and GCAP are used to monitor disease burden and response to therapy in clinical trials for germ cell tumors.[25]
-
Conclusion
The this compound isoenzymes represent a functionally diverse family of enzymes critical to human health. A clear understanding of their distinct genetic origins, tissue-specific roles, and biochemical properties is paramount for both basic research and clinical application. TNSALP is fundamental to skeletal health, IAP is a guardian of intestinal homeostasis, and PLAP/GCAP serve as vital markers in reproductive health and oncology. Advanced analytical techniques allow for their precise differentiation, providing valuable diagnostic information and enabling their use as specific biomarkers and therapeutic targets in drug development. Future research will likely continue to uncover novel functions and further refine the clinical utility of these essential enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure and mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALPL gene: MedlinePlus Genetics [medlineplus.gov]
- 5. What are this compound modulators and how do they work? [synapse.patsnap.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Interpretation and clinical significance of this compound isoenzyme patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INTESTINAL this compound: A SUMMARY OF ITS ROLE IN CLINICAL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Intestinal this compound (IAP) - Preventive Tests | Diagnostiki Athinon [athenslab.gr]
- 12. Differential regulation of intestinal this compound gene expression by Cdx1 and Cdx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Placental this compound Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. This compound (ALP) â Pregnancy Reference Values â Perinatology.com [perinatology.com]
- 16. This compound (ALP): What Highs and Lows Mean in Pregnancy - SARAH THOMPSON | FUNCTIONAL MATERNITY [functionalmaternity.com]
- 17. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. southtees.nhs.uk [southtees.nhs.uk]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Hypophosphatasia: 90 Years from a Canadian Discovery—A Comprehensive Review of the ALPL Gene Underlying Rathbun’s Syndrome [mdpi.com]
- 21. medlineplus.gov [medlineplus.gov]
- 22. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Placental this compound as a tumor marker for primary intracranial germinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Placental this compound as a tumor marker in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Is placental this compound (PLAP) a useful marker for seminoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Expression of human placenta this compound in placenta during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. helena.com [helena.com]
- 31. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Bone this compound: Significance and symbolism [wisdomlib.org]
- 33. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Improved agarose electrophoretic method for separating this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. academic.oup.com [academic.oup.com]
- 37. researchgate.net [researchgate.net]
The Cornerstone of Calcification: An In-depth Technical Guide to the Function of Alkaline Phosphatase in Bone Mineralization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of tissue-nonspecific alkaline phosphatase (TNAP) in the intricate process of bone mineralization. We delve into the core biochemical mechanisms, regulatory signaling pathways, and key experimental methodologies, presenting quantitative data and visual representations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: The Hydrolysis of an Inhibitor
Bone mineralization is a meticulously controlled process involving the deposition of hydroxyapatite (B223615) crystals onto the organic collagen matrix, providing bone with its characteristic strength and rigidity.[1] A key regulator of this process is the local concentration of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[1][2]
Tissue-nonspecific this compound (TNAP), an ectoenzyme highly expressed on the surface of osteoblasts, plays a critical role by hydrolyzing PPi.[1][2] This enzymatic action accomplishes two crucial tasks: it removes the inhibitory PPi and simultaneously increases the local concentration of inorganic phosphate (B84403) (Pi), a fundamental component of hydroxyapatite.[2] This dual function is central to creating a permissive environment for the nucleation and growth of hydroxyapatite crystals.
The initiation of mineralization often occurs within matrix vesicles, small extracellular vesicles that bud from osteoblasts.[2][3] These vesicles are enriched in TNAP, calcium, and phosphate, serving as nucleation sites for the initial formation of hydroxyapatite crystals.[3][4]
Quantitative Data in Bone Mineralization
Precise quantification of molecules involved in bone metabolism is crucial for research and clinical diagnostics. The following tables summarize key quantitative data related to this compound activity and bone turnover markers.
Table 1: Reference Intervals for Serum Bone-Specific this compound (BAP)
| Population | Age Group | Reference Interval (ng/mL) | Source |
| Men | 25-29 years | 7.4 - 27.7 | [5] |
| 75-79 years | 7.6 - 24.4 | [5] | |
| Premenopausal Women | 30-54 years | 6.0 - 22.7 | [5] |
| Postmenopausal Women | 50-79 years | 8.1 - 31.6 | [5] |
Table 2: Reference Intervals for Serum Bone Turnover Markers
| Marker | Population | Age Group | Reference Interval | Source |
| P1NP | Men | 25-29 years | 31.1 - 95.9 ng/mL | [5] |
| Men | 75-79 years | 15.7 - 68.1 ng/mL | [5] | |
| Premenopausal Women | 30-54 years | 19.3 - 76.3 ng/mL | [5] | |
| Postmenopausal Women | 50-79 years | 18.2 - 102.3 ng/mL | [5] | |
| Men | 25-70 years | 15 - 80 µg/L | [6] | |
| Women | <30 years | 25 - 90 µg/L | [6] | |
| Women | 30-39 years | 15 - 80 µg/L | [6] | |
| Women | 40-49 years | 15 - 60 µg/L | [6] | |
| Women | 50-69 years | 15 - 75 µg/L | [6] | |
| Men | 35-45 years | 16.89 - 42.43 ng/mL | [7] | |
| Women | 35-45 years | 13.72 - 32.90 ng/mL | [7] | |
| CTX | Men | 25-29 years | 0.12 - 0.83 ng/mL | [5] |
| Men | 75-79 years | 0.05 - 0.58 ng/mL | [5] | |
| Premenopausal Women | 30-54 years | 0.05 - 0.67 ng/mL | [5] | |
| Postmenopausal Women | 50-79 years | 0.09 - 1.05 ng/mL | [5] | |
| Men | 25-40 years | 170 - 600 ng/L | [6] | |
| Men | 40-60 years | 130 - 600 ng/L | [6] | |
| Men | >60 years | 100 - 600 ng/L | [6] | |
| Women | <30 years | 150 - 800 ng/L | [6] | |
| Women | 30-39 years | 100 - 700 ng/L | [6] | |
| Women | 40-49 years | 100 - 600 ng/L | [6] | |
| Women | ≥50 years | 100 - 700 ng/L | [6] | |
| Men | 35-45 years | 0.100 - 0.378 ng/mL | [7] | |
| Women | 35-45 years | 0.112 - 0.210 ng/mL | [7] |
P1NP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen.
Regulatory Signaling Pathways
The expression and activity of TNAP in osteoblasts are tightly regulated by several signaling pathways, with the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways playing central roles.
BMP Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation.[8] BMP-2 signaling, through its receptors, activates the Smad transcription factors, which in turn upregulate the expression of key osteogenic genes, including TNAP (encoded by the ALPL gene).[8][9]
Wnt/β-catenin Signaling: The canonical Wnt signaling pathway is also crucial for osteoblast function and bone formation.[10][11][12] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to promote the expression of osteogenic target genes, including ALPL.[13][14] Interestingly, there is evidence of crosstalk between the BMP and Wnt pathways, with BMP-2 being shown to induce Wnt expression, creating an autocrine loop that sustains osteogenic differentiation and TNAP expression.[10][11][15]
Key Experimental Protocols
This section outlines the methodologies for essential experiments used to investigate the function of this compound in bone mineralization.
Quantification of this compound Activity
A common method to quantify ALP activity in osteoblastic cells is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Methodology:
-
Cell Lysis:
-
Culture osteoblastic cells (e.g., Saos-2, MC3T3-E1) to the desired confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release ALP. A common method is freeze-thawing (e.g., two cycles at -70°C/37°C) or sonication.[6]
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., containing glycine (B1666218) and MgCl2, pH 10.5).
-
Add the cell lysate to the reaction buffer.
-
Initiate the reaction by adding the pNPP substrate. An optimized concentration is 9 mM.[6][15]
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Measurement:
-
Stop the reaction by adding NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a spectrophotometer.
-
Calculate ALP activity relative to a standard curve of p-nitrophenol and normalize to total protein content of the cell lysate.
-
In Vitro Mineralization Assay (Alizarin Red S Staining)
Alizarin Red S staining is a widely used method to visualize and quantify calcium deposits, an indicator of successful mineralization in osteoblast cultures.
Methodology:
-
Osteoblast Culture and Differentiation:
-
Seed osteoblasts in a multi-well plate and culture to confluency.
-
Induce osteogenic differentiation by switching to a mineralization medium containing ascorbic acid and β-glycerophosphate.[10]
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
-
Staining:
-
Quantification (Optional):
-
After imaging, the stain can be extracted using a solution of 10% cetylpyridinium (B1207926) chloride.[10]
-
The absorbance of the extracted stain is measured at 562 nm.
-
The amount of calcium deposition can be quantified by comparing the absorbance to a standard curve.
-
Measurement of Inorganic Pyrophosphate (PPi)
Several methods are available to measure PPi in biological samples, including enzymatic assays and high-performance liquid chromatography (HPLC).
Enzymatic Assay Methodology:
-
Sample Preparation:
-
Collect cell culture medium or prepare cell/tissue lysates.
-
Deproteinize the samples, for instance, by ultrafiltration.
-
-
Enzymatic Reaction:
-
A commercially available kit can be used which involves a series of enzymatic reactions.
-
PPi is used to generate a product that can be detected colorimetrically (at ~570 nm) or fluorometrically (Ex/Em = 535/587 nm).
-
The assay is specific for PPi, with no interference from inorganic phosphate.
-
-
Measurement and Calculation:
-
Measure the absorbance or fluorescence.
-
Calculate the PPi concentration based on a standard curve.
-
HPLC Methodology:
-
Sample Preparation:
-
For cell culture, cells can be grown in the presence of radioactive orthophosphate (32Pi).
-
Collect and deproteinize the cell culture medium and cell lysates.
-
-
Chromatographic Separation:
-
Use a weak anion-exchange HPLC column.
-
Separate PPi from Pi and other phosphate-containing compounds using a gradient of Mg2+ ions and ionic strength.[16]
-
-
Detection and Quantification:
-
If using radiolabeling, the amount of 32PPi can be measured using a scintillation counter.
-
Quantify the PPi concentration based on the peak area and a standard curve.
-
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the planning and execution of research.
Conclusion and Future Directions
This compound is undeniably a central player in the regulation of bone mineralization. Its primary role in hydrolyzing the mineralization inhibitor PPi is well-established. This guide has provided a detailed overview of the mechanisms, quantitative data, regulatory pathways, and experimental protocols relevant to the study of ALP in this context.
Future research in this area will likely focus on:
-
Further elucidating the intricate crosstalk between the signaling pathways that regulate TNAP expression.
-
Developing more specific and potent pharmacological modulators of TNAP activity for therapeutic applications in bone diseases such as osteoporosis and hypophosphatasia.
-
Investigating the role of other TNAP substrates and their impact on bone mineralization.
-
Utilizing advanced imaging techniques to visualize and quantify TNAP activity and mineralization in real-time in vivo.
A thorough understanding of the multifaceted role of this compound is paramount for the development of novel therapeutic strategies aimed at promoting bone formation and treating skeletal disorders.
References
- 1. Frontiers | Roles of Phosphate in Skeleton [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Ultrastructural and biochemical aspects of matrix vesicle-mediated mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reference intervals for serum concentrations of three bone turnover markers for men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related reference intervals for bone turnover markers from an Australian reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing Reference Intervals for Bone Turnover Markers in the Healthy Shanghai Population and the Relationship with Bone Mineral Density in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMP-2 vs. BMP-4 expression and activity in glucocorticoid-arrested MC3T3-E1 osteoblasts: Smad signaling, not this compound activity, predicts rescue of mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BMP-2 controls this compound expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Differentiation-inducing factor-1 alters canonical Wnt signaling and suppresses this compound expression in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Alkaline Phosphatase: A Pivotal Ectoenzyme in Cellular Signaling and a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alkaline phosphatase (ALP), a ubiquitous metalloenzyme, plays a critical, yet often underappreciated, role in a multitude of cellular signaling pathways. Beyond its well-established function in bone mineralization and its utility as a clinical biomarker, ALP is a key regulator of inflammation, gut homeostasis, neuronal development, and lipid metabolism. This guide provides a comprehensive overview of the multifaceted roles of ALP in cellular signaling, with a focus on its enzymatic activity of dephosphorylating key signaling molecules. We will delve into the signaling cascades modulated by ALP, present quantitative data on its activity, and provide detailed experimental protocols for its study. Furthermore, this document offers visual representations of these complex pathways and experimental workflows to facilitate a deeper understanding of ALP's function and its potential as a therapeutic target.
Introduction to this compound Isozymes and Functions
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH, leading to the release of inorganic phosphate and an alcohol.[1] In humans, four main isozymes are expressed, each with distinct tissue distribution and physiological roles[2][3]:
-
Intestinal this compound (IAP): Primarily expressed in the small intestine, IAP is crucial for maintaining gut homeostasis, regulating the gut microbiota, detoxifying bacterial components like lipopolysaccharide (LPS), and modulating intestinal inflammation.[2][4][5]
-
Placental this compound (PLAP): Found in high concentrations in the placenta during pregnancy.
-
Germ Cell this compound (GCAP): Expressed in germ cells.
-
Tissue-Nonspecific this compound (TNAP): Ubiquitously expressed, with high levels in the liver, bone, and kidney.[6] TNAP is essential for bone mineralization, and its dysfunction leads to the metabolic bone disease hypophosphatasia.[7][8] It also plays significant roles in the central nervous system (CNS) and lipid metabolism.[6][9]
The primary mechanism by which ALPs influence cellular signaling is through the dephosphorylation of a wide array of substrates, thereby altering their biological activity and downstream effects.[6]
Core Signaling Pathways Modulated by this compound
Innate Immunity and Inflammation: The Role of IAP in LPS Detoxification
A critical function of IAP in the gut is the detoxification of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2][5] LPS is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4).
IAP dephosphorylates the lipid A moiety of LPS, which is crucial for its binding to the TLR4/MD-2 receptor complex.[10] This detoxification process prevents the activation of downstream pro-inflammatory signaling cascades, primarily the NF-κB pathway, thereby dampening the inflammatory response.[5][10]
Caption: IAP-mediated detoxification of LPS prevents TLR4 signaling.
Purinergic Signaling in the Central Nervous System
TNAP plays a significant role in regulating purinergic signaling in the CNS by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP).[6][11] ATP can act as a neurotransmitter and a pro-inflammatory molecule by activating P2 receptors.
By converting ATP to adenosine, TNAP shifts the balance from pro-inflammatory P2 receptor signaling to anti-inflammatory P1 (adenosine) receptor signaling.[10] This regulation is crucial for neuronal development, axonal growth, and mitigating neuroinflammation.[6][11]
Caption: TNAP modulates the balance of purinergic signaling.
Bone Mineralization and the Role of TNAP
In bone, TNAP is highly expressed by osteoblasts and is essential for the formation of hydroxyapatite (B223615) crystals, the mineral component of bone.[7] TNAP facilitates mineralization through two primary mechanisms:
-
Hydrolysis of Inorganic Pyrophosphate (PPi): PPi is a potent inhibitor of hydroxyapatite crystal formation. TNAP hydrolyzes PPi into two molecules of inorganic phosphate (Pi), thereby removing the inhibitory effect and increasing the local concentration of Pi.[7]
-
Generation of Inorganic Phosphate (Pi): The Pi generated from PPi hydrolysis is a building block for hydroxyapatite crystals.[12]
Caption: TNAP's dual role in promoting bone mineralization.
TNAP in Cancer Signaling
The role of ALP in cancer is complex and context-dependent.[13][14] Elevated ALP levels are often associated with bone and liver metastases.[15][16] Several signaling pathways have been implicated in the regulation of ALP expression in cancer cells, including the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) pathways.[13][17] Activation of these pathways can lead to increased ALP expression, which in the case of bone metastases, may reflect an osteoblastic phenotype acquired by the tumor cells.[13]
Quantitative Data on this compound
The following tables summarize key quantitative parameters related to this compound activity and its modulation.
Table 1: Michaelis-Menten Constants (Km) for Various ALP Substrates
| ALP Isozyme | Substrate | Km (mM) | Reference |
| TNAP | p-Nitrophenyl phosphate | 0.4 - 1.0 | [18] |
| TNAP | Pyridoxal-5'-phosphate | 0.01 - 0.1 | [18] |
| TNAP | Inorganic Pyrophosphate | ~0.1 | [8] |
| IAP | p-Nitrophenyl phosphate | 0.5 - 2.0 | [18] |
Table 2: IC50 Values of Common ALP Inhibitors
| Inhibitor | Target ALP Isozyme(s) | IC50 (µM) | Reference |
| Levamisole | TNAP | ~16 | [1] |
| L-Homoarginine | TNAP, IAP | Varies | [19] |
| Theophylline | Most ALPs | ~82 | [1] |
| Pyrazolo-oxothiazolidine derivatives | TNAP | 0.045 | [1] |
Experimental Protocols
Measurement of this compound Activity
A common method to measure ALP activity is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol:
-
Sample Preparation: Prepare cell lysates or serum samples. For cell lysates, wash cells with PBS, lyse in a suitable buffer (e.g., Tris-HCl with Triton X-100), and centrifuge to remove debris.
-
Reaction Mixture: In a 96-well plate, add 50 µL of sample to 150 µL of pNPP substrate solution (e.g., 1 mg/mL pNPP in a buffer containing MgCl2 at pH 9.5).
-
Incubation: Incubate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow at alkaline pH.
-
Quantification: Create a standard curve using known concentrations of p-nitrophenol to determine the ALP activity in the samples, typically expressed as U/L or nmol/min/mg of protein.
Caption: Workflow for a colorimetric ALP activity assay.
Inhibition of this compound Activity in Cell Culture
This protocol describes how to treat cells with an ALP inhibitor to study its effects on a specific signaling pathway.
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the ALP inhibitor (e.g., levamisole) in a suitable solvent (e.g., water or DMSO).
-
Treatment: Dilute the inhibitor stock solution to the desired final concentration in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (medium with solvent but no inhibitor).
-
Incubation: Incubate the cells for a predetermined time, which may range from a few hours to several days depending on the experiment.
-
Downstream Analysis: After incubation, cells can be harvested for various analyses, such as:
-
Western blotting to assess the phosphorylation state of target proteins.
-
RT-qPCR to measure the expression of target genes.
-
Cell-based assays to evaluate proliferation, differentiation, or migration.
-
Conclusion and Future Directions
This compound is a critical regulator of diverse cellular signaling pathways, with profound implications for health and disease. Its ability to dephosphorylate key signaling molecules places it at the crossroads of inflammation, bone metabolism, neuronal function, and cancer progression. The experimental protocols and data presented in this guide provide a framework for further investigation into the intricate roles of ALP. Future research should focus on the development of isoenzyme-specific inhibitors and activators, which could offer novel therapeutic strategies for a wide range of conditions, from inflammatory bowel disease to neurodegenerative disorders and cancer. A deeper understanding of the regulation of ALP expression and activity will undoubtedly unlock new avenues for therapeutic intervention.
References
- 1. Potent this compound Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Intestinal this compound in Inflammatory Disorders of Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-nonspecific this compound Regulates Purinergic Transmission in the Central Nervous System During Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tissue Nonspecific this compound (TNAP) Regulates Cranial Base Growth and Synchondrosis Maturation [frontiersin.org]
- 9. Tissue this compound is involved in lipid metabolism and gene expression and secretion of adipokines in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound, an Unconventional Immune Protein [frontiersin.org]
- 11. Tissue-nonspecific this compound promotes axonal growth of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immobilization of this compound on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang - Translational Cancer Research [tcr.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicalrealities.com [medicalrealities.com]
- 17. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - Jiang- Translational Cancer Research [tcr.amegroups.org]
- 18. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - Wikipedia [en.wikipedia.org]
Regulation of Alkaline Phosphatase Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a crucial enzyme involved in various physiological processes, most notably in bone mineralization and liver function. The regulation of its gene expression is a complex interplay of transcriptional, post-transcriptional, and epigenetic mechanisms. Understanding these regulatory networks is paramount for developing therapeutic strategies for a range of diseases, including skeletal disorders and certain cancers. This guide provides a comprehensive overview of the core mechanisms governing ALP gene expression, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.
The human genome contains four ALP genes: tissue-nonspecific this compound (TNAP), intestinal ALP, placental ALP, and germ cell ALP. This guide will primarily focus on the tissue-nonspecific isoform (encoded by the ALPL gene), which is the most widely expressed and clinically significant.
Transcriptional Regulation
The transcription of the ALPL gene is a tightly controlled process orchestrated by a cohort of transcription factors that bind to specific regulatory elements within its promoter and intronic regions.
Key Transcription Factors
-
Runx2 (Runt-related transcription factor 2): A master regulator of osteoblast differentiation, Runx2 is a pivotal activator of ALPL gene expression.[1] It directly binds to osteoblast-specific cis-acting elements (OSE2) in the promoter of osteoblast-related genes, including ALPL, to initiate their transcription.[2] The expression of Runx2 itself is induced during the early stages of osteoblast differentiation, leading to a subsequent increase in ALP activity.[1] Studies have shown that overexpression of Runx2 in non-osteoblastic cells can induce the expression of major osteoblast-specific genes, including ALP.[2]
-
Sp7/Osterix (Osx): Another critical transcription factor for osteoblast differentiation, Osterix acts downstream of Runx2.[3] It is essential for the maturation of pre-osteoblasts into fully functional osteoblasts capable of bone matrix deposition. Overexpression of Osterix in bone marrow stromal cells has been shown to increase the expression of several osteoblastic markers, including this compound.[3][4]
Signaling Pathways Influencing Transcription
Several signaling pathways converge on the ALPL gene promoter to modulate its transcription.
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs, particularly BMP-2, are potent inducers of osteoblast differentiation and, consequently, ALP expression.[5][6] Upon binding to its receptor, BMP-2 initiates an intracellular signaling cascade that primarily involves the phosphorylation of Smad proteins (Smad1/5/8). These activated Smads then translocate to the nucleus and cooperate with other transcription factors, including Runx2, to activate the transcription of osteogenic genes like ALPL.[7]
-
Wnt/β-catenin Signaling: The canonical Wnt signaling pathway plays a crucial role in bone formation and ALP regulation.[8] Activation of this pathway by Wnt ligands, such as Wnt3a, leads to the stabilization and nuclear accumulation of β-catenin.[9] In the nucleus, β-catenin acts as a coactivator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which can bind to the ALPL promoter and enhance its activity.[10] Interestingly, there is evidence of a Wnt autocrine loop that mediates the induction of ALP by BMP-2 in pre-osteoblastic cells.[7]
Post-Transcriptional Regulation
Following transcription, the stability and translational efficiency of ALPL mRNA are subject to regulation by non-coding RNAs, primarily microRNAs (miRNAs).
MicroRNA-mediated Regulation
MicroRNAs are small, non-coding RNA molecules that typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been implicated in the regulation of ALP expression.
-
miR-21: This miRNA has been shown to be involved in the regulation of osteogenesis.[11] Studies have indicated that miR-21 can influence the expression of genes involved in bone formation, although its direct and quantitative impact on ALP can vary depending on the cellular context.[11][12]
Epigenetic Regulation
Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, play a significant role in controlling ALPL gene expression.
DNA Methylation
DNA methylation, the addition of a methyl group to a cytosine residue, is a key epigenetic mechanism for gene silencing. The methylation status of the ALPL promoter is inversely correlated with its expression.[13] Hypermethylation of CpG islands in the promoter region leads to transcriptional repression, while demethylation is associated with active gene expression. For instance, treatment of the osteoblastic cell line MG-63 with the DNA demethylating agent 5-aza-2'-deoxycytidine (AzadC) resulted in a 30-fold increase in ALPL expression.[13]
Histone Acetylation
Histone acetylation is an epigenetic mark generally associated with a more open chromatin structure and active gene transcription. The acetylation status of histones at the ALPL promoter is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Inhibition of HDACs by compounds like Trichostatin A (TSA) can lead to hyperacetylation of histones, promoting a chromatin state that is permissive for transcription and resulting in increased ALP expression.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative effects of various regulators on this compound gene expression and activity, as reported in the literature.
| Regulator | Experimental System | Effect on ALP Expression/Activity | Fold Change / Quantitative Value | Reference |
| Transcriptional Regulators | ||||
| Runx2 Overexpression | Adipose tissue-derived MSCs | Increased ALP activity | Marked increase | [2] |
| Osterix Overexpression | Murine bone marrow stromal cells | Increased ALP activity | Significant increase | [3] |
| BMP-2 (1 µg/mL, 14 days) | Human pre-osteoblasts | Increased ALPL mRNA | Significant increase | [5] |
| BMP-2 (2 µg/mL, 21 days) | Human pre-osteoblasts | Increased ALP activity | Significant increase (p = 0.013) | [5] |
| Wnt3a | Dental follicle cell line | Increased ALP expression | Enhanced by Wnt5a silencing | [9] |
| Epigenetic Modifiers | ||||
| 5-aza-2'-deoxycytidine (AzadC) | MG-63 osteoblastic cells | Increased ALPL mRNA | 30-fold increase | [13] |
| Trichostatin A (TSA) | Human aortic smooth muscle cells | Increased ALP expression and activity | Significant increase | [14] |
| Post-Transcriptional Regulators | ||||
| miR-21 inhibitor | MC3T3-E1 pre-osteoblast cells | Decreased ALP mRNA | Significant decrease (p < 0.05) | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Below are diagrams of key signaling pathways that regulate this compound gene expression, generated using the DOT language for Graphviz.
Caption: BMP-2 signaling pathway leading to the transcriptional activation of the this compound (ALP) gene.
References
- 1. MicroRNA expression in response to murine myocardial infarction: miR-21 regulates fibroblast metalloprotease-2 via phosphatase and tensin homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osterix enhances proliferation and osteogenic potential of bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Osterix protein stability and physiological role in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMP-2 Long-Term Stimulation of Human Pre-Osteoblasts Induces Osteogenic Differentiation and Promotes Transdifferentiation and Bone Remodeling Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone morphogenetic protein-2-induced this compound expression is stimulated by Dlx5 and repressed by Msx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMP-2 controls this compound expression and osteoblast mineralization by a Wnt autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wnt5a attenuates Wnt3a-induced this compound expression in dental follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. MicroRNA-21 promotes phosphatase gene and protein kinase B/phosphatidylinositol 3-kinase expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic regulation of this compound in human cells of the osteoblastic lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trichostatin A, an HDAC class I/II inhibitor, promotes Pi-induced vascular calcification via up-regulation of the expression of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HDAC inhibitor trichostatin A suppresses osteoclastogenesis by upregulating the expression of C/EBP-β and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tissue-Nonspecific Alkaline Phosphatase (TNSALP): Function, Pathophysiology, and Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tissue-nonspecific alkaline phosphatase (TNSALP), encoded by the ALPL gene, is a critical ectoenzyme anchored to the cell membrane, playing a pivotal role in skeletal mineralization and vitamin B6 metabolism.[1][2][3] Its primary function is the hydrolysis of extracellular phosphate-containing compounds.[1][4] Deficiencies in TNSALP activity, resulting from mutations in the ALPL gene, lead to the rare genetic disorder hypophosphatasia (HPP).[1][3][4] This condition is characterized by defective bone and tooth mineralization due to the accumulation of TNSALP substrates, most notably inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation.[1][5][6][7] Understanding the nuanced biochemistry of TNSALP, its physiological roles, and the molecular basis of HPP is crucial for the development of targeted therapeutics, exemplified by the success of enzyme replacement therapy.
Biochemical Function of TNSALP
TNSALP is a phosphomonoesterase that catalyzes the hydrolysis of a variety of phosphomonoesters at an alkaline pH optimum.[8] Its active site contains metal ions essential for its catalytic activity. The enzyme is widely distributed, with predominant expression in the liver, bone, and kidneys.[1][4]
Key Physiological Substrates
While TNSALP can hydrolyze various substrates in vitro, three are considered physiologically critical:
-
Inorganic Pyrophosphate (PPi): TNSALP hydrolyzes PPi into two molecules of inorganic phosphate (B84403) (Pi).[2][9][10] This action is the cornerstone of its role in bone mineralization, as PPi potently inhibits the growth of hydroxyapatite crystals.[5][6][7] By reducing local PPi concentrations, TNSALP facilitates the deposition of calcium and phosphate, leading to the formation of a rigid bone matrix.[7][10]
-
Pyridoxal-5'-Phosphate (PLP): PLP is the active coenzyme form of vitamin B6. TNSALP dephosphorylates PLP to pyridoxal (B1214274) (PL), allowing it to cross cell membranes, including the blood-brain barrier.[2][11] Once inside the cell, PL is re-phosphorylated back to PLP, where it serves as an essential cofactor for neurotransmitter synthesis, including gamma-aminobutyric acid (GABA).[2][12]
-
Phosphoethanolamine (PEA): PEA is another substrate that accumulates in HPP patients.[9][13] While its specific role is less defined than that of PPi and PLP, it is a component of the glycosylphosphatidylinositol (GPI) anchor that tethers proteins like TNSALP to the cell membrane.[9]
Quantitative Data: Substrates and Kinetic Properties
The catalytic efficiency of TNSALP varies for its different substrates. Mutations associated with HPP can disproportionately affect the hydrolysis of one substrate over another, contributing to the clinical variability of the disease.[14][15]
| Substrate | Typical Plasma Concentration (Normal) | Typical Plasma Concentration (HPP) | Role of TNSALP Hydrolysis |
| Inorganic Pyrophosphate (PPi) | 0.58–3.78 µM[16] | Elevated[5][17] | Removes mineralization inhibitor, provides Pi[7][10] |
| Pyridoxal-5'-Phosphate (PLP) | 5–109 nM[18] | Markedly Elevated (e.g., >5,000 nM)[18][19] | Facilitates transport of Vitamin B6 into cells[2][11] |
| Phosphoethanolamine (PEA) | Trace | Elevated[13][17] | Function less clearly defined[9] |
Table 1: Key Physiological Substrates of TNSALP and Consequences of Deficient Activity.
Core Physiological Roles
Bone and Tooth Mineralization
The quintessential function of TNSALP is to enable the mineralization of the skeletal and dental matrices.[1][20] This process is tightly regulated by the ratio of inorganic phosphate (Pi) to inorganic pyrophosphate (PPi).
-
PPi Generation: Extracellular PPi is generated from ATP by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[21]
-
Inhibition of Mineralization: PPi acts as a potent inhibitor, preventing the spontaneous precipitation of calcium phosphate and the growth of hydroxyapatite crystals onto the collagen scaffold of the bone matrix.[6][7]
-
TNSALP Action: TNSALP, expressed on the surface of osteoblasts and chondrocytes, hydrolyzes PPi into Pi.[9][17] This enzymatic action achieves two critical goals simultaneously: it removes the local inhibitor (PPi) and increases the local concentration of a key mineral component (Pi), thereby driving the formation of hydroxyapatite.[10]
Central Nervous System Function
TNSALP is essential for proper vitamin B6 metabolism in the brain.[9] In HPP, the accumulation of extracellular PLP prevents its entry into neurons. This leads to an intracellular deficiency of the PLP cofactor, which can impair the synthesis of neurotransmitters and result in vitamin B6-responsive seizures, particularly in severe infantile forms of HPP.[6][11][12] Evidence suggests TNSALP acts as an ectoenzyme, regulating extracellular rather than intracellular PLP concentrations.[18]
Pathophysiology of Hypophosphatasia (HPP)
HPP is the metabolic bone disease caused by loss-of-function mutations in the ALPL gene.[3][6] Over 300 distinct mutations have been identified, leading to a wide spectrum of clinical severity.[1] The severity generally correlates with the degree of residual TNSALP enzyme activity; mutations that completely eliminate activity cause the most severe forms.[1]
The pathophysiology is a direct consequence of TNSALP substrate accumulation:[1][22]
-
Skeletal Defects: Elevated extracellular PPi impairs the formation and growth of hydroxyapatite crystals, leading to rickets in children and osteomalacia (softening of bones) in adults.[5][6] This results in bone deformities, fractures, and pain.[4][23]
-
Dental Manifestations: Defective mineralization of cementum, the tissue that anchors teeth to the jawbone, leads to premature tooth loss.[6]
-
Neurological Symptoms: Impaired PLP metabolism can cause seizures in severe cases.[6][17]
-
Systemic Complications: Other reported issues include muscle weakness, respiratory complications from chest deformities, and nephrocalcinosis (calcium deposits in the kidneys).[4][23]
Therapeutic Strategies: Enzyme Replacement Therapy
The primary therapeutic approach for HPP is enzyme replacement therapy (ERT) with asfotase alfa (Strensiq®).[24] Asfotase alfa is a recombinant human TNSALP glycoprotein.[24] It is engineered as a fusion protein containing the TNSALP catalytic domain, a human immunoglobulin Fc domain, and a deca-aspartate bone-targeting domain.[7][23]
This design allows the replacement enzyme to localize to the bone surface, where it can effectively hydrolyze excess PPi, thereby correcting the underlying biochemical defect and promoting bone mineralization.[7] Clinical trials have demonstrated that asfotase alfa improves bone mineralization, reduces skeletal abnormalities, and increases survival in patients with perinatal- and infantile-onset HPP.[5] Treatment leads to a reduction in plasma levels of both PPi and PLP.[5]
| Therapeutic Agent | Mechanism of Action | Target Population | Key Outcomes |
| Asfotase alfa (Strensiq®) | Recombinant TNSALP enzyme replacement; hydrolyzes PPi at the bone surface.[7][24] | Perinatal/infantile- and juvenile-onset HPP.[24] | Improved bone mineralization, reduced rickets severity, improved survival.[5] |
Table 2: Enzyme Replacement Therapy for Hypophosphatasia.
Key Experimental Protocols
Protocol: Colorimetric TNSALP Enzyme Activity Assay
This protocol outlines a standard method for quantifying TNSALP activity in biological samples (e.g., cell lysates, tissue homogenates) using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Principle: TNSALP catalyzes the hydrolysis of pNPP into p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is a yellow-colored chromogen that can be quantified by measuring its absorbance at ~405 nm. The rate of pNP formation is directly proportional to the TNSALP activity in the sample.
Materials:
-
96-well microtiter plate
-
Spectrophotometric plate reader (405 nm)
-
37°C incubator
-
Sample homogenates (e.g., tissue or cells in lysis buffer)
-
Assay Buffer: Alkaline buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) dissolved in Assay Buffer
-
Stop Solution: 3 M NaOH
-
p-Nitrophenol (pNP) standards for standard curve
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the supernatant (e.g., via BCA or Bradford assay) for normalization.[25]
-
Standard Curve: Prepare a serial dilution of pNP standards in Assay Buffer (e.g., 0 to 250 µM). Add 100 µL of each standard to wells in the 96-well plate.
-
Sample Reaction: a. Add 20-50 µL of sample supernatant to separate wells. b. Add Assay Buffer to bring the total volume in each sample well to 100 µL. c. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 100 µL of pre-warmed Substrate Solution to all sample and blank wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution (3 M NaOH) to all wells to stop the enzymatic reaction and maximize the color development of pNP.
-
Measurement: Read the absorbance of the plate at 405 nm.
-
Calculation: a. Subtract the absorbance of the blank from all sample and standard readings. b. Plot the standard curve of absorbance vs. pNP concentration. c. Use the standard curve to determine the concentration of pNP produced in each sample well. d. Calculate TNSALP activity, typically expressed as µmol of pNP produced per minute per mg of total protein (µmol/min/mg or U/mg).
Protocol: Quantification of Plasma Inorganic Pyrophosphate (PPi)
Measuring plasma PPi is a key diagnostic marker for HPP and a crucial pharmacodynamic endpoint in clinical trials. Newer enzymatic assays offer high sensitivity and reliability.[22][26]
Principle: A highly sensitive bioluminescent assay can be used. The enzyme ATP sulfurylase converts PPi into ATP in the presence of adenosine (B11128) 5'-phosphosulfate (APS). The newly generated ATP is then quantified using the firefly luciferase enzyme, which produces light in an ATP-dependent reaction. The light output is directly proportional to the initial PPi concentration.[21][22][26]
Materials:
-
Patient plasma collected with EDTA anticoagulant (EDTA is critical to block ATP conversion post-collection).[22][26]
-
ATP sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Firefly luciferase and D-luciferin reagent
-
Luminometer for measuring light output
-
PPi standards for calibration curve
Brief Procedure:
-
Sample Collection: Collect blood in EDTA-containing tubes. Process immediately to separate plasma. Filtration using a >300 kDa molecular weight cut-off membrane can reduce variability.[22][26]
-
Reaction Setup: In a luminometer-compatible plate, combine the plasma sample with a reaction mixture containing ATP sulfurylase and APS.
-
Incubation: Incubate to allow for the conversion of PPi to ATP.
-
Luminescence Measurement: Inject the luciferase/luciferin reagent into the wells and immediately measure the light emission using a luminometer.
-
Quantification: Calculate the PPi concentration in the plasma by comparing the light output to a standard curve generated with known PPi concentrations. An internal ATP standard can be used to correct for sample matrix interference.[22][26]
Conclusion
Tissue-nonspecific this compound is a fundamentally important enzyme whose role extends from the structural integrity of the skeleton to the metabolic function of the central nervous system. The study of its deficiency in hypophosphatasia has provided profound insights into the mechanisms of biomineralization. This knowledge has directly led to the development of a successful enzyme replacement therapy, asfotase alfa, which addresses the root cause of the disease. For drug development professionals, TNSALP remains a key target, and the continued elucidation of its functions and the pathophysiology of HPP will pave the way for further therapeutic refinements and novel interventions for this and other mineralization disorders.
References
- 1. ALPL gene: MedlinePlus Genetics [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are TNSALP stimulants and how do they work? [synapse.patsnap.com]
- 5. Asfotase Alfa - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. What is the mechanism of Asfotase alpha? [synapse.patsnap.com]
- 8. Tissue-Nonspecific this compound, a Possible Mediator of Cell Maturation: Towards a New Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Mechanism of Mineralization and the Role of this compound in Health and Disease [jstage.jst.go.jp]
- 11. Frontiers | Systemic effects of hypophosphatasia characterization of two novel variants in the ALPL gene [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Hypophosphatasia: Biological and Clinical Aspects, Avenues for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic characterization of hypophosphatasia mutations with physiological substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of human plasma inorganic pyrophosphate. I. Normal values in osteoarthritis and calcium pyrophosphate dihydrate crystal deposition disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hypophosphatasia - pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Perinatal hypophosphatasia: tissue levels of vitamin B6 are unremarkable despite markedly increased circulating concentrations of pyridoxal-5'-phosphate. Evidence for an ectoenzyme role for tissue-nonspecific this compound. [jci.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. What are TNSALP inhibitors and how do they work? [synapse.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. medrxiv.org [medrxiv.org]
- 23. Strensiq (asfotase alfa) for the Treatment of Hypophosphatasia - Clinical Trials Arena [clinicaltrialsarena.com]
- 24. Asfotase alfa - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
- 26. repository.ubn.ru.nl [repository.ubn.ru.nl]
The Pivotal Role of Alkaline Phosphatase in Dephosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkaline phosphatase (ALP), a ubiquitous metalloenzyme, plays a critical role in cellular function and overall physiology through its primary activity: the dephosphorylation of a wide array of substrate molecules. By catalyzing the hydrolysis of phosphate (B84403) monoesters at an alkaline pH, ALP regulates a multitude of biological processes, ranging from bone mineralization and intestinal homeostasis to cellular signaling and the inflammatory response. Dysregulation of ALP activity is implicated in numerous pathologies, including skeletal diseases, malignancies, and inflammatory conditions, making it a significant diagnostic marker and a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of ALP-mediated dephosphorylation, its diverse physiological roles, and its implications in disease and drug development. Detailed experimental protocols for the assessment of ALP activity are provided, alongside a comprehensive summary of its kinetic parameters and inhibitory profiles. Furthermore, key signaling pathways influenced by ALP are visually represented to facilitate a deeper understanding of its complex regulatory functions.
Introduction to this compound
Alkaline phosphatases are a group of enzymes that catalyze the removal of phosphate groups from various molecules, a process known as dephosphorylation.[1] These enzymes are found in numerous tissues throughout the body, including the liver, bone, intestine, and placenta, and their activity is crucial for a wide range of physiological functions.[2][3] Human ALP is categorized into four main isoenzymes based on its tissue of expression: placental ALP, germ cell ALP, intestinal ALP (IAP), and tissue-nonspecific ALP (TNAP), which is found in the liver, bone, and kidneys.[4]
The fundamental reaction catalyzed by ALP involves the hydrolysis of a phosphate monoester, yielding an alcohol and an inorganic phosphate molecule. This seemingly simple reaction has profound biological consequences, as the phosphorylation state of proteins and other molecules is a primary mechanism for controlling their activity, localization, and interaction with other cellular components.
The Mechanism of Dephosphorylation
The catalytic activity of this compound relies on a sophisticated active site architecture involving key amino acid residues and metal ions. The enzyme is a metalloenzyme, typically containing two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺) in its active center, which are essential for its catalytic function.[5]
The dephosphorylation reaction proceeds through a two-step mechanism involving a covalent phosphoseryl intermediate.[6][7]
-
Formation of the Phosphoseryl Intermediate: The reaction is initiated by a nucleophilic attack of a serine residue (Ser102) within the active site on the phosphate group of the substrate. This results in the formation of a transient covalent bond between the enzyme and the phosphate group, releasing the dephosphorylated product (the alcohol).
-
Hydrolysis of the Intermediate: The phosphoseryl intermediate is then hydrolyzed by a water molecule, which is activated by one of the zinc ions. This step regenerates the active site serine residue and releases the inorganic phosphate.
This catalytic cycle allows a single ALP enzyme to process numerous substrate molecules rapidly.
Physiological Roles and Signaling Pathways
This compound's ability to dephosphorylate a diverse range of substrates underpins its involvement in numerous physiological processes.
Bone Mineralization
Tissue-nonspecific this compound (TNAP) is highly expressed by osteoblasts, the cells responsible for bone formation, and plays an indispensable role in bone mineralization.[8] Its primary function in this context is the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation.[8] By reducing the local concentration of PPi, TNAP facilitates the deposition of hydroxyapatite into the bone matrix, a critical step in bone hardening.[8]
References
- 1. This compound drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
- 2. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association between this compound and cancer in American adults: 2003–2016 NHANES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal this compound: A Review of This Enzyme Role in the Intestinal Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. rcsb.org [rcsb.org]
- 8. This compound: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Intestinal Alkaline Phosphatase and Lipid Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intestinal alkaline phosphatase (IAP) is a critical brush border enzyme primarily expressed by enterocytes in the proximal small intestine. Beyond its classical role in dephosphorylation, IAP has emerged as a key regulator of intestinal homeostasis and metabolic health. Its functions include detoxifying bacterial endotoxins like lipopolysaccharide (LPS), maintaining the gut barrier, and modulating the gut microbiota.[1][2][3][4] This guide provides an in-depth examination of the multifaceted role of IAP in dietary lipid absorption. It consolidates findings from key experimental studies, details relevant methodologies, and visualizes the complex molecular pathways involved. A significant focus is placed on the paradoxical finding that IAP appears to slow the rate of fat absorption, thereby acting as a crucial gatekeeper against the metabolic stress induced by high-fat diets.
Core Mechanisms of IAP in Lipid Absorption
IAP's influence on lipid absorption is not merely passive but involves several active, regulatory processes. These range from directly influencing the transit of fat through the enterocyte to mitigating the pro-inflammatory consequences of a high-fat diet.
IAP as a Rate-Limiting Regulator of Fat Absorption
Contrary to what might be expected from an enzyme associated with absorption, in vivo studies using IAP knockout (KO) mice have revealed that IAP's primary role is to retard the rate of fat absorption.[5][6][7]
-
Accelerated Fat Transport in IAP KO Mice: When subjected to forced oil feeding, IAP-deficient mice exhibit an accelerated transport of fat droplets through the intestinal epithelium.[5][6][8] Histological examination shows that while lipid droplets are present in the enterocytes of both wild-type (wt) and IAP KO mice 3 hours after oil gavage, they are significantly reduced in KO mice after 5 hours, indicating faster transit.[5][8]
-
Increased Systemic Triglycerides and Weight Gain: This accelerated absorption leads to a more rapid elevation of serum triglyceride levels in IAP-deficient mice compared to wild-type controls.[5][6][9] When maintained on a long-term high-fat diet, these mice also show a faster rate of body weight gain.[5][6][8]
These findings strongly suggest that IAP participates in a rate-limiting step that governs the speed of fat absorption, potentially to protect the host from a sudden overload of dietary lipids.[5][6][7]
Translocation and Endocytosis During Fat Absorption
Dietary fat absorption triggers a dynamic relocalization of IAP within the enterocyte.
-
Selective Endocytosis: Upon fat absorption, IAP is selectively internalized from the enterocyte brush border via a rapid, clathrin-dependent endocytosis process.[10] Other brush-border enzymes are not similarly affected. This translocation moves IAP to subapical endosomes and onto the membranes surrounding newly formed fat droplets.[10]
-
Association with Chylomicrons: IAP is found to be associated with pre-chylomicron transport vesicles within the enterocyte.[11] Following a fatty meal, levels of IAP increase in both lymph and serum, where it is associated with surfactant-like particles (SLPs) and chylomicrons that transport absorbed fats into the circulation.[5][10][12] This physical association underscores its direct involvement in the lipid packaging and transport pathway.
Detoxification of Pro-Inflammatory Molecules
A critical function of IAP, with profound implications for lipid absorption, is its ability to dephosphorylate and detoxify pro-inflammatory bacterial products, particularly Lipopolysaccharide (LPS).
-
LPS Dephosphorylation: High-fat diets are known to increase intestinal permeability and the absorption of LPS from Gram-negative bacteria along with dietary fats.[3][13] LPS is a potent activator of the Toll-like receptor 4 (TLR4), triggering an inflammatory cascade via NF-κB.[1][4] IAP detoxifies LPS by removing a phosphate (B84403) group from its lipid A moiety, converting it into a non-toxic form that acts as a TLR4 antagonist.[1][14] This action reduces both local and systemic inflammation.[14][15]
-
Preserving Gut Barrier Function: By mitigating LPS-induced inflammation, IAP helps maintain the integrity of the intestinal barrier.[1][2][16] A healthy barrier is essential for preventing the uncontrolled influx of endotoxins that can accompany high-fat meals, thereby preventing the low-grade chronic inflammation characteristic of metabolic syndrome.[3] Oral IAP supplementation has been shown to prevent and even reverse high-fat diet-induced metabolic syndrome in mice.[1][13]
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from studies investigating the role of IAP in lipid absorption, primarily from research involving IAP knockout mouse models.
Table 1: Plasma Triglyceride Levels After Forced Oil Feeding
| Time Point | Wild-Type (wt) Mice (mg/dL) | IAP Knockout (KO) Mice (mg/dL) | Observation | Reference |
| 0 hours | Baseline | Baseline | No significant difference | [8] |
| 5 hours | Elevated | Significantly higher than wt | Accelerated absorption in KO | [8] |
| 7 hours | Returning to baseline | Elevated, higher than wt | Sustained high TG in KO | [8] |
Table 2: Body Weight Gain on a Long-Term High-Fat Diet
| Diet Group | Wild-Type (wt) Mice | IAP Knockout (KO) Mice | Outcome | Reference |
| Normal Diet | Normal weight gain | No significant difference from wt | IAP effect is diet-dependent | [5],[6] |
| High-Fat Diet | Increased weight gain | Significantly faster weight gain than wt | IAP deficiency exacerbates diet-induced obesity | [5],[6],[9] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental designs is crucial for understanding IAP's function.
Caption: IAP's role in the enterocyte during lipid absorption.
References
- 1. Targeting the Intestinal Barrier to Prevent Gut-Derived Inflammation and Disease: A Role for Intestinal this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal this compound targets the gut barrier to prevent aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interplay between intestinal this compound, diet, gut microbes and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated Fat Absorption in Intestinal this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Accelerated fat absorption in intestinal this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal this compound: selective endocytosis from the enterocyte brush border during fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intestinal this compound: role in the depressed gut lipid transport after trauma-hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of lysophosphatidylcholine in brush-border intestinal this compound release and restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestinal this compound prevents metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mInd the gAP: Intestinal this compound Puts the Breaks on Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Role of Intestinal this compound in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Placental Alkaline Phosphatase in Pregnancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental alkaline phosphatase (PLAP) is a highly specific, heat-stable isoenzyme of this compound predominantly expressed by the syncytiotrophoblasts of the human placenta during pregnancy. Its concentration in maternal serum rises steadily as pregnancy progresses, making it a key biomarker for monitoring placental function and fetal well-being. This technical guide provides an in-depth overview of the biochemical properties, physiological roles, and clinical significance of PLAP in pregnancy. It details experimental protocols for its quantification and localization, presents key quantitative data in a structured format, and visualizes its potential signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on pregnancy and placental biology.
Introduction
Placental this compound (PLAP), encoded by the ALPP gene, is a membrane-bound glycoprotein (B1211001) that plays a crucial, albeit not fully elucidated, role in pregnancy.[1][2] It is a member of the this compound family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH. Distinct from other this compound isoenzymes (liver, bone, intestine), PLAP is characteristically heat-stable and exhibits high expression levels in the placenta, particularly during the third trimester.[1] Its release into the maternal circulation begins in the second trimester and increases progressively until term.[2]
The precise physiological functions of PLAP are still under investigation, but it is thought to be involved in feto-maternal metabolism, nutrient transport across the placenta, and placental differentiation.[3][4] Clinically, alterations in maternal serum PLAP levels have been associated with various pregnancy complications, including pre-eclampsia, gestational diabetes, intrauterine growth restriction (IUGR), and preterm birth, highlighting its potential as a diagnostic and prognostic biomarker.[4][5][6][7]
This guide will delve into the molecular and biochemical characteristics of PLAP, summarize its clinical utility with supporting quantitative data, provide detailed experimental methodologies, and present visual representations of its potential signaling interactions and analytical workflows.
Biochemical and Molecular Properties
Structure and Gene
PLAP is a homodimeric metalloenzyme, with each monomer containing two zinc ions and one magnesium ion in its active site, which are essential for its catalytic activity.[8][9] The crystal structure of PLAP has been resolved, revealing a complex three-dimensional conformation.[1][8] The enzyme is anchored to the plasma membrane of syncytiotrophoblasts via a glycosylphosphatidylinositol (GPI) anchor.[1]
The gene encoding PLAP, ALPP, is located on chromosome 2.[10] The ALPP gene is part of a cluster that includes genes for other tissue-specific alkaline phosphatases like intestinal (ALPI) and placental-like (ALPPL2) isoenzymes.[10] The regulation of ALPP gene expression is complex and changes throughout gestation, with a significant increase in mRNA levels observed around the 13th week of pregnancy.[3][11]
Isoforms and Variants
While PLAP is the predominant this compound isoenzyme in the placenta during the later stages of pregnancy, in early pregnancy, the tissue-unspecific this compound (ALP) isoenzyme is more prevalent.[11] The switch in isoenzyme expression occurs as pregnancy progresses.[11] The ALPP gene is polymorphic, with several common alleles (e.g., type 1, type 2, and type 3) that result in different electrophoretic phenotypes.[2][10]
Localization
Immunohistochemical studies have localized PLAP to the apical and basal plasma membranes of the syncytiotrophoblast, the primary site of maternal-fetal exchange.[12][13] It is also found on the surface of cytotrophoblasts.[12] This strategic positioning suggests a role in transport and signaling at the maternal-fetal interface.
Physiological Role and Clinical Significance
Physiological Functions
The exact physiological role of PLAP remains an active area of research. Its enzymatic activity of dephosphorylating various molecules suggests involvement in several key processes:
-
Nutrient Transport: By dephosphorylating molecules, PLAP may facilitate the transport of essential nutrients, such as phosphate (B84403) and fatty acids, across the placental barrier to the fetus.
-
Placental Differentiation and Growth: The continuous increase in PLAP expression throughout pregnancy suggests a role in the differentiation and maturation of the placenta.[3][4]
-
Signaling: There is emerging evidence that PLAP may have growth factor-like effects, stimulating DNA synthesis and cell proliferation in fetal fibroblasts. This mitogenic effect appears to be synergistic with insulin, zinc, and calcium and may involve the activation of downstream signaling pathways such as c-Raf-1, p42/p44 MAPK, p70 S6 kinase, and Akt.
Clinical Significance
Maternal serum levels of PLAP are a valuable indicator of placental health. Deviations from the normal range can be associated with a variety of pregnancy complications.
-
Pre-eclampsia: Studies have shown significantly higher levels of total ALP and PLAP in women with pre-eclampsia compared to normotensive pregnant women.[3][4][14] This elevation may be due to placental dysfunction and increased shedding of syncytiotrophoblast microvesicles into the maternal circulation.[15]
-
Gestational Diabetes Mellitus (GDM): Some studies have reported an association between elevated ALP levels and GDM.[13][16][17]
-
Intrauterine Growth Restriction (IUGR) and Low Birth Weight: Low levels of PLAP in pregnancy have been associated with an increased risk of IUGR and low birth weight, likely reflecting reduced placental size or function.[18][11][19] Conversely, some reports link extremely elevated PLAP to placental insufficiency and low birth weight.[7]
-
Preterm Birth: Elevated maternal PLAP levels have been suggested as a potential biochemical marker for placental injury and an increased risk of preterm delivery.[4][20]
Quantitative Data
The following tables summarize the quantitative data on PLAP levels in various pregnancy conditions.
Table 1: Serum this compound Levels in Normal Pregnancy by Trimester
| Trimester | Mean ALP Level (U/L) |
| First | 17 - 88 |
| Second | 25 - 126 |
| Third | 38 - 229 |
Source: Perinatology.com[21]
Table 2: Comparison of Total ALP and PLAP in Normal Pregnancy vs. Pre-eclampsia
| Group | Total ALP (Mean ± SD) (U/L) | PLAP (Mean ± SD) (U/L) | PLAP/ALP Ratio (Mean ± SD) |
| Normal Pregnancy (n=50) | 85.10 ± 27.076 | 22.08 ± 9.525 | 0.26 ± 0.08 |
| Pre-eclampsia (n=40) | 180.70 ± 90.511 | 69.95 ± 46.763 | 0.38 ± 0.15 |
Source: Al Neelain University Study[14]
Table 3: Gestational ALP Levels in a Large Cohort Study
| Trimester | Mean ALP ± SE (IU/L) |
| First | 95.7 ± 1.6 |
| Second | 123.7 ± 2.4 |
| Third | 166.4 ± 1.66 |
Source: IMR Press[13]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for PLAP Quantification
This protocol is based on a sandwich ELISA method.
Materials:
-
Microplate pre-coated with anti-PLAP antibody
-
PLAP standards
-
Patient serum or plasma samples
-
HRP-conjugated anti-PLAP antibody
-
Wash Buffer
-
Substrate solution (e.g., TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute standards to create a standard curve.
-
Sample Addition: Add 50 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well five times with Wash Buffer.
-
Conjugate Addition: Add 50 µL of HRP-conjugated anti-PLAP antibody to each well. Incubate for 20 minutes at 37°C.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of PLAP in the samples by interpolating from the standard curve.
Immunohistochemistry (IHC) for PLAP Localization
This protocol is for the detection of PLAP in formalin-fixed, paraffin-embedded (FFPE) placental tissue.
Materials:
-
FFPE placental tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-PLAP antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PLAP antibody for 30-60 minutes at room temperature.[8][12]
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Enzyme Conjugate Application: Apply the streptavidin-HRP conjugate and incubate.
-
Chromogen Development: Add the DAB substrate-chromogen solution and monitor for the development of a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a microscope to assess the localization and intensity of PLAP staining.
Enzymatic Assay for PLAP Activity
This protocol measures the enzymatic activity of PLAP using a colorimetric substrate.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Alkaline buffer (e.g., diethanolamine (B148213) buffer, pH 9.8)
-
Sample containing PLAP (e.g., serum, placental extract)
-
Stop solution (e.g., NaOH)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the alkaline buffer and pNPP substrate.
-
Sample Addition: Add a known volume of the sample to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
Stopping the Reaction: Stop the enzymatic reaction by adding the stop solution. The stop solution also enhances the color of the product.
-
Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculation: Calculate the PLAP activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol.
Visualizations
Potential Signaling Pathway of PLAP
While a definitive linear signaling pathway for PLAP has not been fully elucidated, evidence suggests its involvement in promoting cell proliferation and survival through the activation of several key signaling molecules. The following diagram illustrates a potential signaling cascade initiated by PLAP in trophoblasts.
Experimental Workflow for PLAP Analysis
The following diagram outlines a typical experimental workflow for the comprehensive analysis of PLAP from clinical samples.
Conclusion
Placental this compound is a multifaceted enzyme with significant implications for a healthy pregnancy. Its dynamic expression and release into the maternal circulation provide a valuable window into placental function. While its precise physiological roles are still being uncovered, its clinical utility as a biomarker for various pregnancy-related complications is well-established. The methodologies detailed in this guide offer robust approaches for the continued investigation of PLAP. Future research focusing on the specific signaling pathways modulated by PLAP and its substrates will be crucial for a complete understanding of its function and for the development of novel therapeutic strategies to address placental insufficiency and other adverse pregnancy outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Placental this compound Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 3. Expression of human placenta this compound in placenta during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. drmillett.com [drmillett.com]
- 6. Cell signaling in trophoblast-uterine communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the molecular pathways governing trophoblast migration and placental development; a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of this compound from Human Placenta at 1.8 Å Resolution | Semantic Scholar [semanticscholar.org]
- 9. ALPP this compound, placental [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. This compound, placental type - Wikipedia [en.wikipedia.org]
- 11. [Shift of placental this compound isoenzymes in the course of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placental this compound expression at the apical and basal plasma membrane in term villous trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relation of placental this compound expression in human term placenta to maternal and offspring fat mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Critical growth factors and signalling pathways controlling human trophoblast invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Placental this compound (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Structural studies of human placental this compound in complex with functional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (ALP): What Highs and Lows Mean in Pregnancy - SARAH THOMPSON | FUNCTIONAL MATERNITY [functionalmaternity.com]
- 19. researchgate.net [researchgate.net]
- 20. Placental this compound (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cosmobiousa.com [cosmobiousa.com]
Germ Cell Alkaline Phosphatase in Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germ Cell Alkaline Phosphatase (GCAP), also known as placental this compound (PLAP) or encoded by the ALPP gene, is a glycosylphosphatidylinositol (GPI)-anchored, heat-stable metalloenzyme belonging to the this compound family.[1][2] In developmental biology, GCAP is a well-established marker for primordial germ cells (PGCs), the embryonic precursors of gametes.[3][4][5] Its expression is tightly regulated both spatially and temporally, suggesting a crucial, albeit not fully elucidated, role in germline development. This technical guide provides an in-depth overview of GCAP's role in development, focusing on quantitative data, experimental methodologies, and associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Expression
Quantitative data for Germ Cell this compound specifically across a spectrum of human fetal developmental stages is not extensively available in consolidated formats. However, data from related this compound isozymes, particularly placental this compound which shares significant homology, and expression in placental tissue provide valuable insights.
Table 1: Placental this compound (PLAP) Activity in Human Term Placenta
| Maternal Characteristic | Mean PLAP Activity (µmol/mg protein/min) | Standard Deviation | Association (p-value) |
| Normal BMI | 9.14 | 2.89 | N/A |
| Increasing BMI | Positive Association | - | 0.05[6] |
| Increasing Triceps Skinfold Thickness | Positive Association | - | 0.002[6] |
Table 2: Serum this compound Levels During Human Pregnancy
Serum this compound levels progressively increase during pregnancy, largely due to the contribution of the placental isoenzyme.[7]
| Trimester | Serum ALP Levels (U/L) |
| First | 17 - 88[7] |
| Second | 25 - 126[7] |
| Third | 38 - 229[7] |
| Non-pregnant Adult | 33 - 96[7] |
Table 3: Qualitative Expression of Germ Cell this compound (GCAP) in Development
| Developmental Stage/Lineage | Species | Expression Level | Notes |
| Primordial Germ Cells (PGCs) | Human | High | Key marker for migrating PGCs.[2][8] |
| Fetal Testis (Gonocytes) | Human | Present | Expression maintained in early germ cells. |
| Fetal Ovary (Oogonia) | Human | Present | Marks early female germ cells. |
| Placenta (Syncytiotrophoblast) | Human | High | Expression increases throughout gestation.[9] |
| Preimplantation Embryo (2-cell to blastocyst) | Mouse | High (EAP*) | The mouse equivalent, Embryonic this compound (EAP), is highly expressed.[4][5] |
*EAP (Embryonic this compound) is the murine ortholog of human GCAP.
Experimental Protocols
Immunohistochemistry (IHC) for GCAP/PLAP in Paraffin-Embedded Embryonic Tissues
This protocol is adapted from standard IHC-P procedures and is suitable for detecting GCAP/PLAP in formalin-fixed, paraffin-embedded (FFPE) embryonic or fetal tissues.[10][11][12][13]
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute (e.g., Histo-Clear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
-
Primary antibody against GCAP/PLAP (e.g., clone 8A9 or PL8-F6)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 20 minutes.
-
Immerse in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 minute).
-
Immerse in 70% ethanol (1 minute).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform HIER by immersing slides in pre-heated Sodium Citrate buffer.
-
Heat in a pressure cooker for 2.5 minutes at 120°C or in a water bath at 95°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 15 minutes to quench endogenous peroxidase activity.
-
Wash slides with PBS (2 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GCAP/PLAP antibody in the blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30 minutes.
-
Wash slides with PBS (3 changes, 5 minutes each).
-
-
Visualization:
-
Incubate sections with DAB substrate until a brown precipitate develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Whole-Mount In Situ Hybridization (WISH) for ALPP mRNA in Mouse Embryos
This protocol is for visualizing the spatial expression pattern of ALPP mRNA in whole mouse embryos.[14][15][16][17][18]
Materials:
-
Mouse embryos
-
DEPC-treated PBS and PBT (PBS with 0.1% Tween-20)
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (MeOH)
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled anti-sense RNA probe for ALPP
-
Anti-DIG-AP (this compound conjugated) antibody
-
BM Purple or NBT/BCIP substrate
Procedure:
-
Embryo Collection and Fixation:
-
Dissect embryos in cold DEPC-treated PBS.
-
Fix in 4% PFA overnight at 4°C.
-
Wash with PBT.
-
-
Dehydration and Storage:
-
Dehydrate through a graded series of MeOH/PBT washes.
-
Store in 100% MeOH at -20°C.
-
-
Rehydration and Permeabilization:
-
Rehydrate embryos through a graded MeOH/PBT series.
-
Treat with Proteinase K (concentration and time are stage-dependent).
-
Post-fix in 4% PFA/0.2% glutaraldehyde.
-
-
Hybridization:
-
Pre-hybridize in hybridization buffer for at least 1 hour at 65-70°C.
-
Hybridize with the DIG-labeled ALPP probe overnight at 65-70°C.
-
-
Washes and Antibody Incubation:
-
Perform stringent washes in pre-warmed wash buffers to remove unbound probe.
-
Block with a blocking solution (e.g., TBST with 10% sheep serum).
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
-
Detection:
-
Wash extensively with PBT to remove unbound antibody.
-
Equilibrate in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
-
Incubate with BM Purple or NBT/BCIP substrate in the dark until the desired color develops.
-
-
Stopping and Imaging:
-
Stop the reaction by washing with PBT.
-
Store embryos in 4% PFA or glycerol (B35011) for imaging.
-
This compound (ALP) Enzyme Activity Assay
This colorimetric assay measures ALP activity in tissue homogenates.[4][19][20][21][22]
Materials:
-
Tissue sample (e.g., fetal gonad)
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Assay buffer (e.g., containing p-Nitrophenyl Phosphate (pNPP) substrate)
-
Stop solution (e.g., 0.5 M NaOH)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize the tissue in cold homogenization buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Add a known amount of protein from the tissue lysate to a 96-well plate.
-
Add the assay buffer containing pNPP to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol is proportional to the ALP activity.
-
-
Calculation:
-
Calculate ALP activity based on a standard curve generated with known concentrations of p-nitrophenol.
-
Express the activity as units per milligram of protein (e.g., µmol of pNPP hydrolyzed/min/mg protein).
-
Signaling Pathways in Germ Cell Development
The specification, migration, and survival of primordial germ cells, which are characterized by high GCAP expression, are orchestrated by a complex network of signaling pathways. While GCAP's direct enzymatic role in these pathways is still under investigation, its expression is intimately linked with the cellular states governed by these signals.
SDF-1/CXCR4 Signaling in PGC Migration
The chemokine SDF-1 (CXCL12) and its receptor CXCR4 are critical for guiding PGCs from the hindgut to the developing gonads.[3][15][20][23][24]
Caption: SDF-1/CXCR4 signaling pathway guiding primordial germ cell migration.
Wnt Signaling in PGC Specification
Wnt signaling is essential for inducing the competence of epiblast cells to become PGCs.[4][14][19][25]
Caption: Canonical Wnt signaling pathway in primordial germ cell specification.
BMP Signaling in PGC Specification and Development
Bone Morphogenetic Protein (BMP) signaling from the extraembryonic ectoderm is a key inductive signal for PGC formation.[2][5][6][10][26]
Caption: Canonical BMP signaling pathway in primordial germ cell specification.
TGF-β Signaling in Gonadal Development
Transforming Growth Factor-beta (TGF-β) signaling plays a role in regulating the proliferation and quiescence of gonocytes within the developing gonad.[1][5][21][22][23][24][27][28]
Caption: TGF-β signaling pathway in the regulation of gonocyte development.
Conclusion
Germ Cell this compound is an indispensable marker in the study of germline development. While its precise enzymatic function in this context remains an active area of research, its consistent and specific expression in primordial germ cells provides a powerful tool for their identification and isolation. The intricate interplay of signaling pathways such as SDF-1/CXCR4, Wnt, BMP, and TGF-β governs the fate of these GCAP-positive cells. The experimental protocols detailed herein offer robust methods for the investigation of GCAP and the developmental processes it delineates. Further quantitative proteomic and transcriptomic studies on purified PGC populations will be invaluable in elucidating the exact role of GCAP and discovering novel therapeutic targets for reproductive disorders and germ cell tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Placental this compound (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Control of ovarian follicle development by TGFβ family signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relation of placental this compound expression in human term placenta to maternal and offspring fat mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (ALP) â Pregnancy Reference Values â Perinatology.com [perinatology.com]
- 8. Primordial Germ Cells: Current Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Placental this compound Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 13. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 14. geisha.arizona.edu [geisha.arizona.edu]
- 15. Whole-Mount and Section In Situ Hybridization in Mouse Embryos for Detecting mRNA Expression and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculartechnologies.org [moleculartechnologies.org]
- 18. Optimized protocol for whole-mount RNA fluorescent in situ hybridization using oxidation-mediated autofluorescence reduction on mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. affigen.com [affigen.com]
- 21. content.abcam.com [content.abcam.com]
- 22. sciencellonline.com [sciencellonline.com]
- 23. The TGF-β Family in the Reproductive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. GEO Accession viewer [ncbi.nlm.nih.gov]
- 27. Single-Cell Expression Profiling and Proteomics of Primordial Germ Cells, Spermatogonial Stem Cells, Adult Germ Stem Cells, and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Determination of Alkaline Phosphatase (ALP) Activity in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkaline Phosphatase (ALP) is a hydrolase enzyme responsible for removing phosphate (B84403) groups from various molecules, including nucleotides and proteins. In cell culture, ALP activity is a key biomarker for several biological processes. It is widely used to indicate the differentiation of osteoblasts, as its levels significantly increase during bone formation.[1][2] Additionally, ALP is a well-established marker for determining the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), where high expression is associated with an undifferentiated state.[3] This assay provides a simple, sensitive, and high-throughput method for quantifying ALP activity in cell lysates and conditioned media.
Assay Principle
The colorimetric assay for ALP activity is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by the ALP enzyme. In an alkaline environment, ALP catalyzes the dephosphorylation of the colorless pNPP substrate into p-nitrophenol (pNP) and inorganic phosphate.[4][5] The resulting pNP product is a yellow-colored compound that can be quantitatively measured by its absorbance at a wavelength of 405 nm.[6][7] The rate of pNP formation is directly proportional to the ALP activity in the sample.[5]
Figure 1: Principle of the colorimetric ALP assay.
Experimental Protocols
I. Required Materials
| Category | Item |
| Reagents | p-Nitrophenyl Phosphate (pNPP), tablets or powder |
| p-Nitrophenol (pNP) Standard | |
| Assay Buffer (e.g., Diethanolamine or Tris-HCl based, pH ~10.5) | |
| Lysis Buffer (e.g., 0.2% Triton™ X-100 in dH₂O)[5] | |
| Stop Solution (e.g., 3 M NaOH or 6N HCl followed by 1N NaOH)[6] | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | |
| Protein Assay Reagent (e.g., BCA or Bradford) | |
| Equipment | Spectrophotometric 96-well plate reader |
| Clear, flat-bottom 96-well plates | |
| Incubator (25°C, 37°C, or room temperature) | |
| Microcentrifuge | |
| Pipetting devices and accessories | |
| Consumables | 1.5 mL microcentrifuge tubes |
| Pipette tips | |
| Cell scrapers (for adherent cells) |
II. Reagent Preparation
-
Assay Buffer (pH 10.5): Prepare according to commercially available kit instructions or laboratory standards. Keep at room temperature before use.[8]
-
pNPP Substrate Solution (5 mM): Dissolve pNPP tablets or powder in Assay Buffer. For example, dissolve two 5 mg tablets into 5.4 mL of Assay Buffer.[8] This solution should be prepared fresh and protected from light, as it is stable for only a few hours on ice.[8]
-
pNP Standard Stock Solution (e.g., 1 mM): Prepare a stock solution of p-nitrophenol in Assay Buffer. This stock will be used to generate a standard curve.
-
Lysis Buffer (0.2% Triton X-100): Prepare a solution of 0.2% Triton X-100 in purified water. This is a common buffer for lysing cells to measure intracellular ALP.[5]
-
Stop Solution (3 M NaOH): Prepare a 3 M sodium hydroxide (B78521) solution. This is used in endpoint assays to stop the enzymatic reaction and maximize the color development of pNP.
III. Sample Preparation (from Cultured Cells)
Note: Avoid using ALP inhibitors such as EDTA, citrate, oxalate, or fluoride (B91410) in sample preparation buffers.[5][8]
A. Intracellular ALP (Cell Lysate)
-
Culture cells in a suitable plate format (e.g., 24- or 48-well plate) until they reach the desired confluency or differentiation stage.
-
Aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with 1X PBS to remove any residual medium containing secreted ALP.
-
Add an appropriate volume of Lysis Buffer (e.g., 200-500 µL per well of a 24-well plate).
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.[5]
-
Scrape the cells and transfer the resulting lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 13,000 x g for 3-5 minutes to pellet insoluble cell debris.[8]
-
Carefully transfer the supernatant, which contains the soluble ALP enzyme, to a new, clean tube. Keep on ice.
-
(Optional but Recommended) Use a small aliquot of the lysate to determine the total protein concentration using a BCA or Bradford protein assay. This allows for the normalization of ALP activity to the amount of protein in each sample.
B. Secreted ALP (Conditioned Media)
-
Collect the cell culture medium from the wells at the desired time point.
-
Centrifuge the medium at 2,000 x g for 10 minutes to remove any floating cells or debris.
-
Transfer the supernatant to a new tube. This conditioned medium can often be assayed directly without further dilution.[5][8]
Assay Workflow & Procedure
Figure 2: General experimental workflow for the ALP assay.
IV. Assay Procedure (96-Well Plate Format)
-
Prepare pNP Standard Curve:
-
Add Assay Buffer to several wells of a 96-well plate.
-
Create a serial dilution of the pNP Standard Stock Solution to generate standards ranging from 0 to 20 nmol/well. For example, add 0, 4, 8, 12, 16, and 20 µL of a 1 mM pNP standard into duplicate wells.[8]
-
Adjust the final volume in each standard well to be equal to the final sample volume (e.g., 100 µL) with Assay Buffer.
-
-
Load Samples:
-
Add 10-80 µL of your cell lysate or conditioned media samples to separate wells.[8]
-
Include a "sample blank" control for each colored sample by adding the same volume of sample to a well, but add Assay Buffer instead of the pNPP substrate. This corrects for background absorbance.
-
Adjust the volume in all sample wells with Assay Buffer to bring the total volume to 80 µL.[8]
-
-
Initiate Reaction:
-
Add 20-50 µL of the 5 mM pNPP Substrate Solution to all standard and sample wells (except sample blanks).[8] Mix gently by tapping the plate. The final volume should be consistent across all wells (e.g., 100-120 µL).
-
-
Incubation:
-
Incubate the plate for 15-60 minutes. The optimal incubation time and temperature (e.g., 25°C or 37°C) may need to be determined empirically, as it depends on the intrinsic ALP activity in the samples.[6][8] Protect the plate from light during incubation.[8]
-
For a kinetic assay, read the absorbance at 405 nm at multiple time points (e.g., every 1-5 minutes).
-
For an endpoint assay, proceed to the next step after the incubation period.
-
-
Stop Reaction (Endpoint Assay):
-
Add 50-100 µL of Stop Solution (e.g., 3 M NaOH) to each well. The solution should turn a more intense yellow.
-
-
Measure Absorbance:
-
Read the optical density (OD) of the plate at 405 nm using a microplate reader.
-
Data Presentation and Analysis
V. Standard Curve and Sample Data
The following tables illustrate how to structure the data for analysis.
Table 1: Example p-Nitrophenol (pNP) Standard Curve Data
| pNP (nmol/well) | Absorbance at 405 nm (Mean) |
|---|---|
| 0 | 0.052 |
| 4 | 0.285 |
| 8 | 0.518 |
| 12 | 0.751 |
| 16 | 0.984 |
| 20 | 1.217 |
Table 2: Example Sample Data and Calculations
| Sample ID | Sample Volume (µL) | Protein (µ g/well ) | OD 405 nm | pNP Generated (nmol) | ALP Activity (nmol/min/µg protein) |
|---|---|---|---|---|---|
| Control Cells | 50 | 15 | 0.188 | 2.30 | 0.0026 |
| Treated Cells | 50 | 15 | 0.635 | 9.88 | 0.0110 |
VI. Calculation of ALP Activity
-
Generate Standard Curve: Subtract the absorbance of the 0 nmol blank from all standard readings. Plot the corrected absorbance vs. the amount of pNP (nmol). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, and 'x' is the amount of pNP.
-
Determine pNP in Samples: Subtract the absorbance of the sample blank (if used) from the sample readings. Use the standard curve equation to calculate the amount of pNP generated in each sample well.
-
Amount of pNP (nmol) = (Corrected Sample OD - Intercept) / Slope
-
-
Calculate ALP Activity: The activity is expressed as the amount of substrate converted per unit of time per amount of sample.
-
ALP Activity = [pNP Generated (nmol)] / [Incubation Time (min) x Sample Volume (mL) or Protein (mg)]
-
Units: Common units include U/L (µmol/min/L) or nmol/min/mg protein. Normalizing to total protein content is crucial for cell lysates to account for differences in cell number.
-
Troubleshooting
References
- 1. drmillett.com [drmillett.com]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. linear.es [linear.es]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. An innovative and cost-effective way to estimate this compound activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
Unlocking Gene Expression Insights: Alkaline Phosphatase as a Robust Reporter in Mammalian Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The use of reporter genes is a cornerstone of modern molecular biology, providing a readily measurable proxy for transcriptional activity. Among the various reporter systems, secreted alkaline phosphatase (SEAP) has emerged as a powerful and versatile tool for studying gene expression in mammalian cells. Its unique properties, including secretion from cells, inherent heat stability, and the availability of highly sensitive detection methods, make it an ideal choice for a wide range of applications, from promoter analysis to high-throughput drug screening.
These application notes provide a comprehensive overview of the principles and protocols for utilizing SEAP as a reporter gene in mammalian cell culture. Detailed methodologies for transfection, sample preparation, and various detection assays are presented to guide researchers in obtaining reliable and reproducible data.
Key Advantages of the SEAP Reporter System
The SEAP system offers several distinct advantages over other commonly used reporter genes like luciferase and β-galactosidase:
-
Non-Lysis Based Assay: SEAP is secreted into the cell culture medium, eliminating the need for cell lysis to measure reporter activity. This allows for the kinetic monitoring of gene expression from the same population of cells over time and preserves the cells for further analysis.[1][2]
-
High Sensitivity: Chemiluminescent detection methods for SEAP are exceptionally sensitive, capable of detecting enzyme levels as low as a few femtograms.[3] This high sensitivity allows for the detection of weak promoter activity or changes in gene expression at early time points.
-
Heat Stability: The placental isoform of this compound, from which SEAP is derived, exhibits high thermal stability. This property allows for the simple and effective inactivation of endogenous this compound activity in samples by heat treatment, thereby reducing background and increasing the signal-to-noise ratio.[4]
-
Wide Dynamic Range: SEAP assays, particularly chemiluminescent methods, offer a broad dynamic range, often spanning several orders of magnitude, enabling the quantification of a wide range of expression levels.[3]
-
Amenable to High-Throughput Screening (HTS): The simplicity of the assay, involving the collection of culture supernatant, makes it well-suited for automation and high-throughput screening applications.[5]
Quantitative Comparison of SEAP Assay Methods
Researchers can choose from several detection methods for quantifying SEAP activity, each with its own set of characteristics. The most common methods are chemiluminescent, colorimetric, and fluorescent assays.
| Feature | Chemiluminescent Assay | Colorimetric Assay | Fluorescent Assay |
| Principle | Enzymatic conversion of a substrate (e.g., CSPD) leading to light emission.[4] | Enzymatic conversion of a substrate (e.g., pNPP) to a colored product.[2] | Enzymatic conversion of a substrate (e.g., MUP) to a fluorescent product. |
| Detection Limit | High sensitivity, as low as 3-20 fg of enzyme.[3][4] | Lower sensitivity compared to chemiluminescent and fluorescent methods. | High sensitivity, comparable to luciferase assays. |
| Dynamic Range | Wide, up to 6 orders of magnitude.[3] | Narrower dynamic range. | Wide dynamic range. |
| Assay Time | Typically less than 1 hour.[1] | Can be completed in under 1 hour.[2] | Varies depending on the substrate and incubation time. |
| Instrumentation | Luminometer.[4] | Spectrophotometer or microplate reader.[2] | Fluorometer or fluorescence microplate reader. |
| Common Substrate | CSPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) | pNPP (p-Nitrophenyl phosphate) | MUP (4-Methylumbelliferyl phosphate) |
Experimental Workflow and Protocols
The successful implementation of a SEAP reporter assay involves a series of well-defined steps, from the initial experimental design to the final data analysis.
Caption: General experimental workflow for a SEAP reporter gene assay.
Protocol 1: Transfection of Mammalian Cells with a SEAP Reporter Plasmid
This protocol provides a general guideline for transiently transfecting mammalian cells using a lipid-based transfection reagent. Optimization may be required for specific cell types and plasmids.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
pSEAP reporter plasmid (and an appropriate control plasmid)
-
Lipid-based transfection reagent (e.g., Lipofectamine®)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in the appropriate tissue culture plate to achieve 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile tube, dilute the pSEAP plasmid DNA in serum-free medium. b. In a separate sterile tube, dilute the lipid-based transfection reagent in serum-free medium. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: a. Remove the culture medium from the cells and replace it with fresh, complete medium. b. Add the DNA-lipid complexes dropwise to the cells. c. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time will depend on the promoter activity and the cell type.[6]
Protocol 2: Chemiluminescent SEAP Assay
This protocol is adapted for a 96-well plate format and is suitable for high-throughput applications.
Materials:
-
Culture supernatant from transfected cells
-
Dilution Buffer
-
Inactivation Buffer
-
Chemiluminescent substrate (e.g., CSPD)
-
White or black 96-well microplate
-
Luminometer
Procedure:
-
Sample Preparation: a. Centrifuge the collected cell culture supernatant to pellet any cellular debris. b. In a microfuge tube, dilute a portion of the supernatant (e.g., 50 µL) with Dilution Buffer (e.g., 150 µL).[4]
-
Heat Inactivation: a. Seal the tubes and incubate them in a water bath at 65°C for 30 minutes to inactivate endogenous this compound.[1] b. Centrifuge the tubes briefly to collect the condensate. c. Place the samples on ice to cool.
-
Assay Reaction: a. Transfer 50 µL of the heat-inactivated sample to a well of a 96-well microplate.[4] b. Add 50 µL of Inactivation Buffer and incubate for 5 minutes at room temperature.[4] c. Add 50 µL of the chemiluminescent substrate solution to each well.
-
Detection: a. Incubate the plate for 10-20 minutes at room temperature with gentle rocking. b. Measure the light emission using a luminometer, integrating the signal for 1 to 5 seconds per well.[4]
Protocol 3: Colorimetric SEAP Assay
This protocol describes a colorimetric assay using p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.
Materials:
-
Culture supernatant from transfected cells
-
2x SEAP Assay Buffer (e.g., containing L-homoarginine)
-
pNPP substrate solution
-
Clear, flat-bottom 96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: a. Collect 200 µL of cell culture supernatant from each sample and transfer to a 96-well plate.[7]
-
Heat Inactivation: a. Heat-inactivate the samples at 65°C for 30 minutes.[7]
-
Assay Reaction: a. In a separate plate, mix 100 µL of pre-warmed 2x SEAP Assay Buffer with 20 µL of pNPP substrate solution for each sample.[7] b. Add 120 µL of the substrate mixture to 80 µL of the heat-inactivated supernatant in a new 96-well plate.[7]
-
Detection: a. Incubate the plate at 37°C and measure the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.[8]
Application Example: Monitoring NF-κB Signaling
The SEAP reporter system is widely used to study the activity of signal transduction pathways. A common application is to monitor the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammatory and immune responses.
In this setup, a SEAP reporter plasmid is constructed where the SEAP gene is under the control of a minimal promoter containing multiple NF-κB binding sites. Upon stimulation of the pathway (e.g., with TNF-α or LPS), activated NF-κB translocates to the nucleus, binds to the response elements, and drives the expression and secretion of SEAP. The amount of SEAP in the culture medium is then directly proportional to the level of NF-κB activation.[9]
Caption: SEAP reporter assay for monitoring NF-κB pathway activation.
By quantifying the secreted SEAP, researchers can effectively screen for compounds that modulate NF-κB signaling, investigate the effects of genetic mutations on the pathway, or dissect the roles of different upstream signaling components.
Conclusion
The secreted this compound reporter gene system offers a sensitive, versatile, and user-friendly platform for the quantitative analysis of gene expression in mammalian cells. Its non-destructive nature and amenability to high-throughput formats make it an invaluable tool for both basic research and drug discovery applications. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently employ the SEAP system to gain deeper insights into the intricate regulation of gene expression.
References
- 1. content.abcam.com [content.abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemiluminescent reporter gene assays: sensitive detection of the GUS and SEAP gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. invivogen.com [invivogen.com]
- 6. takara.co.kr [takara.co.kr]
- 7. Measurement of Secreted Embryonic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic this compound NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkaline Phosphatase in DNA Vector Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular cloning, the prevention of vector self-ligation is a critical step for enhancing the efficiency of creating recombinant DNA molecules. When a vector is linearized with a single restriction enzyme or with two enzymes that produce compatible ends, the free 5'-phosphate and 3'-hydroxyl ends can be readily re-ligated by DNA ligase, leading to a high background of non-recombinant colonies. Alkaline phosphatase serves as an indispensable tool to circumvent this issue by catalyzing the removal of 5'-phosphate groups from the linearized vector DNA.[1][2] This enzymatic modification renders the vector incapable of self-ligation, thereby significantly increasing the probability of successful ligation with a phosphorylated DNA insert.[3][4] This document provides detailed application notes and protocols for the use of various alkaline phosphatases in DNA vector dephosphorylation.
Mechanism of Action
This compound is a hydrolase enzyme that non-specifically catalyzes the removal of phosphate (B84403) groups from the 5' termini of DNA, RNA, and nucleotides.[5][6] The reaction involves the hydrolysis of the phosphomonoester bond, yielding a free 5'-hydroxyl group and inorganic phosphate.[2] By eliminating the 5'-phosphate, the vector can no longer serve as a substrate for DNA ligase, which requires both a 5'-phosphate and a 3'-hydroxyl group to form a phosphodiester bond.[7] However, when a DNA insert with intact 5'-phosphate groups is introduced, DNA ligase can catalyze the formation of a phosphodiester bond between the 3'-hydroxyl of the vector and the 5'-phosphate of the insert on each strand. This results in a circular, nicked recombinant plasmid that is efficiently repaired by the host bacterium's cellular machinery after transformation.[7][8]
Types of Alkaline Phosphatases
Several types of alkaline phosphatases are commonly used in molecular biology, each with distinct properties regarding their source, specific activity, and ease of inactivation.[6][9]
-
Calf Intestinal this compound (CIP): Traditionally one of the most widely used phosphatases, CIP exhibits high specific activity. However, its robust nature makes it difficult to inactivate, often requiring a phenol:chloroform extraction step which can lead to sample loss.[6]
-
Bacterial this compound (BAP): Derived from E. coli, BAP is also a highly active enzyme but is notoriously difficult to inactivate completely.[6][10]
-
Shrimp this compound (SAP): Isolated from Arctic shrimp (Pandalus borealis), SAP is a heat-labile enzyme that can be easily and irreversibly inactivated by a simple heat treatment.[4][11] This property eliminates the need for purification steps prior to ligation, streamlining the cloning workflow.[4]
-
Antarctic Phosphatase (AP): Sourced from a recombinant organism, this phosphatase is also heat-labile and can be readily inactivated. It is active in a wide range of buffers, providing flexibility in experimental design.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of different alkaline phosphatases in vector dephosphorylation.
| Enzyme | Source | Specific Activity (units/mg) | Optimal Temperature (°C) | Heat Inactivation Conditions | Reference |
| Calf Intestinal AP (CIP) | Bovine Intestine | High | 37 | 75°C for 10 min (with EDTA) or purification | [6] |
| Bacterial AP (BAP) | E. coli | ~50 | 37 | Difficult to inactivate | [14] |
| Shrimp AP (SAP) | Arctic Shrimp | 2000-4000 | 37 | 65°C for 15 min | [11][14] |
| Antarctic Phosphatase | Recombinant | High | 37 | 80°C for 2 min | [13] |
| Anza this compound | Recombinant | Not specified | 37 | 80°C for 20 min | [3] |
| TSAP | Recombinant | Not specified | 37 | 74°C for 15 min | [15] |
| Protocol Parameter | Simultaneous Digestion & Dephosphorylation | Sequential Dephosphorylation | Quick Dephosphorylation (SAP) | Antarctic Phosphatase Protocol |
| DNA Amount | 1 µg | 1 µg | per µg vector | 1 pmol (~1 µg of 3 kb plasmid) |
| Enzyme Units | 1 µl (Anza AP) | 1 µl (Anza AP) | 5 U | 5 units |
| Incubation Time | 15 min | 15 min | 5 min | 30 min |
| Incubation Temperature | 37°C | 37°C | 37°C | 37°C |
| Heat Inactivation | 80°C for 20 min | 80°C for 20 min | As per restriction enzyme | 80°C for 2 min |
| Reference | [3] | [3] | [4] | [13] |
Experimental Protocols
Protocol 1: Simultaneous Restriction Digestion and Dephosphorylation with Anza™ this compound
This protocol allows for the concurrent digestion and dephosphorylation of the vector, saving time and reducing handling steps.[3]
Materials:
-
Vector DNA (1 µg)
-
Anza™ Restriction Enzyme(s)
-
Anza™ this compound
-
10X Anza™ Buffer
-
Nuclease-free water
Procedure:
-
Set up the following reaction in a microcentrifuge tube:
-
Vector DNA: 1 µg
-
10X Anza™ Buffer: 2 µL
-
Anza™ Restriction Enzyme(s): 1 µL of each
-
Anza™ this compound: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 15 minutes.
-
Inactivate the enzymes by heating the reaction at 80°C for 20 minutes.[3]
-
The dephosphorylated vector is now ready for ligation or can be stored at -20°C.
Protocol 2: Sequential Dephosphorylation using Shrimp this compound (SAP)
This protocol is suitable when performing dephosphorylation after the restriction digest is complete.
Materials:
-
Digested Vector DNA
-
Shrimp this compound (SAP)
-
10X SAP Reaction Buffer (if not compatible with restriction buffer)
-
Nuclease-free water
Procedure:
-
Perform the restriction digest of the vector DNA according to the manufacturer's protocol.
-
Following digestion, add 1 µL of SAP (1 unit/µL) for every 1 µg of vector DNA directly to the reaction mixture.
-
If the restriction enzyme buffer is not compatible with SAP, purify the digested DNA first and then set up the dephosphorylation reaction in the appropriate buffer.
-
Incubate at 37°C for 15-30 minutes.
-
Inactivate both the restriction enzyme(s) and SAP by heating at 65°C for 15 minutes. If the restriction enzyme is not heat-inactivated at this temperature, a purification step is required.[4]
-
The dephosphorylated vector is ready for ligation.
Protocol 3: Dephosphorylation with Antarctic Phosphatase
This protocol is ideal for use with restriction enzymes that are not easily heat-inactivated, as Antarctic Phosphatase has a very efficient heat-inactivation profile.
Materials:
-
Digested Vector DNA (1 pmol of ends)
-
Antarctic Phosphatase (5 units)
-
10X Antarctic Phosphatase Reaction Buffer
-
Nuclease-free water
Procedure:
-
Following restriction digestion, set up the dephosphorylation reaction as follows:
-
Digested DNA: 1 pmol of ends (~1 µg of a 3 kb plasmid)
-
10X Antarctic Phosphatase Reaction Buffer: 2 µL
-
Antarctic Phosphatase: 1 µL (5 units)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at 37°C for 30 minutes.[13]
-
Heat inactivate the Antarctic Phosphatase at 80°C for 2 minutes.[13]
-
If the restriction enzyme was not inactivated by this treatment, purify the DNA before proceeding to ligation.
Visualizations
Caption: Experimental workflow for vector dephosphorylation and subsequent ligation.
Caption: Mechanism of preventing vector self-ligation using this compound.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Dephosphorylation for Cloning | ArcticZymes Technologies [arcticzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound. | Semantic Scholar [semanticscholar.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. neb.com [neb.com]
- 13. neb.com [neb.com]
- 14. US7323325B2 - Shrimp this compound - Google Patents [patents.google.com]
- 15. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Chemiluminescent Detection of Alkaline Phosphatase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chemiluminescent substrates for the sensitive detection of alkaline phosphatase (AP) in various immunoassays. Detailed protocols for Western blotting and ELISA are provided, along with a comparative analysis of common substrates to facilitate optimal assay design and execution.
Introduction to Chemiluminescent this compound Detection
Chemiluminescent detection of this compound offers significant advantages over colorimetric and fluorescent methods, including superior sensitivity and a wider dynamic range.[1][2] The most widely used chemiluminescent substrates for AP are based on 1,2-dioxetane (B1211799) chemistry.[3][4] In the presence of this compound, these substrates are dephosphorylated, leading to the formation of an unstable intermediate that decomposes and emits light.[4][5] This sustained light emission, often referred to as "glow" chemiluminescence, can be detected and quantified using luminometers or CCD-based imaging systems.[1][6]
Commonly used 1,2-dioxetane substrates include CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate) and CSPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate).[3][6] Another high-performance substrate, APS-5, is based on a 9,10-dihydroacridine (B10567) structure and also produces a stable and efficient light emission upon reaction with AP.[7]
Substrate Selection and Comparison
The choice of a chemiluminescent substrate depends on the specific application, required sensitivity, and instrumentation available. Key performance characteristics to consider include signal intensity, signal duration, and signal-to-noise ratio.
| Substrate | Chemical Class | Signal Kinetics | Peak Emission Wavelength | Key Features |
| CDP-Star® | 1,2-dioxetane | Glow | ~466 nm | High signal intensity, rapid time to peak light emission on membranes (1-2 hours).[6] Preferred for digital imaging systems.[6] |
| CSPD® | 1,2-dioxetane | Glow | ~477 nm | High sensitivity, longer time to peak light emission on membranes (approx. 4 hours).[6] |
| APS-5 | 9,10-dihydroacridine | Glow | ~430 nm | Ultra-high sensitivity, rapid and stable signal, temperature insensitive between 25-35°C.[7][8] |
Signaling Pathway of 1,2-Dioxetane Substrates
The following diagram illustrates the general mechanism of light emission from 1,2-dioxetane-based chemiluminescent substrates upon reaction with this compound.
Caption: Mechanism of AP-catalyzed chemiluminescence.
Experimental Protocols
Chemiluminescent Western Blotting Protocol
This protocol provides a general procedure for the chemiluminescent detection of proteins on Western blots using an this compound-conjugated secondary antibody.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody
-
This compound (AP)-conjugated Secondary Antibody
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent AP Substrate
-
Imaging system (X-ray film or CCD camera)
Workflow Diagram:
Caption: Chemiluminescent Western Blot Workflow.
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature (RT) with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with Wash Buffer. Incubate the membrane with the primary antibody, diluted in Blocking Buffer, for 1 hour at RT or overnight at 4°C with agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with Wash Buffer. Incubate the membrane with the AP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at RT with agitation.
-
Washing: Wash the membrane three times for 5 minutes each with Wash Buffer to remove unbound secondary antibody.[9]
-
Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Ensure the membrane is drained of excess wash buffer but not allowed to dry. Place the membrane on a clean surface and add the substrate to completely cover the membrane. Incubate for 5 minutes.[10]
-
Signal Detection: Remove excess substrate and place the membrane in a plastic sheet protector or between transparencies.[11] Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Exposure times may vary from a few seconds to several minutes depending on the signal intensity.[6]
Chemiluminescent ELISA Protocol
This protocol outlines a sandwich ELISA procedure with chemiluminescent detection using an this compound-conjugated detection antibody.
Materials:
-
96-well microplate coated with capture antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated Detection Antibody
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
Wash Buffer (e.g., PBST: Phosphate-Buffered Saline with 0.05% Tween-20)
-
Chemiluminescent AP Substrate
-
Luminometer
Workflow Diagram:
Caption: Chemiluminescent Sandwich ELISA Workflow.
Procedure:
-
Antigen Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated and blocked microplate. Incubate for 2.5 hours at RT with gentle shaking.[12]
-
Washing: Discard the solution and wash the wells four times with 300 µL of Wash Buffer per well.[12]
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at RT with gentle shaking.[12]
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-AP Incubation: Add 100 µL of Streptavidin-AP conjugate to each well. Incubate for 45 minutes at RT with gentle shaking.[12]
-
Washing: Repeat the wash step as in step 2.
-
Substrate Reaction and Detection: Add 100 µL of the chemiluminescent AP substrate to each well. Incubate for an appropriate time (e.g., 10-30 minutes) at RT in the dark.[12][13] The light emission can be measured using a microplate luminometer. The signal is typically stable for at least one hour at intermediate and low enzyme concentrations.[14]
Substrate Selection Guide
Choosing the appropriate chemiluminescent substrate is critical for achieving optimal results. The following decision tree provides guidance on selecting a substrate based on experimental requirements.
Caption: Decision tree for substrate selection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing- Contaminated buffers | - Increase blocking time or try a different blocking agent.- Optimize primary and secondary antibody concentrations.- Increase the number or duration of wash steps.- Prepare fresh buffers. |
| Weak or No Signal | - Inactive enzyme or substrate- Insufficient antibody or antigen- Incorrect substrate for the enzyme- Over-washing | - Check the expiration dates and storage conditions of reagents.- Increase antibody concentrations or the amount of protein loaded.- Ensure the substrate is specific for this compound.- Reduce the stringency or duration of wash steps. |
| Uneven Signal | - Uneven substrate application- Membrane dried out | - Ensure the membrane is completely and evenly covered with the substrate.- Keep the membrane moist throughout the procedure. |
For more detailed troubleshooting, refer to comprehensive guides on Western blotting and ELISA.[15][16]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Chemiluminescent assay of this compound applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scribd.com [scribd.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. abcam.cn [abcam.cn]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biocompare.com [biocompare.com]
Application Notes and Protocols for Alkaline Phosphatase in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is an indispensable technique for the detection and semi-quantification of specific proteins in a complex mixture. The choice of enzymatic reporter, conjugated to a secondary antibody, is critical for achieving desired sensitivity and specificity. Alkaline phosphatase (AP) is a widely used enzyme in Western blotting, offering distinct advantages, particularly in chromogenic and chemiluminescent detection systems.[1][2][3] Its reaction kinetics allow for signal accumulation over time, potentially increasing sensitivity.[2][4] This document provides a comprehensive guide to using this compound in Western blotting, including a comparison of detection methods, detailed protocols, and troubleshooting tips.
Principle of this compound-Based Detection
In Western blotting, an AP-conjugated secondary antibody binds to the primary antibody that is specific to the target protein immobilized on a membrane. The detection of the target protein is achieved by providing a substrate that is converted by this compound into a detectable product. This product can be a colored precipitate (chromogenic), emit light (chemiluminescent), or be fluorescent.
Comparison of Detection Methods
This compound offers versatility in detection, with three main categories of substrates available: chromogenic, chemiluminescent, and fluorescent. The choice of substrate depends on the required sensitivity, the desired type of data (qualitative vs. quantitative), and the available imaging equipment.[5][6]
| Feature | Chromogenic Detection | Chemiluminescent Detection | Fluorescent Detection |
| Principle | Enzyme converts a soluble substrate into a colored, insoluble precipitate on the membrane.[7] | Enzyme catalyzes a reaction that produces light as a byproduct.[2][3] | Enzyme converts a substrate into a fluorescent product that can be excited by light of a specific wavelength to emit light of a longer wavelength.[8][9] |
| Substrates | BCIP/NBT, Fast Red | CDP-Star, CSPD | ECF, DDAO phosphate |
| Sensitivity | Nanogram (ng) range, less sensitive.[7][10] | Picogram (pg) to femtogram (fg) range, high sensitivity.[2][11] | Picogram (pg) range, high sensitivity.[12] |
| Signal Stability | Stable, precipitate does not fade quickly when protected from light.[13][14] | Transient, light emission decays as the substrate is consumed.[2] | Stable, allowing for repeated measurements.[12] |
| Quantification | Semi-quantitative at best, difficult to get linear range. | Good for quantification with a CCD camera, offers a large linear response range.[2] | Excellent for quantification, wide linear dynamic range.[12][15] |
| Equipment | No special equipment needed for visualization.[7] | Requires X-ray film or a CCD-based imaging system.[2][16] | Requires a fluorescence scanner or imager.[8][9] |
| Multiplexing | Possible with different colored precipitates, but can be challenging. | Difficult, requires stripping and re-probing. | Excellent, multiple proteins can be detected simultaneously with different fluorophores. |
| Cost | Most cost-effective.[7] | Moderate to high cost. | High cost. |
Signaling Pathways and Experimental Workflows
This compound Enzymatic Reactions
The following diagrams illustrate the mechanism of action of this compound with different types of substrates.
Caption: Chromogenic detection using BCIP/NBT with this compound.
Caption: Chemiluminescent detection using CDP-Star® with this compound.
Caption: Fluorescent detection using ECF substrate with this compound.
General Western Blotting Workflow with AP Detection
This diagram outlines the major steps involved in a Western blotting experiment using an this compound-conjugated secondary antibody.
Caption: General workflow for Western blotting with this compound detection.
Experimental Protocols
A. General Western Blotting Protocol
This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized for each experiment.
Materials:
-
Transfer membrane (Nitrocellulose or PVDF) with transferred proteins
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibody diluted in blocking buffer.
-
This compound-conjugated secondary antibody diluted in blocking buffer.
-
Wash Buffer: TBST (Tris-buffered saline, 0.1% Tween 20) or PBST (Phosphate-buffered saline, 0.1% Tween 20).
-
AP detection substrate of choice.
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[17][18]
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody at the optimized dilution. Incubation can be for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.[17][19]
-
Washing: Remove the primary antibody solution. Wash the membrane three to four times for 5-10 minutes each with Wash Buffer at room temperature with gentle agitation.[13][17]
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[13][20] A common starting dilution is 1:1,000 to 1:30,000.[13]
-
Washing: Discard the secondary antibody solution and wash the membrane as described in step 3.[13]
-
Detection: Proceed with the specific protocol for your chosen substrate (Chromogenic, Chemiluminescent, or Fluorescent).
B. Chromogenic Detection with BCIP/NBT
This method produces a stable, visible purple-blue precipitate.[13][21]
Materials:
-
This compound Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl2.[18][19]
-
BCIP (5-bromo-4-chloro-3-indolyl-phosphate) solution.
-
NBT (nitro blue tetrazolium) solution.
-
Alternatively, a pre-mixed, ready-to-use BCIP/NBT solution can be used.[14][21][22]
-
Stop Solution: 10 mM Tris-HCl, pH 6.0, 5 mM EDTA or deionized water.[13][19]
Procedure:
-
After the final wash step in the general protocol, briefly rinse the membrane with this compound Buffer.
-
Prepare the BCIP/NBT working solution according to the manufacturer's instructions. If using individual components, a common recipe is to add 66 µL of NBT stock and 33 µL of BCIP stock to 10 mL of this compound Buffer.[19][20]
-
Incubate the membrane in the BCIP/NBT solution in the dark at room temperature with gentle agitation.[13]
-
Monitor the color development. The reaction is typically complete within 5 to 30 minutes.[13][17]
-
Stop the reaction by washing the membrane extensively with deionized water or by incubating in Stop Solution once the desired signal intensity is reached.[13][19]
-
Air dry the membrane and store it protected from light.[13]
C. Chemiluminescent Detection with CDP-Star®
This method offers high sensitivity and is suitable for quantitative analysis.[23]
Materials:
-
Assay Buffer (if required by the manufacturer).
-
Plastic wrap or development folder.
-
X-ray film or CCD imaging system.
Procedure:
-
Following the final wash step in the general protocol, drain the excess wash buffer from the membrane.
-
Place the membrane on a clean, flat surface.
-
Apply the CDP-Star® substrate evenly to cover the entire membrane surface (approximately 5 mL for a 100 cm² membrane).[25]
-
Incubate for 5 minutes at room temperature.[25]
-
Drain the excess substrate and place the membrane in a plastic wrap or a development folder, ensuring there are no air bubbles.[16][25]
-
Expose the membrane to X-ray film or capture the signal with a CCD imager. Exposure times can range from a few seconds to several minutes, depending on the signal intensity.[16] Light emission will peak after about 2-4 hours and can last for several days.[25]
D. Fluorescent Detection with ECF Substrate
This method provides a stable signal for accurate quantification.[12]
Materials:
-
ECF™ Substrate and Dilution Buffer.[8]
-
Plastic wrap.
-
Fluorescence imaging system.
Procedure:
-
Prepare the ECF working solution by dissolving the ECF substrate in the dilution buffer as per the manufacturer's instructions.[8][26]
-
Following the final wash step in the general protocol, drain the excess wash buffer.
-
Place the membrane, protein side down, onto a small volume of the ECF working solution (e.g., 24 µL/cm²) pipetted onto a flat sheet of plastic wrap.[8][26]
-
Remove the membrane and place it on the sample holder of the fluorescence scanner.
-
Scan the membrane using the appropriate excitation and emission wavelengths (e.g., excitation at ~440 nm and emission at ~560 nm).[8][12][15]
Advantages and Disadvantages of this compound
Advantages:
-
Linear Reaction Rate: The enzymatic reaction proceeds at a steady rate, allowing for signal accumulation over longer incubation times, which can enhance sensitivity.[2][4]
-
Stable Substrates: Many AP substrates are stable for extended periods.[27]
-
Stable Signal (Chromogenic): The colored precipitate formed in chromogenic detection is stable and does not fade quickly, providing a permanent record.[13][14][27]
-
Versatility: A wide range of chromogenic, chemiluminescent, and fluorescent substrates are available.[28]
-
Not Inhibited by Azide: Unlike HRP, AP activity is not affected by sodium azide, which is sometimes used as a preservative in buffer solutions.[1]
Disadvantages:
-
Endogenous Activity: Some tissues and cells may have endogenous this compound activity, which can lead to high background signals.[1] This can be mitigated by using specific inhibitors like levamisole (B84282) (for most except intestinal AP).[29]
-
Lower Turnover Rate than HRP: Horseradish peroxidase (HRP) generally has a higher enzymatic turnover rate.[1]
-
Larger Size: AP is a larger enzyme than HRP, which could potentially cause steric hindrance.[1]
-
Sensitivity to Chelators: AP activity can be inhibited by chelating agents like EDTA.[2]
-
High Background Potential: The ability to develop the signal over long periods can sometimes lead to increased background noise if not properly optimized.[4]
Conclusion
This compound is a robust and versatile enzyme for Western blotting applications. Its compatibility with a variety of detection substrates—chromogenic, chemiluminescent, and fluorescent—provides researchers with flexible options to meet the specific demands of their experiments, from simple protein presence verification to sensitive quantitative analysis. By understanding the principles and following optimized protocols, scientists and drug development professionals can effectively leverage the power of AP-based detection in their research.
References
- 1. Use of horseradish peroxidase and this compound in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 2. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biocompare.com [biocompare.com]
- 5. Western Blot Substrates and Substrate Kits | Fisher Scientific [fishersci.com]
- 6. Western Blot Substrates and Substrate Kits | Thermo Fisher Scientific [thermofisher.com]
- 7. Chromogenic Western Blotting Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Choosing The Right Western Blot Detection Method | Proteintech Group [ptglab.com]
- 11. How To Choose the Right Western Blot Detection Method | Technology Networks [technologynetworks.com]
- 12. myweb.ecu.edu [myweb.ecu.edu]
- 13. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]
- 14. interchim.fr [interchim.fr]
- 15. Cytiva Amersham™ ECF™ Substrate for Western Blotting | Fisher Scientific [fishersci.ca]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. sysy.com [sysy.com]
- 19. wordpress.clarku.edu [wordpress.clarku.edu]
- 20. immunoreagents.com [immunoreagents.com]
- 21. Western Blue® Stabilized Substrate for this compound [promega.com]
- 22. scrippslabs.com [scrippslabs.com]
- 23. CDP-Star® 化学发光底物 0.25 mM in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 24. CDP-Star™ Substrate (0.25 mM Ready-To-Use) 250 mL | Buy Online | Invitrogen™ [thermofisher.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. StarrLab - Chemifluorescent detection of protein on a Western Blot [sites.google.com]
- 27. A rapid, sensitive method for detection of this compound-conjugated anti-antibody on Western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. biocompare.com [biocompare.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Secreted Alkaline Phosphatase (SEAP) Reporter Assay System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Secreted Alkaline Phosphatase (SEAP) reporter assay system is a powerful and versatile tool for monitoring gene expression, studying signal transduction pathways, and conducting high-throughput screening of compound libraries.[1][2][3] This system utilizes a genetically engineered, truncated form of human placental this compound (PLAP) that is efficiently secreted from transfected mammalian cells into the culture medium.[4][5] The level of SEAP activity in the supernatant is directly proportional to the activation of a specific promoter or response element linked to the SEAP gene, providing a quantitative measure of transcriptional activity.[3][6]
A key advantage of the SEAP system is its non-lytic nature; as the reporter protein is secreted, there is no need to lyse the cells for analysis.[1][7] This allows for kinetic studies, where reporter activity can be monitored over time from the same population of cells, which can then be used for further downstream applications.[2][8] Furthermore, SEAP possesses inherent heat stability and resistance to the phosphatase inhibitor L-homoarginine, which allows for the effective elimination of background signals from endogenous alkaline phosphatases by pre-treating the samples at 65°C.[4][8][9] Detection of SEAP activity can be achieved through simple colorimetric or highly sensitive chemiluminescent methods, making it adaptable for various experimental needs, including high-throughput screening.[2][10]
Principle of the SEAP Reporter Assay
The core of the SEAP assay lies in the transcriptional fusion of a promoter or a specific response element of interest to the SEAP reporter gene. This construct is then introduced into mammalian cells. Upon stimulation of a signaling pathway that activates the promoter or response element, the corresponding transcription factors bind to the DNA and drive the expression of the SEAP gene. The translated SEAP protein is then secreted into the cell culture medium. By collecting a small aliquot of the medium, the enzymatic activity of SEAP can be quantified. This activity serves as a surrogate measure for the activation of the signaling pathway under investigation.
Applications
The SEAP reporter system is highly adaptable and can be used to study a wide range of biological processes.
Promoter and Enhancer Analysis
By cloning a putative promoter or enhancer element upstream of the SEAP gene, researchers can quantitatively assess its transcriptional activity in response to various stimuli or in different cellular contexts.
Signal Transduction Pathway Analysis
The SEAP system is extensively used to dissect signaling pathways. By using reporter constructs containing specific response elements for transcription factors like NF-κB, AP-1, CREB, or STATs, the activation of pathways such as TLR signaling, GPCR signaling, and cytokine signaling can be readily monitored.
-
NF-κB Pathway: This pathway is central to inflammatory responses. A construct with multiple NF-κB binding sites driving SEAP expression allows for the screening of pro- or anti-inflammatory compounds.[6][9]
-
GPCR Signaling: Gs-coupled GPCRs activate adenylyl cyclase, leading to an increase in cAMP and the activation of the transcription factor CREB. A CRE-SEAP reporter can be used to monitor the activation of these receptors.[1] Gq-coupled GPCRs activate phospholipase C, leading to an increase in intracellular calcium and the activation of transcription factors like NFAT. An NFAT-SEAP reporter is suitable for studying these receptors.
-
Cytokine Signaling (JAK-STAT Pathway): Many cytokines signal through the JAK-STAT pathway. For instance, Type I interferons activate STAT1 and STAT2, which, along with IRF9, form the ISGF3 complex that binds to Interferon-Stimulated Response Elements (ISRE). An ISRE-SEAP reporter can quantify the activity of these cytokines.[1][11] Other cytokines activate different STAT proteins, and specific STAT-responsive element-SEAP reporters can be designed accordingly.
Drug Discovery and High-Throughput Screening (HTS)
The simplicity and scalability of the SEAP assay make it ideal for HTS to identify agonists, antagonists, or modulators of specific signaling pathways.[1][3] The non-lytic nature of the assay is particularly advantageous for large-scale screening campaigns.
Data Presentation
Quantitative data from SEAP assays are typically presented as raw optical density (OD) or relative light units (RLU), or as fold-change over an unstimulated control. For drug screening, results are often expressed as percent inhibition or activation, and IC50 or EC50 values are calculated.
Table 1: Example Data for NF-κB Activation by TLR Ligands
| Treatment | Concentration | SEAP Activity (OD 405 nm) | Fold Induction vs. Control |
| Untreated Control | - | 0.15 ± 0.02 | 1.0 |
| LPS (TLR4 Ligand) | 100 ng/mL | 1.25 ± 0.08 | 8.3 |
| Pam3CSK4 (TLR2/1 Ligand) | 1 µg/mL | 0.98 ± 0.05 | 6.5 |
| Poly(I:C) (TLR3 Ligand) | 10 µg/mL | 0.75 ± 0.04 | 5.0 |
Table 2: Example Data for Gs-Coupled GPCR Agonist and Antagonist Screening
| Compound | Concentration (nM) | SEAP Activity (RLU) | % of Max Forskolin Response |
| Vehicle Control | - | 5,000 ± 350 | 0% |
| Isoproterenol (Agonist) | 1 | 15,000 ± 1,200 | 10.5% |
| Isoproterenol (Agonist) | 10 | 55,000 ± 4,500 | 52.6% |
| Isoproterenol (Agonist) | 100 | 98,000 ± 7,800 | 97.9% |
| Forskolin (Positive Control) | 10 µM | 95,000 ± 8,100 | 100% |
| Propranolol (Antagonist) | 100 | 6,000 ± 450 | 1.1% |
| Isoproterenol (10 nM) + Propranolol (100 nM) | - | 12,000 ± 980 | 7.4% |
Table 3: Example Data for Cytokine (IFN-β) Activity on ISRE-SEAP Reporter Cells
| Treatment | Concentration (U/mL) | SEAP Activity (OD 620 nm) | Fold Induction vs. Control |
| Untreated Control | - | 0.12 ± 0.01 | 1.0 |
| IFN-β | 1 | 0.25 ± 0.02 | 2.1 |
| IFN-β | 10 | 0.68 ± 0.05 | 5.7 |
| IFN-β | 100 | 1.35 ± 0.11 | 11.3 |
| IFN-β | 1000 | 1.42 ± 0.13 | 11.8 |
Experimental Protocols
General Workflow
Protocol 1: Colorimetric SEAP Assay for NF-κB Activation
This protocol describes the use of a colorimetric assay to measure NF-κB activation in response to a TLR ligand.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete DMEM medium (with 10% FBS, Penicillin/Streptomycin)
-
NF-κB-SEAP reporter plasmid
-
Transfection reagent (e.g., PEI)
-
TLR ligand (e.g., LPS at 10 mg/mL stock)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Colorimetric SEAP detection reagent (e.g., QUANTI-Blue™) or p-Nitrophenyl phosphate (B84403) (pNPP) substrate buffer.
-
Spectrophotometer (plate reader capable of reading absorbance at 405 nm or 620-655 nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Transfection: Transfect the cells with the NF-κB-SEAP reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24-48 hours.
-
Cell Treatment:
-
Prepare dilutions of your TLR ligand (e.g., LPS to a final concentration of 100 ng/mL).
-
Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the treatments. Include an untreated control.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
-
Sample Collection: Carefully collect 20 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Heat Inactivation (if using pNPP): Seal the plate and incubate at 65°C for 30 minutes to inactivate endogenous phosphatases.[7] Cool to room temperature. This step may not be necessary if using a specialized detection medium like QUANTI-Blue™.[12]
-
SEAP Assay (using QUANTI-Blue™):
-
Data Analysis: Subtract the OD of the blank (medium only) from all readings. Calculate the fold induction by dividing the OD of the treated samples by the OD of the untreated control.
Protocol 2: Chemiluminescent SEAP Assay for Gs-Coupled GPCR Activation
This protocol details a highly sensitive chemiluminescent assay to monitor the activation of a Gs-coupled GPCR via a CRE-SEAP reporter.
Materials:
-
HEK293 cells stably or transiently expressing the Gs-coupled GPCR of interest.
-
Complete DMEM medium.
-
CRE-SEAP reporter plasmid (if not a stable line).
-
Transfection reagent.
-
GPCR agonist (e.g., Isoproterenol) and antagonist (e.g., Propranolol).
-
Forskolin (positive control for adenylyl cyclase activation).
-
96-well white, clear-bottom cell culture plates.
-
Chemiluminescent SEAP assay kit (containing substrate like CSPD and buffer).[11][13]
-
Luminometer (plate reader).
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white plate at 2-5 x 10^4 cells per well.
-
If using transient transfection, introduce the CRE-SEAP plasmid and incubate for 24 hours. For stable cell lines, proceed to the next step after overnight incubation.
-
-
Cell Treatment:
-
Prepare serial dilutions of the agonist. For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
Replace the medium with 100 µL of fresh medium containing the test compounds. Include vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for 6-18 hours at 37°C with 5% CO2.
-
-
Sample Collection: Transfer 10-20 µL of the culture supernatant to a white 96-well assay plate.[13]
-
Heat Inactivation: Seal the plate and heat at 65°C for 30 minutes.[13] Allow the plate to cool to room temperature.
-
Chemiluminescent Reaction:
-
Prepare the SEAP substrate working solution according to the kit manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well.[13]
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate luminometer.
-
Data Analysis:
-
Subtract the background RLU (from blank wells) from all sample readings.
-
Plot RLU versus agonist concentration to generate a dose-response curve and calculate the EC50.
-
For antagonist studies, calculate the IC50 from the inhibition curve.
-
Protocol 3: SEAP Assay for Cytokine Signaling (JAK-STAT)
This protocol is designed to quantify the activity of Type I interferons (IFN-α/β) using a cell line stably expressing an ISRE-SEAP reporter.
Materials:
-
HEK-Blue™ IFN-α/β cells (or a similar cell line with an ISRE-SEAP reporter).[11]
-
Test medium (as recommended by the cell line provider).
-
Recombinant IFN-α or IFN-β for standard curve.
-
Samples containing unknown amounts of IFN.
-
96-well cell culture plates.
-
QUANTI-Blue™ Solution.
-
Spectrophotometer (620-655 nm).
Procedure:
-
Cell Preparation:
-
Culture the HEK-Blue™ IFN-α/β cells according to the supplier's instructions.
-
On the day of the assay, wash and resuspend the cells in fresh test medium to a concentration of approximately 2.8 x 10^5 cells/mL.[11]
-
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 20-24 hours.
-
SEAP Detection:
-
Warm the QUANTI-Blue™ solution to 37°C.
-
Transfer 50 µL of the induced cell supernatant to a new flat-bottom 96-well plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the OD at 620-655 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the OD values against the known concentrations of the IFN standard.
-
Determine the concentration of IFN in the unknown samples by interpolating their OD values on the standard curve.
-
Signaling Pathway Diagrams
References
- 1. A novel reporter gene assay for interferons based on CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of interferon-stimulated response elements (ISREs) in canines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.sg]
- 7. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. IFN-α/β Detection Assay Using Sensor Cell Lines [en.bio-protocol.org]
- 12. cedarlanelabs.com [cedarlanelabs.com]
- 13. IFN-α/β Detection Assay Using Sensor Cell Lines [bio-protocol.org]
A Comparative Guide: Colorimetric vs. Chemiluminescent Alkaline Phosphatase (AP) Detection in ELISA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique in biological research and diagnostics for the detection and quantification of analytes such as proteins, antibodies, and hormones. A critical step in the ELISA workflow is the signal detection phase, where the activity of an enzyme conjugated to a detection antibody is measured. Alkaline phosphatase (AP) is a commonly used enzyme label due to its high turnover rate and stability. This document provides a detailed comparison of two major AP detection methods: colorimetric and chemiluminescent. We will delve into the principles, protocols, performance characteristics, and troubleshooting for both approaches to assist researchers in selecting the optimal detection system for their specific assay needs.
Principles of Detection
Colorimetric Detection: This method relies on the enzymatic conversion of a chromogenic substrate into a colored product. For AP, the most common substrate is p-nitrophenyl phosphate (B84403) (pNPP).[1][2] AP catalyzes the hydrolysis of pNPP, resulting in the formation of p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][2] The intensity of the color is directly proportional to the amount of AP-conjugated antibody bound to the target analyte.
Chemiluminescent Detection: This technique involves the enzymatic cleavage of a chemiluminescent substrate, leading to the emission of light. 1,2-dioxetane-based substrates, such as CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate), are frequently used for AP.[3] Upon dephosphorylation by AP, the substrate becomes unstable and decomposes, emitting a sustained glow of light.[3] The light intensity, measured using a luminometer, is proportional to the analyte concentration.
Performance Characteristics: A Comparative Analysis
The choice between colorimetric and chemiluminescent detection hinges on the specific requirements of the assay, particularly sensitivity and dynamic range. Chemiluminescent assays are generally more sensitive and offer a wider dynamic range compared to their colorimetric counterparts.[4][5]
| Feature | Colorimetric (pNPP) | Chemiluminescent (CDP-Star) | References |
| Sensitivity | Lower | Higher (12- to 29-fold increase in some cases) | [4] |
| Limit of Detection (LOD) | ng/mL range (e.g., ~100 ng/mL) | pg/mL to fg/mL range | [6] |
| Dynamic Range | Narrower | Wider | [4][5] |
| Signal Stability | Stable for hours after stopping the reaction | Signal is transient and decays over time | [5] |
| Instrumentation | Spectrophotometer (plate reader) | Luminometer | [5][7] |
| Cost | Lower | Higher | [5] |
| Speed | Slower development time (15-30 minutes) | Faster signal generation (minutes) | [3][8] |
Experimental Protocols
Below are generalized protocols for performing a sandwich ELISA using either colorimetric or chemiluminescent AP detection. These should be optimized for specific antibodies and analytes.
General Sandwich ELISA Procedure (Steps 1-7)
-
Coating: Coat a 96-well microplate with 100 µL/well of capture antibody diluted in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample/Standard Incubation: Add 100 µL/well of samples and standards diluted in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL/well of streptavidin-AP conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with a buffer that does not contain phosphate, such as Tris-buffered saline (TBS), if using a phosphate-based substrate.
Protocol 1: Colorimetric AP Detection with pNPP
-
Substrate Preparation: Prepare the pNPP substrate solution according to the manufacturer's instructions. This typically involves dissolving pNPP tablets or powder in a diethanolamine (B148213) or glycine (B1666218) buffer.[9]
-
Substrate Incubation: Add 100 µL/well of the pNPP substrate solution. Incubate at room temperature for 15-30 minutes, protected from light.[8]
-
Stopping the Reaction: Add 50 µL/well of a stop solution (e.g., 3 M NaOH) to halt the enzymatic reaction.[8]
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
Protocol 2: Chemiluminescent AP Detection with CDP-Star
-
Substrate Preparation: Allow the CDP-Star ready-to-use substrate solution to equilibrate to room temperature.
-
Substrate Incubation: Add 100 µL/well of the CDP-Star substrate solution. Incubate for 5 minutes at room temperature to allow the signal to develop.
-
Data Acquisition: Measure the luminescent signal using a microplate luminometer. The signal will develop and then slowly decay, so it is important to read the plate at a consistent time point.
Signaling Pathways and Experimental Workflows
Colorimetric Detection Workflow
Caption: Workflow for colorimetric ELISA detection.
Chemiluminescent Detection Workflow
Caption: Workflow for chemiluminescent ELISA detection.
This compound Reaction Mechanisms
Caption: AP enzymatic reaction mechanisms.
Troubleshooting
Effective troubleshooting is key to obtaining reliable ELISA results. Here are common issues and their potential solutions for both detection methods.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Omission of a key reagent. | Ensure all reagents were added in the correct order.[10] |
| Inactive enzyme or substrate. | Use fresh reagents and confirm their activity. | |
| Insufficient incubation times. | Optimize incubation times for each step.[10] | |
| Over-washing of the plate. | Reduce the number or vigor of wash steps.[11] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and/or secondary antibodies to find the optimal concentration. | |
| Inadequate washing. | Ensure thorough washing between steps to remove unbound reagents.[12] | |
| Contaminated substrate. | Use fresh, non-contaminated substrate. Colorimetric substrates should be colorless before use.[13] | |
| High Coefficient of Variation (CV) | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting technique.[12] |
| Inconsistent washing. | Use an automated plate washer for more consistent results.[11] | |
| Temperature variation across the plate. | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates.[13] |
Conclusion
Both colorimetric and chemiluminescent detection methods for this compound in ELISA are powerful tools for researchers. Colorimetric assays, using substrates like pNPP, are cost-effective, straightforward, and suitable for applications where high sensitivity is not paramount.[5] In contrast, chemiluminescent assays, with substrates such as CDP-Star, offer significantly higher sensitivity and a broader dynamic range, making them the method of choice for detecting low-abundance analytes.[4][5] The selection of the appropriate detection method should be based on a careful consideration of the assay's specific requirements for sensitivity, dynamic range, cost, and available instrumentation. By understanding the principles and protocols of each method, researchers can optimize their ELISAs to generate accurate and reproducible data.
References
- 1. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chemiluminescent assays and colorimetric ELISAs for quantification of murine IL-12, human IL-4 and murine IL-4: chemiluminescent substrates provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What’s the Difference Between Chemiluminescence and Colorimetric ELISA? [synapse.patsnap.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. alpco.com [alpco.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. tulipgroup.com [tulipgroup.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. mabtech.com [mabtech.com]
Applications of Alkaline Phosphatase in Molecular Cloning: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline Phosphatase (AP) is a ubiquitous enzyme that catalyzes the removal of 5' phosphate (B84403) groups from DNA, RNA, and proteins. This activity is a cornerstone of many molecular cloning workflows, primarily by preventing the re-ligation of linearized plasmid vectors. This critical function significantly reduces the background of non-recombinant clones, thereby streamlining the screening process and increasing the efficiency of obtaining the desired construct. This document provides detailed application notes, experimental protocols, and comparative data for the use of various alkaline phosphatases in molecular cloning and related applications.
Key Applications in Molecular Cloning
The primary applications of this compound in molecular cloning include:
-
Preventing Vector Self-Ligation: The most common application is the dephosphorylation of linearized vectors to prevent their recircularization during ligation reactions. This is particularly crucial when cloning with a single restriction enzyme or with two enzymes that produce compatible ends.
-
Preparing DNA for 5' End-Labeling: By removing the existing 5' phosphate, AP prepares the DNA for subsequent labeling with a radioactive or fluorescent phosphate group by T4 Polynucleotide Kinase.
-
RNA Dephosphorylation: Removal of 5' phosphates from RNA is often necessary before 5' end-labeling or ligation.
-
Screening and Reporter Gene Assays: AP can be used as a reporter enzyme in applications like blue-white screening and Enzyme-Linked Immunosorbent Assays (ELISA) to detect the presence of specific proteins or successful cloning events.
Types of this compound
Several types of this compound are commonly used in molecular biology, each with distinct properties. The choice of enzyme often depends on the specific application and the need for subsequent inactivation.
-
Bacterial this compound (BAP): Isolated from E. coli, BAP is highly active but is also very heat-stable, making its inactivation difficult.
-
Calf Intestinal this compound (CIP or CIAP): Purified from bovine intestines, CIP is a widely used enzyme. While more easily inactivated than BAP, it often requires a purification step to be completely removed from the reaction.[1][2]
-
Shrimp this compound (SAP): Isolated from a cold-water shrimp, SAP is heat-labile and can be completely and irreversibly inactivated by a simple heat treatment, making it a popular choice for many cloning workflows.[1][3]
-
Recombinant Shrimp this compound (rSAP): A recombinant version of SAP, offering high purity and heat lability.[4]
-
Antarctic Phosphatase (AP): Another heat-labile phosphatase that is easily inactivated.[3]
Application Note 1: Prevention of Vector Self-Ligation
Objective: To prevent the re-circularization of a linearized plasmid vector, thereby increasing the proportion of recombinant clones.
Principle: DNA ligase requires a 5' phosphate group to catalyze the formation of a phosphodiester bond. This compound removes this 5' phosphate from the vector, rendering it incapable of self-ligation. The insert, which retains its 5' phosphate groups, can be ligated into the dephosphorylated vector.
Workflow Diagram:
Quantitative Data: Comparison of Alkaline Phosphatases in Reducing Background
The efficiency of dephosphorylation directly impacts the reduction of background colonies (i.e., colonies containing self-ligated vector). While direct comparative studies are limited, manufacturer data and publications provide insights into the effectiveness of different alkaline phosphatases.
| This compound Type | Reported Background Reduction | Heat Inactivation Conditions | Key Advantages | Key Disadvantages |
| Bacterial (BAP) | High | Difficult to inactivate by heat | High specific activity | Requires stringent purification for removal |
| Calf Intestinal (CIP) | High | Partial inactivation at 65°C; often requires purification[3] | High specific activity | Difficult to completely inactivate by heat alone[1][3] |
| Shrimp (SAP) | >95%[5] | 65°C for 5-15 minutes[3] | Easily heat-inactivated | Lower specific activity than CIP in some conditions |
| Recombinant Shrimp (rSAP) | High | 65°C for 5 minutes[4] | High purity, easily heat-inactivated | May be more expensive |
| Antarctic (AP) | High | 65°C for 5 minutes[3] | Very easily heat-inactivated | Requires Zn2+ for activity |
Experimental Protocol: Vector Dephosphorylation using Shrimp this compound (SAP)
This protocol is designed for the dephosphorylation of a linearized plasmid vector following restriction enzyme digestion.
Materials:
-
Linearized vector DNA
-
Shrimp this compound (SAP) (e.g., 1 U/µL)
-
10X SAP Reaction Buffer
-
Nuclease-free water
-
Heating block or water bath
Procedure:
-
Restriction Digest: Perform a standard restriction digest of the vector DNA. If using a heat-labile restriction enzyme, it can be inactivated along with the SAP later.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Linearized vector DNA: 1 µg
-
10X SAP Reaction Buffer: 2 µL
-
Shrimp this compound (1 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Enzyme Inactivation: Inactivate the SAP (and any heat-labile restriction enzymes) by incubating the reaction at 65°C for 15 minutes.
-
Proceed to Ligation: The dephosphorylated vector is now ready for ligation with the insert. No further purification is typically required.
Application Note 2: RNA Dephosphorylation for 5' End-Labeling
Objective: To remove the 5' phosphate group from RNA molecules in preparation for labeling with T4 Polynucleotide Kinase and [γ-32P]ATP.
Principle: Similar to DNA dephosphorylation, this compound removes the 5' phosphate from RNA, leaving a 5' hydroxyl group. This hydroxyl group is then a substrate for T4 Polynucleotide Kinase to add a labeled phosphate.
Workflow Diagram:
Experimental Protocol: RNA Dephosphorylation using Recombinant Shrimp this compound (rSAP)
Materials:
-
RNA sample (up to 5 µg)
-
Recombinant Shrimp this compound (rSAP) (e.g., 1 U/µL)
-
10X rSAP Reaction Buffer
-
Nuclease-free water
-
Heating block
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:
-
RNA sample: X µL (up to 5 µg)
-
10X rSAP Reaction Buffer: 2 µL
-
rSAP (1 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Enzyme Inactivation: Inactivate the rSAP by heating the reaction at 65°C for 5 minutes.
-
Purification (Optional but Recommended): Purify the dephosphorylated RNA using a suitable RNA cleanup kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation to ensure complete removal of the enzyme and buffer components before proceeding to the kinase reaction.
Application Note 3: this compound in Screening and Reporter Assays
This compound is a versatile enzyme for various detection methods due to its ability to act on a wide range of chromogenic, fluorogenic, and chemiluminescent substrates.
Blue-White Screening
Objective: To visually distinguish between recombinant (white) and non-recombinant (blue) bacterial colonies.
Principle: In some specialized cloning vectors, the insertion of a DNA fragment disrupts a gene encoding an this compound.[6] When grown on a medium containing a chromogenic substrate for AP (e.g., 5-bromo-4-chloro-3-indolyl phosphate, BCIP), colonies with a functional AP gene will turn blue, while colonies with the disrupted gene (containing the insert) will remain white. This is analogous to the more common LacZ-based blue-white screening. The use of this compound prior to ligation to prevent vector self-ligation can also indirectly improve blue-white screening by reducing the number of blue background colonies.
Logical Relationship Diagram:
ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To detect and quantify a target protein using an antibody conjugated to this compound.
Principle: In an ELISA, an antibody specific to the target protein is used. This antibody is either directly conjugated to AP or is detected by a secondary antibody that is conjugated to AP. The addition of a substrate results in a measurable signal (colorimetric, fluorescent, or chemiluminescent) that is proportional to the amount of target protein present.
Quantitative Data: Comparison of AP Substrates for ELISA
The choice of substrate significantly impacts the sensitivity and signal-to-noise ratio of an ELISA.
| Substrate | Detection Method | Typical Wavelength | Relative Sensitivity | Signal-to-Noise Ratio |
| p-Nitrophenyl Phosphate (pNPP) | Colorimetric | 405 nm | Good | Good[7] |
| BCIP/NBT | Colorimetric (precipitating) | N/A (visual) | High | High[8] |
| 4-Methylumbelliferyl Phosphate (MUP) | Fluorogenic | Excitation: 360 nmEmission: 440 nm | High | Very Good |
| CSPD / CDP-Star® | Chemiluminescent | N/A (light emission) | Very High | Excellent[9] |
Note: Signal-to-noise ratio is highly dependent on assay optimization, including blocking and washing steps.[10]
Experimental Protocol: Basic Direct ELISA using an AP-conjugated Antibody
Materials:
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
AP-conjugated primary antibody
-
AP substrate (e.g., pNPP)
-
Stop solution (if using pNPP, e.g., 3M NaOH)
-
Microplate reader
Procedure:
-
Coating: Add 100 µL of antigen solution (diluted in coating buffer) to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add 100 µL of the AP-conjugated primary antibody (diluted in blocking buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Incubation: Add 100 µL of the AP substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP) using a microplate reader.
Conclusion
This compound is an indispensable tool in molecular cloning, offering a simple and effective solution to the common problem of vector self-ligation. The advent of heat-labile phosphatases like SAP and rSAP has further streamlined cloning workflows by eliminating the need for cumbersome purification steps. Beyond its role in cloning, AP's utility as a reporter enzyme in screening and immunoassays highlights its versatility. By understanding the properties of different alkaline phosphatases and optimizing their use through detailed protocols, researchers can significantly enhance the efficiency and success of their molecular biology experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the role of E. coli and calf intestinal this compound in calcium phosphate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. scialert.net [scialert.net]
- 5. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
- 6. How to increase the efficacy of ligation when using single RE digestion - Molecular Cloning [protocol-online.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. NovaBright Chemiluminescent Secreted Placental this compound (SEAP) Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Quantitative Analysis of Alkaline Phosphatase Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatase (ALP) is a group of ubiquitous enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters at alkaline pH.[1] In mammals, ALP isoenzymes are found in various tissues, including the liver, bone, intestine, and placenta, and play crucial roles in numerous physiological processes such as bone mineralization, cell growth, and differentiation.[2][3] Consequently, the quantitative analysis of ALP expression is a cornerstone of many research and clinical applications.
Changes in ALP levels are associated with a variety of diseases, making it a valuable biomarker. For instance, elevated serum ALP can indicate liver and bone disorders, while specific isoenzyme analysis can help pinpoint the affected tissue.[2][4][5] In the context of drug development, ALP activity is monitored to assess potential hepatotoxicity or effects on bone metabolism.[6][7] Furthermore, ALP is a well-established marker for pluripotency in stem cells, and its expression is often quantified to monitor differentiation processes.[8][9][10]
These application notes provide detailed protocols for the quantitative analysis of ALP expression using various methods, including enzymatic activity assays and protein quantification.
Quantitative Data Summary
The selection of an appropriate assay for quantifying this compound activity depends on the required sensitivity, sample type, and available equipment. Below is a summary of the performance characteristics of common colorimetric, fluorometric, and chemiluminescent assays.
| Assay Type | Substrate | Detection Method | Typical Detection Limit | Linear Range | Key Advantages | Key Disadvantages |
| Colorimetric | p-Nitrophenyl Phosphate (pNPP) | Absorbance (405 nm) | ~10-250 µU[11] | Up to 800 U/L[12] | Simple, cost-effective, direct measurement.[11][12] | Lower sensitivity compared to other methods.[13] |
| Fluorometric | 4-Methylumbelliferyl Phosphate (MUP) | Fluorescence (Ex/Em ~360/440 nm) | High sensitivity | Wide dynamic range | 10-100 times more sensitive than colorimetric assays.[13] | Requires a fluorescence plate reader. |
| Fluorometric (NIR) | SunRed Dye Substrate | Fluorescence (Ex/Em ~630/660 nm) | High sensitivity | Wide dynamic range | Reduced interference from biological samples.[14] | Requires a fluorescence plate reader with appropriate filters. |
| Chemiluminescent | CSPD®, CDP-Star® | Luminescence | Femtogram level detection[15] | > 4 orders of magnitude[15] | Extremely high sensitivity.[15][16] | Requires a luminometer; signal kinetics can vary.[17] |
Experimental Protocols
Colorimetric Assay for ALP Activity using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a method to quantify ALP activity based on the hydrolysis of p-nitrophenyl phosphate (pNPP) into the yellow-colored product, p-nitrophenol.[18]
Materials:
-
ALP Assay Buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
pNPP Substrate Solution (e.g., 10 mg/mL pNPP in assay buffer)
-
Stop Solution (e.g., 3M NaOH)
-
Samples (cell lysates, tissue homogenates, serum)
-
ALP Standard (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation:
-
Cell Lysate: Wash cells with PBS, then lyse in a suitable buffer (e.g., 0.2% Triton X-100 in PBS). Centrifuge to remove debris.[12]
-
Tissue Homogenate: Homogenize tissue in cold assay buffer, then centrifuge to pellet insoluble material.[19]
-
Serum/Plasma: Can often be assayed directly or after dilution with assay buffer. Avoid anticoagulants like citrate, EDTA, and oxalate.[12][20]
-
-
Standard Curve Preparation: Prepare a serial dilution of p-nitrophenol standard in assay buffer to generate a standard curve (e.g., 0 to 20 nmol/well).[21]
-
Assay Reaction:
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction.[23]
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Determine the concentration of p-nitrophenol in the samples by comparing their absorbance to the standard curve. ALP activity is typically expressed in units (U), where one unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
Fluorometric Assay for ALP Activity
This protocol provides a highly sensitive method for quantifying ALP activity using a fluorogenic substrate.
Materials:
-
ALP Assay Buffer
-
Fluorogenic Substrate (e.g., 4-Methylumbelliferyl phosphate - MUP)
-
Stop Solution (optional, depending on the kit)
-
Samples and ALP Standard
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample and Standard Preparation: Prepare samples and a standard curve of the fluorescent product (e.g., 4-Methylumbelliferone) as described for the colorimetric assay.
-
Assay Reaction:
-
Add 50 µL of sample or standard to each well of a black 96-well plate.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Add 50 µL of the substrate working solution to each well.
-
Incubate at the desired temperature for 30-60 minutes, protected from light.[20]
-
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm for MUP).[20]
-
Calculation: Quantify ALP activity by relating the fluorescence signal of the samples to the standard curve.
Western Blotting for Semi-Quantitative Analysis of ALP Protein
Western blotting allows for the detection and semi-quantitative analysis of ALP protein levels in a sample.[24]
Materials:
-
SDS-PAGE gels and electrophoresis apparatus
-
Electroblotting system and transfer membranes (e.g., nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody specific for ALP
-
Secondary Antibody conjugated to an enzyme (e.g., ALP or HRP)
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Detection Substrate (e.g., BCIP/NBT for ALP-conjugated secondary, or ECL for HRP-conjugated secondary)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ALP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.[25]
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25]
-
Washing: Repeat the washing steps.
-
Detection: Add the detection substrate to the membrane and incubate until bands are visible.[24]
-
Imaging and Analysis: Capture the image of the blot. Perform densitometric analysis of the bands to semi-quantify the relative abundance of ALP protein, normalizing to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for the colorimetric quantification of ALP activity.
Caption: Role of ALP in bone mineralization signaling.
Caption: General workflow for Western blot analysis of ALP protein.
References
- 1. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Serum bone-specific this compound as a biomarker for osseous metastases in patients with malignant carcinomas: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hims.com [hims.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound in stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. anaspec.com [anaspec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. drmillett.com [drmillett.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. genetex.com [genetex.com]
- 22. assaygenie.com [assaygenie.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. immunoreagents.com [immunoreagents.com]
- 25. sysy.com [sysy.com]
Troubleshooting & Optimization
Technical Support Center: Alkaline Phosphatase (ALP) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the inhibition of alkaline phosphatase (ALP) activity in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound and its inhibitors.
Q1: My ALP activity is lower than expected. Could an inhibitor be present in my sample or reagents?
A1: Yes, unexpected inhibition is a common issue. Several factors could be contributing to this:
-
Endogenous Inhibitors: Biological samples may contain endogenous inhibitors. For example, inorganic phosphate (B84403) is a known competitive inhibitor of ALP, and its concentration can vary in serum samples.[1][2]
-
Reagent Contamination: Your buffers or reagents might be contaminated with substances that inhibit ALP. A common culprit is the presence of chelating agents like EDTA in your buffers, which can inactivate the enzyme by sequestering essential metal cofactors.[3][4] Phosphate-buffered saline (PBS) should also be avoided in ALP assays as the phosphate ions are inhibitory.[5]
-
Incorrect Buffer pH: ALP activity is highly dependent on pH, with optimal activity typically between pH 8 and 10.[6] Ensure your assay buffer is at the correct pH for your specific ALP isoenzyme.
Troubleshooting Steps:
-
Review Reagent Composition: Carefully check the composition of all buffers and solutions for known ALP inhibitors.
-
Test for Endogenous Inhibitors: If you suspect endogenous inhibitors, you can try diluting your sample to reduce the inhibitor concentration.
-
Buffer Exchange: Perform a buffer exchange or dialysis on your sample to remove potential small molecule inhibitors.
-
Positive Control: Run a positive control with purified ALP to ensure your assay conditions and reagents are optimal.
Q2: I am using an ALP-conjugated secondary antibody in my immunoassay (e.g., IHC, ELISA) and am seeing high background staining. What could be the cause?
A2: High background staining in assays using ALP conjugates is often due to endogenous ALP activity in the sample.[5][7] Tissues such as the kidney, intestine, bone, and placenta have high levels of endogenous ALP.[5]
Troubleshooting Steps:
-
Pre-treat with an Inhibitor: To block endogenous ALP activity, you can pre-incubate your sample with a specific inhibitor. Levamisole (B84282) is commonly used for this purpose as it effectively inhibits most tissue-specific ALP isoenzymes without significantly affecting the intestinal or placental ALP conjugates often used in kits.[5][7][8] A typical concentration for levamisole is 1 mM.[5][7]
-
Heat Inactivation: For some applications like immunohistochemistry (IHC), heat-induced epitope retrieval (HIER) can also help to denature and inactivate endogenous ALP.[5]
-
Use a Different ALP Isoenzyme Conjugate: If you are working with intestinal tissue, which is resistant to levamisole, consider using a different enzyme conjugate for your detection system.
Q3: How can I determine the type of inhibition (competitive, uncompetitive, or non-competitive) of a compound I am studying?
A3: The type of inhibition can be determined by performing enzyme kinetic studies. This involves measuring the rate of the ALP-catalyzed reaction at various substrate concentrations in the presence and absence of your inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Km increases, while Vmax remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Km and Vmax decrease.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Km is unchanged, while Vmax decreases.[9]
-
Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis). Both the apparent Km and Vmax are altered.
Below is a logical diagram to help differentiate between the types of inhibition.
Q4: I am seeing inconsistent results in my ALP inhibition assay. What are some potential sources of variability?
A4: Inconsistent results can stem from several factors related to your experimental setup and reagents.
Troubleshooting Steps:
-
Inhibitor Solubility and Stability: Ensure your inhibitor is fully dissolved in the assay buffer. Some inhibitors may have limited solubility or may be unstable over time. It is often recommended to prepare fresh dilutions of the inhibitor for each experiment.[6]
-
Enzyme Stability: this compound can lose activity if not stored properly. Check the manufacturer's recommendations for storage conditions. Avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Incubation Times and Temperatures: Maintain consistent incubation times and temperatures for all samples.[6] Even small variations can affect the reaction rate.
-
Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for detecting the product of your enzymatic reaction (e.g., 405 nm for p-nitrophenol).[10]
Quantitative Data for Common ALP Inhibitors
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several common ALP inhibitors. Note that these values can vary depending on the ALP isoenzyme, substrate, and experimental conditions (e.g., pH, temperature).
| Inhibitor | Type of Inhibition | Target ALP Isoenzyme(s) | Ki | IC50 |
| Levamisole | Uncompetitive, Stereospecific | Tissue-nonspecific (liver, bone, kidney) | ~45 µM | 20.2 µM - 0.4 mM |
| Theophylline (B1681296) | Uncompetitive/Non-competitive | Liver, Bone | ~126 µM | ~99 µM |
| L-Phenylalanine | Uncompetitive, Stereospecific | Intestinal, Placental | Varies | 80.2 µM - 0.1 mM |
| Inorganic Phosphate (Pi) | Competitive | Tissue-nonspecific | 2.4 µM - 540 µM | 5.242 mM (as KH2PO4) |
| Sodium Orthovanadate | Competitive | Broad-spectrum | 51 nM | ~10 µM |
| EDTA | Irreversible (by metal chelation) | All isoenzymes | - | - |
Data compiled from multiple sources.[1][9][11][12][13][14][15][16][17]
Experimental Protocols
General Protocol for Determining ALP Inhibition
This protocol describes a general method for assessing the inhibitory effect of a compound on ALP activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
1. Reagent Preparation:
-
ALP Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.
-
Substrate Solution: Prepare a stock solution of p-Nitrophenyl Phosphate (pNPP) in the ALP Assay Buffer. The final concentration in the assay will depend on the Km of the enzyme, but a common starting point is 1-10 mM.
-
Inhibitor Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., water, DMSO). Prepare serial dilutions to test a range of concentrations.
-
ALP Enzyme Solution: Dilute the ALP enzyme to the desired concentration in the ALP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Stop Solution: 3 M NaOH.
2. Experimental Workflow:
3. Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ALP activity.
-
To determine the mode of inhibition and the Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot as described in Q3.
Signaling Pathway Context
This compound plays a crucial role in various signaling pathways by dephosphorylating key molecules. Inhibition of ALP can, therefore, have significant downstream effects. One of the primary roles of ALP is in regulating the levels of extracellular nucleotides, such as ATP, which are important signaling molecules.[18]
In this pathway, ectonucleotidases, including ALP, sequentially hydrolyze extracellular ATP to adenosine. ATP and adenosine are signaling molecules that act on P2 and P1 receptors, respectively, to trigger various cellular responses.[18] By dephosphorylating phosphate monoesters, ALP contributes to the pool of inorganic phosphate and can influence the generation of adenosine.[18] Inhibitors of ALP can modulate these signaling events.
References
- 1. This compound (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Why does EDTA potassium inhibit ALP reaction? Just take a look and you'll see - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
- 5. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Inhibition of endogenous tissue this compound with the use of this compound conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent this compound Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differential theophylline inhibition of this compound and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal this compound Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. This compound placental type Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Ecto-alkaline phosphatase considered as levamisole-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of this compound: an emerging new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkaline Phosphatase Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing alkaline phosphatase (AP) reaction conditions. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, providing potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Signal
Question: Why am I getting a weak or no signal in my this compound assay?
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The pH, temperature, or substrate concentration may not be ideal for your specific this compound enzyme.
-
Solution: Ensure your reaction buffer has the optimal pH for your enzyme (typically pH 8.0-10.0).[1][2][3] Incubate the reaction at the optimal temperature, which is often around 37°C, but can vary.[1][2] Verify that the substrate concentration is not limiting; you may need to perform a substrate titration to determine the optimal concentration.
-
-
Inactive Enzyme: The this compound may have lost activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature, typically -20°C, and avoid repeated freeze-thaw cycles.[4] Once reconstituted, some enzymes are stable for up to 2 months at 4°C.[4] Always keep the enzyme on ice during assay setup.[4] To confirm enzyme activity, run a positive control with a known active AP and substrate.
-
-
Presence of Inhibitors: Your sample or buffers may contain inhibitors of this compound.
-
Solution: Common inhibitors include phosphates, EDTA, oxalate, fluoride, and citrate.[4][5] Avoid using phosphate-based buffers like PBS, as the excess phosphate (B84403) can competitively inhibit the enzyme.[6][7] Tris-based buffers are a suitable alternative. If your sample contains inhibitors, consider dialysis or buffer exchange prior to the assay.
-
-
Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Low Protein Concentration: The amount of the target protein in your sample may be too low.
Issue 2: High Background
Question: My assay is showing high background signal. What could be the cause?
Potential Causes and Solutions:
-
Contaminated Reagents: Buffers or substrates may be contaminated, leading to non-enzymatic signal generation.
-
Non-specific Binding (in ELISA/Western Blot): The enzyme conjugate or antibodies may be binding non-specifically to the plate or membrane.
-
Excessive Enzyme Concentration: Using too much this compound conjugate can lead to a strong signal that develops too quickly.
-
Solution: Reduce the concentration of the AP-conjugated antibody.[6] Perform a titration to find the optimal antibody concentration.
-
-
Insufficient Washing: Inadequate washing between steps in an ELISA or Western blot can leave behind unbound enzyme, contributing to high background.
Issue 3: Inconsistent Results
Question: Why are my results not reproducible between experiments?
Potential Causes and Solutions:
-
Variability in Reagent Preparation: Inconsistent preparation of buffers, standards, and samples can lead to variable results.
-
Solution: Use calibrated pipettes and ensure all reagents are thoroughly mixed. Prepare fresh dilutions of standards for each experiment.[14]
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics.
-
Solution: Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
-
Solution: Use a multi-channel pipettor for adding reagents to multiple wells simultaneously to ensure consistency.[5]
-
-
Edge Effects in Microplates: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to altered concentrations and inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for critical samples or standards. Fill the outer wells with buffer or water to minimize evaporation from the inner wells.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is generally in the alkaline range, typically between 8.0 and 10.0.[3] The specific optimum can vary depending on the source of the enzyme (e.g., E. coli AP has an optimal pH of 8.0, while bovine intestinal AP is optimal at a slightly higher pH).[3]
Q2: What is the optimal temperature for an this compound reaction?
A2: The optimal temperature can vary depending on the enzyme source. For many common alkaline phosphatases, such as from lactic acid bacteria and in some commercial kits, the optimal temperature is 37°C.[1][2] However, some AP enzymes can function at a range of temperatures, with some being stable at lower temperatures and others, like from thermophilic bacteria, having much higher optimal temperatures.[2] For specific protocols, an incubation temperature of 25°C is also common.[4]
Q3: Which substrate should I use for my this compound assay?
A3: The choice of substrate depends on the desired sensitivity and detection method. For colorimetric assays, p-Nitrophenyl Phosphate (pNPP) is a widely used and cost-effective substrate that produces a yellow, water-soluble product.[15][16] For chemiluminescent detection, which offers higher sensitivity, substrates like CSPD and CDP-Star are common choices.[17] For chromogenic detection in applications like immunohistochemistry and Western blotting, a mixture of 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) and Nitro Blue Tetrazolium (NBT) is frequently used.[16]
Q4: What are some common inhibitors of this compound?
A4: Common inhibitors of this compound include inorganic phosphate, chelating agents like EDTA, oxalate, fluoride, and citrate.[4][5] L-amino acids can also act as uncompetitive inhibitors of mammalian alkaline phosphatases.[3] It is crucial to avoid these substances in your sample and reaction buffers.
Q5: Can I use Phosphate-Buffered Saline (PBS) for my AP assay?
A5: It is generally not recommended to use PBS as a buffer for this compound assays.[6] PBS contains a high concentration of phosphate, which is a product of the AP reaction and acts as a competitive inhibitor, leading to reduced enzyme activity and potentially inaccurate results.[7] Tris-based buffers are a better choice.
Q6: How can I stop the this compound reaction?
A6: The reaction can be stopped by adding a stop solution that shifts the pH, thereby inactivating the enzyme. A common stop solution is a strong base like sodium hydroxide (B78521) (NaOH).[18] For assays using pNPP, adding a stop solution also ensures that the yellow color of the p-nitrophenol product is stable for measurement. Alternatively, adding a strong chelating agent like EDTA can also stop the reaction by sequestering the metal ions essential for AP activity.
Data Presentation
Table 1: Optimal Reaction Conditions for Common Alkaline Phosphatases
| Parameter | E. coli AP | Bovine Intestinal AP | Lactic Acid Bacteria AP |
| Optimal pH | 8.0[3] | 8.5 - 10.0[3] | 8.5[1][2] |
| Optimal Temp. | ~80°C (heat stable)[3] | Varies by isoform | 37°C[1][2] |
| Stability pH Range | Not specified | 7.5 - 9.5 | 8.0 - 9.5[1][2] |
Table 2: Common this compound Inhibitors and Activators
| Class | Examples | Mode of Action |
| Inhibitors | Inorganic Phosphate (Pi) | Competitive[19][20] |
| EDTA, Citrate, Oxalate | Chelates metal cofactors (Zn²⁺, Mg²⁺)[4][5] | |
| Fluoride | Inhibitor[4] | |
| L-Amino Acids (e.g., Phenylalanine) | Uncompetitive (mammalian AP)[3] | |
| Sodium Orthovanadate | Competitive[21] | |
| Tetramisole hydrochloride | Potent inhibitor[21] | |
| Activators | Magnesium ions (Mg²⁺) | Cofactor for enzyme activity[3][22] |
| Zinc ions (Zn²⁺) | Cofactor for enzyme activity[3][22] |
Experimental Protocols
Standard this compound Activity Assay (Colorimetric)
This protocol is a general guideline for measuring AP activity using pNPP as a substrate.
Materials:
-
This compound enzyme
-
Assay Buffer (e.g., 1M Diethanolamine, 0.5mM MgCl₂, pH 9.8)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution (e.g., 5 mM in Assay Buffer)[4]
-
Stop Solution (e.g., 3M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Prepare your samples in a compatible buffer. Avoid buffers containing phosphate or chelating agents.[4] Dilute samples as necessary to ensure the readings fall within the linear range of the assay.
-
Standard Curve Preparation (Optional but Recommended): Prepare a standard curve using a known concentration of p-nitrophenol (the product) to quantify the amount of product generated by your samples.
-
Reaction Setup:
-
Add your samples and controls to the wells of a 96-well plate.
-
Bring the total volume in each well to a consistent amount with Assay Buffer.
-
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).[4] Protect the plate from light during incubation.[4]
-
Stop Reaction: Add the Stop Solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Determine the AP activity by comparing the absorbance of your samples to the standard curve or by using the molar extinction coefficient of p-nitrophenol.
Visualizations
Caption: General workflow for a colorimetric this compound assay.
Caption: Troubleshooting logic for low or no signal in AP assays.
Caption: Role of this compound in dephosphorylation.
References
- 1. Purification and characterization of this compound from lactic acid bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. medichem-me.com [medichem-me.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. arp1.com [arp1.com]
- 13. jg-biotech.com [jg-biotech.com]
- 14. This compound Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biocompare.com [biocompare.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. scribd.com [scribd.com]
- 19. kjunshin.repo.nii.ac.jp [kjunshin.repo.nii.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Alkaline-Phosphatase Immunoassays
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an alkaline phosphatase immunoassay?
High background in an AP immunoassay, often observed as excessive color development or high optical density (OD) readings, can stem from several factors. The two most prevalent causes are inadequate plate washing and suboptimal blocking.[1] Other significant contributors include:
-
Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Contaminated Reagents: Contamination of buffers, reagents, or water with endogenous AP or other interfering substances can increase background.[2][3]
-
Endogenous this compound Activity: Some sample types, such as those from the kidney, intestine, or bone, may contain endogenous AP that can react with the substrate, leading to a false positive signal.
-
Substrate Issues: Deterioration of the substrate solution or choosing a substrate with a high spontaneous conversion rate can contribute to background noise.[4]
-
Incubation Conditions: Incorrect incubation times or temperatures can promote non-specific binding.[5]
-
Sample Matrix Effects: Components in the sample matrix, like heterophilic antibodies (e.g., HAMA, HAAA) or rheumatoid factors, can cause non-specific binding.[3]
Q2: How can I optimize my washing steps to reduce background?
Inadequate washing is a primary culprit for high background, as it fails to remove unbound reagents.[6] To optimize your washing protocol:
-
Increase Wash Cycles: If you suspect insufficient washing, try increasing the number of wash cycles. The typical number is three, but this can be increased.[1][7]
-
Incorporate a Soaking Step: Adding a short incubation or "soaking" step of 30 seconds to a few minutes with the wash buffer between aspiration and dispensing can improve the removal of non-specifically bound materials.[1][8]
-
Optimize Wash Volume: Ensure the wash volume is sufficient to cover the entire well surface. A common industry standard is 300 µl per well.[7]
-
Check Automated Washer Performance: If using an automated plate washer, ensure it is dispensing and aspirating correctly and that the tubes are clean.[1] Calibrate the aspiration height precisely, as a small deviation can drastically increase residual volume and, consequently, background.[7]
-
Wash Buffer Composition: Typically, wash buffers consist of PBS or TBS with a non-ionic detergent like Tween-20 (0.01% to 0.1%).[1][8] Increasing the salt concentration in the wash buffer can also help discourage non-specific binding interactions.[8]
Q3: What should I consider when selecting and optimizing a blocking buffer?
The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface.[8][9]
-
Choice of Blocking Agent: Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-ionic detergents like Tween-20.[10] The ideal blocker depends on your specific assay components.[9]
-
Concentration and Incubation: You can try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[1]
-
Adding Detergent: Including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) in your protein-based blocking buffer can help reduce background.[2]
-
Compatibility with AP: Be aware that some blocking agents can interfere with this compound. For example, PBS can interfere with AP detection systems, making TBS a better choice in those cases.[10] Some preparations of non-fat dry milk may also inhibit AP activity.[11]
Q4: Can endogenous this compound in my samples cause high background?
Yes, endogenous AP in certain samples (e.g., from kidney, intestine, osteoblasts, lymphoid tissue, and placenta) can lead to false-positive signals by directly reacting with the AP substrate.[12][13]
-
Detection: To check for endogenous AP, you can incubate a sample with the AP substrate alone. If a color develops, endogenous AP is present.
-
Inhibition: Endogenous AP can be inhibited by adding specific inhibitors to your assay buffers. Levamisole is a commonly used inhibitor for this purpose.[14]
Q5: How does substrate selection impact background signal?
The choice of substrate can significantly influence the signal-to-noise ratio of your assay.
-
Substrate Stability: Ensure your substrate solution is fresh and has not deteriorated. A colorless substrate solution is a good indicator of its quality before addition to the plate.[4]
-
Kinetic Rate: Different substrates have varying kinetic rates. Selecting a substrate with a lower spontaneous conversion rate can help minimize background.
-
Sensitivity vs. Detection Limit: While a highly sensitive substrate produces a larger signal for a given concentration, the detection limit is determined by the ability to distinguish a low concentration from the background. A substrate that provides a low standard deviation in the background measurement is crucial for a good detection limit.[15]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving high background issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting high background in your AP immunoassay.
Caption: A flowchart for systematic troubleshooting of high background.
Data Presentation: Troubleshooting Parameters
The following tables summarize key parameters that can be adjusted to reduce high background.
Table 1: Washing Step Optimization
| Parameter | Standard Protocol | Troubleshooting Action | Expected Outcome |
| Wash Cycles | 3 cycles | Increase to 4-6 cycles | More efficient removal of unbound reagents |
| Soaking Time | None | Add a 30-60 second soak per wash | Improved dissociation of non-specifically bound molecules |
| Wash Volume | 200 µL/well | Increase to 300-400 µL/well | Ensures complete washing of the well surface |
| Detergent (Tween-20) | 0.05% in PBS/TBS | Increase to 0.1% | Reduces non-specific hydrophobic interactions |
Table 2: Blocking Buffer Optimization
| Parameter | Standard Blocking Agent | Troubleshooting Action | Expected Outcome |
| Protein Blocker | 1% BSA or 5% Non-fat Dry Milk | Increase concentration (e.g., 2% BSA) or switch blocker | More effective saturation of non-specific binding sites |
| Incubation Time | 1 hour at room temperature | Increase to 2 hours or overnight at 4°C | Allows for more complete blocking |
| Detergent Additive | None | Add 0.05% Tween-20 to the blocking buffer | Blocks additional non-specific sites |
Table 3: Antibody Concentration Optimization
| Antibody | Standard Dilution | Troubleshooting Action | Expected Outcome |
| Primary Antibody | Manufacturer's recommendation | Perform a titration (e.g., 2-fold serial dilutions) | Find optimal concentration with the best signal-to-noise ratio |
| Secondary Antibody | Manufacturer's recommendation | Perform a titration (e.g., 2-fold serial dilutions) | Reduce non-specific binding of the conjugate |
Experimental Protocols
Protocol 1: Checkerboard Titration for Optimal Antibody Concentration
This protocol is used to determine the optimal concentrations of both the primary and secondary antibodies simultaneously to maximize the signal-to-noise ratio.
Materials:
-
Coated and blocked microplate
-
Primary antibody stock solution
-
AP-conjugated secondary antibody stock solution
-
Antibody diluent (e.g., 1X PBS with 1% BSA)
-
Wash buffer (e.g., 1X PBS with 0.05% Tween-20)
-
AP substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare Primary Antibody Dilutions: Prepare a series of 2-fold serial dilutions of the primary antibody in the antibody diluent. For example, if the recommended starting dilution is 1:1000, prepare dilutions of 1:500, 1:1000, 1:2000, and 1:4000.
-
Prepare Secondary Antibody Dilutions: Prepare a series of 2-fold serial dilutions of the AP-conjugated secondary antibody in the antibody diluent. For example, prepare dilutions of 1:2000, 1:4000, 1:8000, and 1:16000.
-
Plate Layout: Design a grid on your microplate. Assign each row to a different primary antibody dilution and each column to a different secondary antibody dilution. Include appropriate controls (no primary antibody, no secondary antibody, blank).
-
Primary Antibody Incubation: Add 100 µL of each primary antibody dilution to the corresponding wells in each row. Incubate according to your standard protocol.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of each secondary antibody dilution to the corresponding wells in each column. Incubate according to your standard protocol.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Substrate Incubation: Add 100 µL of AP substrate to each well and incubate until sufficient color development is observed in the positive control wells.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Analyze the data to identify the combination of primary and secondary antibody concentrations that provides the highest signal in the positive control wells and the lowest signal in the negative control wells.
Protocol 2: Testing for and Inhibiting Endogenous this compound
This protocol helps determine if your samples contain endogenous AP and how to inhibit it.
Materials:
-
Sample(s) to be tested
-
Control samples (known to be negative for the analyte)
-
Levamisole solution (e.g., 2mM in assay buffer)
-
Assay buffer
-
AP substrate
-
Microplate
Procedure:
-
Plate Setup: In separate wells of a microplate, add your test sample, a negative control sample, and a buffer-only control.
-
Endogenous AP Check:
-
To one set of wells for each sample type, add 100 µL of assay buffer.
-
To a parallel set of wells, add 100 µL of assay buffer.
-
-
Levamisole Inhibition: To the first set of wells, add 10 µL of Levamisole solution. To the second set, add 10 µL of assay buffer. Mix gently.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
Substrate Addition: Add 100 µL of AP substrate to all wells.
-
Observation: Observe the wells for color development. If color develops in the wells without Levamisole but is absent or significantly reduced in the wells with Levamisole, this indicates the presence of endogenous AP.
-
Assay Modification: If endogenous AP is detected, include Levamisole at its optimized concentration in all relevant assay steps (e.g., sample dilution buffer, conjugate diluent) for your main experiment.
Signaling Pathways and Workflows
Biochemical Pathway of AP Signal Generation
This diagram illustrates the enzymatic reaction that generates the signal in an AP immunoassay.
Caption: AP catalyzes the conversion of a substrate to a colored product.
References
- 1. arp1.com [arp1.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. jg-biotech.com [jg-biotech.com]
- 6. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biocompare.com [biocompare.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. corning.com [corning.com]
- 12. Endogenous this compound interference in cardiac troponin I and other sensitive chemiluminescence immunoassays that use this compound activity for signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous this compound is a cause of non-specific reactions in enzyme-immunoassays for rotavirus based on this compound conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bma.ch [bma.ch]
- 15. bioscience.co.uk [bioscience.co.uk]
Technical Support Center: Stabilizing Alkaline Phosphatase for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when storing alkaline phosphatase (ALP).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage temperatures for this compound?
A1: The ideal storage temperature for this compound depends on the desired storage duration and the formulation. For short-term storage (days to weeks), refrigeration at 2-8°C is often sufficient, especially when in a stabilizing buffer.[1][2] For long-term storage, temperatures of -70°C or colder are recommended to ensure the preservation of enzymatic activity.[3] While -20°C is a common laboratory freezer temperature, some studies indicate that significant activity loss can occur at this temperature over extended periods.[4] Lyophilized (freeze-dried) ALP can often be stored at room temperature for extended periods, offering greater flexibility.[5]
Q2: What are the key components of a good storage buffer for this compound?
A2: An effective storage buffer for this compound typically includes a buffering agent to maintain an optimal pH, salts, and stabilizing agents. Common components include:
-
Buffering Agent: Tris-based buffers, such as Tris-HCl or Triethanolamine, are frequently used to maintain a pH between 7.5 and 9.5.[6][7]
-
Divalent Cations: this compound is a metalloenzyme that requires zinc (Zn²⁺) and magnesium (Mg²⁺) ions for its catalytic activity and stability.[3][8][9][10] Therefore, the inclusion of salts like MgCl₂ and ZnCl₂ is crucial.
-
High Salt Concentration: A high concentration of salts, such as NaCl (e.g., 3 M), can also contribute to the stability of the enzyme.[6]
-
Protein Stabilizers: The addition of proteins like Bovine Serum Albumin (BSA) can help stabilize the enzyme, particularly in dilute solutions.[1]
-
Antimicrobials: To prevent bacterial growth during storage, an antimicrobial agent such as sodium azide (B81097) may be included.[1][11]
Q3: Can I freeze and thaw my this compound solution multiple times?
A3: It is generally not recommended to subject this compound to multiple freeze-thaw cycles. While some studies on serum samples have shown that a limited number of cycles might not affect antigen recovery, repeated freezing and thawing can lead to a loss of enzymatic activity.[3] If you need to use the enzyme at different times, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature cycling.
Q4: My this compound has lost activity during storage. What are the possible causes?
A4: Several factors can contribute to the loss of this compound activity during storage:
-
Suboptimal Temperature: Storing at -20°C for extended periods can lead to a significant decline in activity.[4]
-
Presence of Chelating Agents: Chelators like EDTA can inactivate the enzyme by removing the essential zinc and magnesium ions from its active site.[8]
-
Incorrect pH: The pH of the storage solution can shift over time, leading to enzyme denaturation.
-
Microbial Contamination: Bacterial growth can introduce proteases that degrade the this compound.
-
Improper Reconstitution of Lyophilized Enzyme: For lyophilized forms, the reconstitution process is critical. Using an inappropriate buffer or incorrect procedure can result in activity loss.[12]
Q5: What is lyophilization, and how does it help in stabilizing this compound?
A5: Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum. This technique is highly effective for preserving biological materials, including enzymes like this compound.[5] By removing water, lyophilization significantly reduces the molecular mobility and chemical reactions that can lead to degradation, allowing for long-term storage at room temperature.[5] The process requires the use of specialized excipients to protect the enzyme during freezing and dehydration.[5]
Troubleshooting Guides
Issue 1: Significant Loss of Enzyme Activity After Storage
This guide helps you troubleshoot a sudden or gradual loss of this compound activity in your stored solutions.
Troubleshooting Workflow for Activity Loss
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzymes - BBI Solutions [bbisolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of storage time and temperature on the stability of salivary phosphatases, transaminases and dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. neb.com [neb.com]
- 9. US8753858B2 - Reagents and processes for stabilizing this compound or conjugates thereof - Google Patents [patents.google.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CN102115737B - Reagent and method for stabilizing this compound or marker of this compound - Google Patents [patents.google.com]
- 12. This compound activity in lyophilised quality control serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Heat Inactivation of Alkaline Phosphatase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the heat inactivation of alkaline phosphatase (AP). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems that may arise during the heat inactivation of this compound.
Q: Why is my subsequent cloning experiment failing after dephosphorylation and heat inactivation of the vector?
A: Ligation failure after dephosphorylation is often due to incomplete inactivation of this compound. Residual AP activity can remove the 5' phosphates from your insert DNA, preventing ligation.
-
Troubleshooting Steps:
-
Verify Inactivation Parameters: Ensure you are using the correct temperature and incubation time for the specific type of this compound you are using. Different APs have varying degrees of heat stability.[1][2] Refer to the tables below for recommended conditions.
-
Chelating Agents: For highly stable APs like Calf Intestinal Phosphatase (CIP), heat inactivation is more effective in the presence of a chelating agent like EGTA.[3] EGTA sequesters divalent cations (Mg²⁺, Zn²⁺) that are essential for AP activity and stability.[3]
-
Phenol/Chloroform Extraction: For critical applications or when using high concentrations of AP, a phenol/chloroform extraction followed by ethanol (B145695) precipitation is recommended to ensure complete removal of the enzyme.[3]
-
Consider a Heat-Labile AP: If problems persist, consider switching to a more easily heat-labile this compound, such as Shrimp this compound (SAP) or Antarctic Phosphatase (AP).[4]
-
Q: I see a high number of background colonies (vector self-ligation) after my cloning procedure. What could be the cause?
A: A high background of self-ligated vector colonies indicates that the dephosphorylation step was inefficient, and the vector was not properly prepared for insert ligation.
-
Troubleshooting Steps:
-
Optimize Dephosphorylation Reaction: Ensure that the dephosphorylation reaction was set up correctly with the appropriate amount of enzyme and incubated for the recommended time and temperature. For DNA with blunt or 5'-recessed ends, a higher concentration of AP and a longer incubation time may be necessary.[3]
-
Check Buffer Compatibility: Verify that the buffer used for the restriction digest is compatible with the this compound activity. If not, a buffer exchange or DNA purification step may be needed before dephosphorylation.
-
Enzyme Quality: Ensure that your this compound has not lost activity due to improper storage or handling.
-
Q: My DNA sample appears degraded after heat inactivation. How can I prevent this?
A: While standard heat inactivation protocols are generally safe for DNA, prolonged exposure to high temperatures, especially in non-optimal buffer conditions, can potentially lead to some degradation.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Use the shortest effective incubation time for heat inactivation.
-
Buffer Conditions: Ensure your DNA is in a suitable buffer (e.g., TE buffer) during the heating step.
-
Periodic Centrifugation: During the heat inactivation step, briefly centrifuge the tube every 10 minutes to collect condensation from the tube walls.[3]
-
Frequently Asked Questions (FAQs)
Q: What are the standard conditions for heat inactivating different types of this compound?
A: The conditions for heat inactivation vary depending on the source of the this compound. Below is a summary of typical conditions for commonly used APs.
| This compound Type | Temperature (°C) | Time (minutes) | Notes |
| Bacterial this compound (BAP) | 75 | 10 | Can be difficult to inactivate completely by heat alone. |
| Calf Intestinal Phosphatase (CIP) | 75 - 80 | 30 - 60 | Inactivation is more efficient in the presence of 5-10 mM EGTA.[3] |
| Shrimp this compound (SAP) | 65 | 5 - 15 | Easily heat-inactivated. |
| Antarctic Phosphatase (AP) | 70 | 5 | Easily heat-inactivated.[4] |
| Placental this compound (PLAP) | >70 | >30 | Highly heat-stable.[2][5] |
Q: Why is EGTA recommended for the heat inactivation of Calf Intestinal Phosphatase (CIP)?
A: Calf Intestinal Phosphatase requires zinc (Zn²⁺) and magnesium (Mg²⁺) ions for its activity and structural stability.[3] EGTA is a chelating agent that specifically sequesters these divalent cations. By removing these essential cofactors, EGTA destabilizes the enzyme, making it more susceptible to denaturation by heat.[3] It is important to use EGTA and not EDTA, as EGTA has a higher affinity for Zn²⁺.[3]
Q: Can I perform heat inactivation directly in my restriction enzyme digest buffer?
A: Many commercially available alkaline phosphatases are active in common restriction enzyme buffers, allowing for a one-step dephosphorylation reaction. However, it is crucial to verify the compatibility of your specific restriction enzyme and this compound. Some restriction enzymes may not be fully inactivated at the temperatures required for AP inactivation, potentially leading to unwanted DNA degradation. Always consult the manufacturer's recommendations.
Q: How does the source of this compound affect its heat stability?
A: The heat stability of this compound varies significantly depending on its tissue and species of origin. For example, placental this compound is known for its high heat resistance, while alkaline phosphatases from bone are more heat-labile.[1][2] This differential heat stability can be used to distinguish between different isoenzymes in clinical diagnostics.[1][6] In molecular biology applications, engineered or shrimp-derived alkaline phosphatases are often preferred for their ease of inactivation.[4]
Experimental Protocols
Standard Protocol for Heat Inactivation of Calf Intestinal Phosphatase (CIP)
This protocol is suitable for dephosphorylating 5' ends of DNA to prevent self-ligation of vectors.
-
Dephosphorylation Reaction Setup:
-
Linearized Vector DNA: 1-5 µg
-
10X Dephosphorylation Buffer: 2 µL
-
Calf Intestinal Phosphatase (1 U/µL): 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Heat Inactivation:
-
Add 1 µL of 0.5 M EGTA (pH 8.0) to the reaction mixture (final concentration of approximately 25 mM).
-
Incubate at 75°C for 20 minutes in a heat block or water bath.
-
Briefly centrifuge the tube to collect any condensate.
-
-
Purification (Optional but Recommended): For critical downstream applications like cloning, it is advisable to purify the dephosphorylated DNA using a spin column purification kit or phenol/chloroform extraction followed by ethanol precipitation to remove the inactivated enzyme and EGTA.
Protocol for Heat Inactivation of Shrimp this compound (SAP)
This protocol is a more straightforward method due to the inherent heat-lability of SAP.
-
Dephosphorylation Reaction Setup:
-
Linearized Vector DNA: 1-5 µg
-
10X SAP Buffer: 2 µL
-
Shrimp this compound (1 U/µL): 1 µL
-
Nuclease-free Water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Heat Inactivation: Incubate the reaction at 65°C for 15 minutes. No additional reagents are required.
-
Proceed to Ligation: The heat-inactivated reaction can often be used directly in a subsequent ligation reaction without further purification. However, for optimal ligation efficiency, purification is still recommended.
Visualizations
Caption: Experimental workflow for dephosphorylation and heat inactivation of this compound.
References
- 1. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 2. labpedia.net [labpedia.net]
- 3. This compound (AP) Protocol [sigmaaldrich.com]
- 4. neb.com [neb.com]
- 5. Heat stability of human placental this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heat inactivation curves of this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Alkaline Phosphatase (AP) Assays
Welcome to the technical support center for alkaline phosphatase (AP) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to ensure the accuracy and consistency of your AP assay results.
Troubleshooting Guides and FAQs
This section provides answers to common questions and issues that may arise during AP assays, helping you identify potential causes and implement effective solutions.
High Background
Q1: What causes high background in my AP assay, and how can I reduce it?
A1: High background can obscure your results and reduce the sensitivity of your assay. The most common causes include:
-
Substrate Instability: The p-Nitrophenyl Phosphate (pNPP) substrate can spontaneously hydrolyze over time, leading to a yellow color in the absence of the enzyme.
-
Solution: Always prepare fresh substrate solution before each experiment. Store the pNPP substrate protected from light and at the recommended temperature.
-
-
Contaminated Reagents: Contamination of buffers or substrate with endogenous AP or microbial growth can lead to false-positive signals.
-
Solution: Use high-purity water and reagents. Filter-sterilize buffers to remove any potential microbial contamination.
-
-
Endogenous AP Activity: Samples from certain tissues or cells (e.g., liver, bone, kidney) may have high levels of endogenous this compound.
-
Solution: To inactivate endogenous AP, you can heat the samples at 65°C for 30 minutes before adding the substrate. Note that the secreted this compound (SEAP) reporter is heat-stable under these conditions.[1] Alternatively, you can use an inhibitor like levamisole.
-
-
Insufficient Washing: In ELISA-based AP assays, inadequate washing can leave behind unbound conjugate, leading to a high background signal.
-
Solution: Increase the number of washing steps or the volume of washing buffer. Ensure thorough removal of the wash buffer between steps.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and lead to higher background.
-
Solution: To minimize edge effects, fill the outer wells with sterile water or PBS. You can also incubate the plate in a humidified chamber.
-
Low Signal or No Signal
Q2: My AP assay is showing a very low signal or no signal at all. What are the possible reasons?
A2: A weak or absent signal can be due to several factors, from inactive reagents to suboptimal assay conditions.
-
Inactive Enzyme: The this compound enzyme may have lost its activity due to improper storage or handling.
-
Solution: Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Use a positive control to verify enzyme activity.
-
-
Incorrect Substrate Preparation: The substrate may not have been prepared correctly or may have degraded.
-
Solution: Prepare the substrate solution fresh for each experiment and protect it from light.
-
-
Presence of Inhibitors: Your sample or buffers may contain inhibitors of this compound.
-
Solution: Common inhibitors include phosphate, chelating agents (EDTA, citrate), and certain metal ions.[2] Avoid using phosphate-based buffers for sample dilution or lysis if possible.
-
-
Suboptimal pH: this compound has an optimal pH range of 8-10.
-
Solution: Ensure your assay buffer is within the optimal pH range for the specific AP isozyme you are using.
-
-
Incorrect Incubation Time or Temperature: The incubation time may be too short, or the temperature may be suboptimal for the enzyme to react with the substrate.
-
Solution: Optimize the incubation time and temperature for your specific assay. Most AP assays are performed at 37°C.[3]
-
Inconsistent Results
Q3: I am observing high variability between my replicate wells. What could be the cause?
A3: High variability between replicates can compromise the reliability of your data. Here are some common causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, reagents, or standards is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution thoroughly.
-
-
Well-to-Well Contamination: Carryover of reagents or samples between wells can lead to inconsistent results.
-
Solution: Use fresh pipette tips for each sample and reagent. Be careful during pipetting to avoid splashing.
-
-
Uneven Temperature Across the Plate: Temperature gradients across the microplate during incubation can lead to different reaction rates in different wells.
-
Solution: Ensure the plate is incubated in an incubator that provides uniform temperature distribution.
-
-
Edge Effects: As mentioned earlier, evaporation from the outer wells can lead to variability.
-
Solution: Implement strategies to mitigate edge effects, such as not using the outer wells for critical samples or standards.
-
Quantitative Data Summary
This section provides quantitative data to aid in experimental design and troubleshooting.
Table 1: Stability of this compound and Reagents
| Component | Storage Temperature | Stability | Reference(s) |
| AP Enzyme (Lyophilized) | -20°C | Up to 3 years | [3] |
| AP Enzyme (in solution) | -80°C | Up to 1 year | [3] |
| pNPP Substrate (Powder) | 2-8°C (in the dark) | 2 years | |
| pNPP Substrate (Liquid) | -20°C | Varies by manufacturer | [2] |
| Working Substrate Solution | Room Temperature | Stable for at least one day | [2] |
| Serum/Plasma Samples | 2-8°C | 2-3 days | [4] |
| Serum/Plasma Samples | -20°C | 1 month | [4] |
Table 2: Effect of Temperature on this compound Activity
| Temperature | Relative Activity (%) | Notes | Reference(s) |
| 20°C | Lower | Enzyme activity increases with temperature. | [5][6] |
| 25°C | - | Km at 37°C is typically half that at 25°C. | [5] |
| 37°C | Optimal for many assays | Commonly used incubation temperature. | [3] |
| 50°C | ~88% remaining after 5 min | Enzyme starts to denature at higher temperatures. | [7] |
| 55°C | ~50% remaining after 5 min | Significant inactivation occurs. | [7] |
| 65°C | Inactivation of endogenous AP | Used to inactivate most endogenous AP isoenzymes. | [1] |
Table 3: Common Inhibitors of this compound
| Inhibitor | Type of Inhibition | Typical Concentration | Notes | Reference(s) |
| Levamisole | Uncompetitive | 1 mM | Inhibits most AP isoenzymes except the intestinal and placental forms. | [8][9][10] |
| Phosphate (in buffer) | Competitive | Varies | Can significantly reduce enzyme activity. | [11] |
| EDTA | Chelating agent | Varies | Chelates Zn²⁺ and Mg²⁺ cofactors required for AP activity. | [3] |
| Citrate | Chelating agent | Varies | Chelates metal ion cofactors. | [3] |
| L-Homoarginine | Uncompetitive | Varies | Inhibits bone and liver AP isoenzymes. |
Experimental Protocols
This section provides detailed methodologies for common AP assays.
Protocol 1: Colorimetric AP Assay for Cell Lysates
-
Sample Preparation:
-
Culture cells to the desired confluence in a 96-well plate.
-
Remove the culture medium and wash the cells once with 1X PBS.
-
Add 50 µL of lysis buffer (e.g., 0.2% Triton X-100 in dH₂O) to each well.
-
Incubate at room temperature for 10 minutes with gentle shaking to lyse the cells.
-
-
Assay Procedure:
-
Prepare the pNPP substrate solution according to the manufacturer's instructions.
-
Add 50 µL of the pNPP substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time may need to be optimized based on the level of AP expression.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (containing lysis buffer and substrate but no cells) from the absorbance of the sample wells.
-
The AP activity is proportional to the corrected absorbance.
-
Protocol 2: Colorimetric AP Assay for Serum Samples
-
Sample Preparation:
-
Collect blood and allow it to clot.
-
Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it on ice or at -20°C for later use. Avoid repeated freeze-thaw cycles.[12]
-
-
Assay Procedure:
-
Prepare the pNPP substrate solution.
-
Add 10-20 µL of serum sample to each well of a 96-well plate.
-
Add 180-190 µL of the pNPP substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction with 50 µL of 3 M NaOH.
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute.
-
Determine the AP activity using a standard curve or by applying a known extinction coefficient for p-nitrophenol.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Quantification of gene expression with a secreted this compound reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. biolabo.fr [biolabo.fr]
- 5. Effects of temperature on measurement of this compound activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masujournal.org [masujournal.org]
- 7. Monitoring the heat-induced structural changes of this compound by molecular modeling, fluorescence spectroscopy and inactivation kinetics investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levamisole inhibition of this compound and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of endogenous tissue this compound with the use of this compound conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative inhibition of human this compound and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Assay Kit (Colorimetric) / pNPP assay (ab83369) | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Alkaline Phosphatase Substrate Selection and Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive information for choosing the appropriate substrate for alkaline phosphatase (AP) experiments. It includes troubleshooting advice and detailed protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound substrates available?
A1: this compound substrates are primarily categorized based on their detection method. The most common types are:
-
Colorimetric substrates: These produce a colored product that can be quantified using a spectrophotometer or visualized directly.[1][2] Examples include p-Nitrophenyl Phosphate (B84403) (pNPP) and 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT).[1][3]
-
Chemiluminescent substrates: These generate light as a result of the enzymatic reaction, which is detected by a luminometer or X-ray film.[4][5] Common examples are CDP-Star® and CSPD®.[2][4]
-
Fluorescent substrates: These produce a fluorescent product that is measured with a fluorometer.[5] 4-Methylumbelliferyl phosphate (MUP) and Fluorescein diphosphate (B83284) (FDP) are widely used fluorescent substrates.[5][6]
Q2: How do I choose the right substrate for my application (ELISA, Western Blot, Immunohistochemistry)?
A2: The choice of substrate depends on the required sensitivity and the specific application.
-
For ELISA , soluble colorimetric substrates like pNPP are suitable for quantitative results.[3] For higher sensitivity, chemiluminescent or fluorescent substrates are recommended.[2][7]
-
For Western Blotting and Immunohistochemistry (IHC) , precipitating substrates like BCIP/NBT are ideal as they produce an insoluble, localized colored product.[3][8] Chemiluminescent substrates are also widely used in Western blotting for high sensitivity.[9]
Q3: What is the difference in sensitivity between the different types of substrates?
A3: Generally, the sensitivity of AP substrates increases from colorimetric to fluorescent to chemiluminescent. Chemiluminescent substrates like CDP-Star® and CSPD® offer the highest sensitivity, capable of detecting proteins in the femtogram to zeptomole range.[4] Fluorescent substrates offer intermediate to high sensitivity, while colorimetric substrates are the least sensitive but are often sufficient for many applications.[7]
Substrate Comparison
| Substrate Class | Examples | Detection Method | Product | Relative Sensitivity | Common Applications |
| Colorimetric | p-Nitrophenyl Phosphate (pNPP) | Absorbance at 405 nm | Yellow, soluble | Low to Moderate | ELISA[3] |
| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT) | Visual | Dark blue/purple, insoluble precipitate | Moderate | Western Blot, IHC[3][8] | |
| Chemiluminescent | CDP-Star®, CSPD® | Light Emission | Glow-type light | Very High | Western Blot, Southern Blot, ELISA[2][4] |
| Fluorescent | 4-Methylumbelliferyl phosphate (MUP) | Fluorescence (Ex: ~360 nm, Em: ~440 nm) | Fluorescent, soluble | High | ELISA, solution-based assays[5][6] |
| Fluorescein diphosphate (FDP) | Fluorescence (Ex: ~490 nm, Em: ~514 nm) | Fluorescent, soluble | High | ELISA[6] |
Troubleshooting Guide
Problem 1: High Background
-
Possible Cause: The concentration of the enzyme conjugate is too high.
-
Solution: Optimize the concentration of the AP-conjugated antibody or streptavidin by performing a titration.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number of washing steps or the volume of wash buffer to thoroughly remove unbound conjugate.[9]
-
-
Possible Cause: The blocking step is inadequate.
-
Solution: Increase the incubation time with the blocking buffer or try a different blocking agent.
-
-
Possible Cause (Chemiluminescence): The film exposure time is too long.
-
Solution: Reduce the exposure time to the X-ray film.[9]
-
-
Possible Cause (IHC): Endogenous phosphatase activity in the tissue.
-
Solution: Add an inhibitor of endogenous this compound, such as levamisole, to the substrate solution.[10]
-
Problem 2: Weak or No Signal
-
Possible Cause: The AP conjugate is inactive.
-
Solution: Ensure the conjugate is stored correctly and has not expired. Test the activity of the conjugate with a known positive control.
-
-
Possible Cause: The substrate has degraded.
-
Solution: Prepare fresh substrate solution, especially for light-sensitive or unstable substrates. Avoid repeated freeze-thaw cycles.[11]
-
-
Possible Cause: The concentration of the target protein is too low.
-
Solution: Increase the amount of sample loaded or consider using a more sensitive substrate.
-
-
Possible Cause (Chemiluminescence): The film exposure time is too short.
-
Solution: Increase the exposure time to the X-ray film.[9]
-
-
Possible Cause (pNPP): The pH of the reaction is not optimal.
-
Solution: Ensure the assay buffer has the correct alkaline pH for optimal enzyme activity.[12]
-
Problem 3: Spotty or Uneven Color Development (Western Blot/IHC)
-
Possible Cause: The membrane or slide was not fully submerged in the solutions.
-
Solution: Ensure the membrane or slide is completely covered with buffer and substrate solutions during all incubation steps.
-
-
Possible Cause: The substrate has precipitated before use.
-
Solution: Mix the substrate solution well before application.[10] If precipitates are visible, centrifuge the solution and use the supernatant.
-
-
Possible Cause (Chemiluminescence): Excess substrate solution on the membrane.
-
Solution: Carefully remove excess substrate from the membrane before exposing it to the film.[9]
-
Experimental Workflows and Protocols
Colorimetric Assay Workflow (pNPP)
Caption: Workflow for a pNPP-based colorimetric assay.
Detailed Protocol: p-Nitrophenyl Phosphate (pNPP) Assay for ELISA
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., diethanolamine (B148213) buffer, pH 9.8).
-
Dissolve a pNPP tablet or powder in the assay buffer to the recommended concentration (e.g., 1 mg/mL). Protect the solution from light.
-
-
Assay Procedure:
-
After the final wash step of your ELISA, add 100 µL of the prepared pNPP solution to each well of the 96-well plate.[12]
-
Incubate the plate at room temperature for 15-60 minutes, or until sufficient color development is observed.[13]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 3M NaOH) to each well.[13]
-
Measure the absorbance at 405 nm using a microplate reader.[12]
-
Precipitating Assay Workflow (BCIP/NBT)
Caption: Workflow for a BCIP/NBT precipitating assay.
Detailed Protocol: BCIP/NBT for Western Blotting
-
Reagent Preparation:
-
Assay Procedure:
-
Following the final wash after incubation with the AP-conjugated secondary antibody, briefly rinse the membrane in AP buffer.
-
Incubate the membrane in the BCIP/NBT working solution for 10-30 minutes at room temperature with gentle agitation.[8]
-
Monitor the development of the blue-purple precipitate.
-
Stop the reaction when the desired signal intensity is reached by washing the membrane extensively with deionized water.[8]
-
Air dry the membrane and store it protected from light.[8]
-
Chemiluminescent Assay Workflow (CDP-Star®)
Caption: Workflow for a CDP-Star® chemiluminescent assay.
Detailed Protocol: CDP-Star® for Western Blotting
-
Reagent Preparation:
-
Assay Procedure:
-
After the final wash steps, briefly rinse the membrane in the assay buffer.[9]
-
Drain the excess buffer and place the membrane on a clean, flat surface.
-
Add the CDP-Star® substrate solution to the membrane, ensuring the entire surface is covered (approximately 50 µL/cm²).[14]
-
Carefully remove the membrane, drain the excess substrate by touching the edge to a paper towel, and place it in a plastic sheet protector or between two sheets of clear plastic.[9]
-
Expose the membrane to X-ray film for an initial period of 5-10 minutes.[9] Adjust the exposure time as needed to achieve the optimal signal-to-noise ratio.
-
References
- 1. biocompare.com [biocompare.com]
- 2. biomatik.com [biomatik.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Immunodetection Using BCIP/NBT Substrate [sigmaaldrich.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Vector Self-Ligation with Alkaline Phosphatase
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of alkaline phosphatase to prevent vector self-ligation in cloning experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm still getting a high number of colonies without an insert (empty vectors) after treating my vector with this compound. What could be the problem?
A high background of empty vectors is a common issue and can stem from several factors:
-
Incomplete Dephosphorylation: The this compound may not have completely removed the 5'-phosphate groups from your linearized vector. This allows the vector to re-ligate to itself.[1][2] To troubleshoot this, consider the following:
-
Enzyme Concentration: Ensure you are using the recommended amount of this compound for the quantity of your vector DNA.[3]
-
Incubation Time and Temperature: Follow the manufacturer's protocol for the specific this compound you are using. Insufficient incubation time or a suboptimal temperature can lead to incomplete dephosphorylation.[1]
-
Enzyme Quality: Ensure your this compound is active and has been stored correctly.
-
-
Incomplete Restriction Enzyme Digestion: If your vector was not fully digested, the uncut supercoiled plasmid will transform with high efficiency, leading to a high background of empty vectors.[4] To address this:
-
Increase Digestion Time: Extend the incubation time for the restriction digest to ensure complete linearization of the vector.[1]
-
Check Enzyme Activity: Verify that your restriction enzymes are active and you are using the correct buffer.
-
Gel Purification: After digestion, gel purify the linearized vector to separate it from any uncut plasmid.[5]
-
-
Inefficient Heat Inactivation or Removal of this compound: Residual this compound activity can dephosphorylate your insert, preventing it from being ligated into the vector.[2][6]
-
Verify Inactivation Conditions: Ensure you are using the correct temperature and time for heat inactivation of your specific this compound. Some phosphatases are more heat-stable than others.[7]
-
Purification: If your this compound is not heat-inactivatable, purify the dephosphorylated vector using a column cleanup kit before proceeding to the ligation step.[8][9]
-
Q2: How can I check if my dephosphorylation reaction was successful?
To determine the efficiency of your dephosphorylation, you can perform a control ligation reaction:
-
Vector-only ligation control: Set up a ligation reaction containing your dephosphorylated vector but no insert. Transform competent cells with this reaction.[9][10]
-
Interpretation:
Q3: What is the difference between Calf Intestinal this compound (CIAP) and Shrimp this compound (SAP)?
CIAP and SAP are two commonly used alkaline phosphatases, but they have different properties:
-
Heat Inactivation: SAP is more easily heat-inactivated than CIAP. This is a significant advantage as it simplifies the workflow by eliminating the need for a separate purification step to remove the enzyme.[7][11][12]
-
Activity: SAP is reported to have high specific activity and can work in a variety of restriction enzyme buffers.[11][13]
Q4: Can I perform the restriction digest and dephosphorylation in the same reaction?
Yes, for some enzymes, a one-step digestion and dephosphorylation is possible.[8][14] This can streamline the workflow. However, the efficiency of this one-step protocol can depend on the specific restriction enzymes being used.[14] If you are experiencing issues with incomplete dephosphorylation, a two-step protocol, where digestion is followed by heat inactivation of the restriction enzyme (if possible) and then dephosphorylation, may be more effective.[14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound treatment. Note that optimal conditions can vary depending on the specific enzyme and vector. Always refer to the manufacturer's protocol.
| Parameter | Calf Intestinal this compound (CIAP) | Shrimp this compound (SAP) / Other Thermolabile APs |
| Enzyme Concentration | 0.01 units for 5'-protruding ends (for 10 µg vector) | ~1 unit per µg of DNA |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 30 - 60 minutes | 15 - 60 minutes |
| Heat Inactivation | 70-80°C for at least 30-60 minutes (often requires purification) | 65-80°C for 5 - 20 minutes |
Experimental Protocol: Vector Dephosphorylation
This protocol outlines the general steps for dephosphorylating a linearized vector using a heat-inactivatable this compound.
-
Restriction Digest:
-
Digest 1-5 µg of vector DNA with the appropriate restriction enzyme(s) according to the manufacturer's recommendations.
-
After digestion, heat inactivate the restriction enzyme(s) if possible. If not, purify the linearized vector using a gel extraction or PCR cleanup kit.
-
-
Dephosphorylation Reaction Setup:
-
To the linearized vector DNA, add the this compound buffer to a 1X final concentration.
-
Add 1 unit of heat-inactivatable this compound (e.g., SAP) per microgram of vector DNA.
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Heat Inactivation:
-
Inactivate the this compound by incubating the reaction at the temperature and for the duration recommended by the manufacturer (e.g., 65-80°C for 5-20 minutes).[15]
-
-
Proceed to Ligation:
-
The dephosphorylated vector is now ready for ligation with the phosphorylated insert. There is typically no need for further purification.[15]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cloning Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. empty vectors more than the insert - Molecular Cloning [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. neb.com [neb.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. CIP and this compound - Molecular Biology [protocol-online.org]
- 12. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shrimp this compound (SAP) 1000 Units | Buy Online | Applied Biosystems™ [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. static.igem.org [static.igem.org]
Technical Support Center: Alkaline Phosphatase & pH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on alkaline phosphatase (ALP) catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is generally in the alkaline range, typically between 8.0 and 10.0.[1] However, the exact optimum can vary depending on several factors, including the source of the enzyme (e.g., E. coli, bovine, human), the substrate being used, and the concentration of the substrate.[2] For example, the optimal pH for E. coli ALP is 8.0, while for the bovine enzyme, it is slightly higher at 8.5.[3] It is important to note that this non-physiological pH optimum is often an "artifact" of the high substrate concentrations used in laboratory assays; at lower, more physiological concentrations, the pH optimum is closer to 7.4.[1][4]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in a pH range of 7.5 to 9.5. Extreme pH values, either highly acidic or highly alkaline, can lead to irreversible denaturation and a complete loss of enzyme activity.[5] An acidic pH below 7.0 can hamper the activity of this compound, and a pH below 5.0 may denature it.[6]
Q3: Why is my this compound activity low even at the recommended optimal pH?
A3: Several factors could contribute to low ALP activity, even at the optimal pH:
-
Sub-optimal Substrate Concentration: The optimal pH can be dependent on the substrate concentration.[2] Ensure you are using the recommended substrate concentration for your specific enzyme and assay conditions.
-
Incorrect Buffer System: The type of buffer used can influence the pH optimum.[2] Buffers like diethanolamine (B148213) and glycine (B1666218) are commonly used for ALP assays.
-
Presence of Inhibitors: Certain substances can inhibit ALP activity. These include chelating agents (like EDTA), inorganic phosphate (B84403), L-phenylalanine, and arsenate.
-
Enzyme Inactivation: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions.
-
Metal Ion Cofactors: this compound is a metalloenzyme that requires zinc (Zn²⁺) and magnesium (Mg²⁺) ions for its catalytic activity.[7][8] The absence of these ions in the reaction buffer can lead to reduced or no activity.
Q4: Can the storage pH of the enzyme affect its activity profile?
A4: Yes, the storage pH can have a hysteretic effect on the enzyme's optimal pH. For instance, changing the storage pH of this compound from 9.8 to 8.5 can cause a reversible shift in the optimal activity pH from 10.0 to 10.8.[9] This is likely due to conformational changes in the enzyme induced by the different storage conditions.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect assay pH. | Prepare fresh buffer and verify its pH. Test a range of pH values (e.g., 8.0 to 10.5) to determine the optimal pH for your specific experimental conditions. |
| Inactive enzyme. | Use a new vial of enzyme. Ensure proper storage conditions (-20°C for long-term storage). | |
| Presence of inhibitors in the sample or reagents. | Dialyze the sample to remove potential inhibitors. Ensure all reagents are free from contaminating phosphates or chelating agents. | |
| Inconsistent or variable results | Fluctuations in assay pH. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Temperature fluctuations. | Ensure all assay components are equilibrated to the correct reaction temperature and use a temperature-controlled spectrophotometer or incubator. | |
| Shift in optimal pH | Different substrate or substrate concentration used. | Re-determine the optimal pH for the new substrate or concentration. The optimal pH can vary with substrate type and concentration.[2] |
| Change in buffer composition. | The type of buffer can influence the enzyme's activity profile.[2] If you have changed your buffer system, a new pH optimization experiment is recommended. |
Quantitative Data Summary
The optimal pH for this compound is highly dependent on its source and the experimental conditions.
| Enzyme Source | Optimal pH Range | Substrate | Buffer | Reference |
| Bovine Intestinal | 8.0 - 10.0 | p-Nitrophenyl phosphate | Diethanolamine | |
| E. coli | 8.0 | - | - | [3] |
| Human | ~8.6 | - | - | [6] |
| Marine Pseudomonad (cell-bound) | 9.0 | - | - | [10][11] |
| Marine Pseudomonad (released) | >9.4 | - | - | [10][11] |
Experimental Protocols
Protocol for Determining the Optimal pH of this compound
This protocol outlines a general method to determine the optimal pH for this compound activity using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Materials:
-
This compound (enzyme solution)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
A series of buffers with different pH values (e.g., Tris-HCl, Glycine-NaOH, Carbonate-Bicarbonate) covering a range from pH 7.5 to 11.0.
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 7.5 to 11.0 in 0.5 pH unit increments.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of each buffer to different wells.
-
Add 50 µL of the pNPP substrate solution to each well.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Addition:
-
To initiate the reaction, add 20 µL of a diluted this compound solution to each well.
-
Mix gently by pipetting or using a plate shaker.
-
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: After the incubation period, add 50 µL of the stop solution to each well to stop the enzymatic reaction. The stop solution will also cause a color change of the p-nitrophenol product to yellow under alkaline conditions.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing buffer and substrate but no enzyme) from the absorbance of the experimental wells.
-
Plot the absorbance (or calculated enzyme activity) as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for the enzyme under these specific conditions.
-
Visualizations
Caption: Effect of pH on this compound Conformation and Activity.
References
- 1. This compound Pathophysiology with Emphasis on the Seldom-Discussed Role of Defective Elimination in Unexplained Elevations of Serum ALP – A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. sciencing.com [sciencing.com]
- 7. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hysteretic enzyme adaptation to environmental pH: change in storage pH of this compound leads to a pH-optimum in the opposite direction to the applied change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting the activity and stability of this compound in a marine pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors Affecting the Activity and Stability of this compound in a Marine Pseudomonad - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Alkaline Phosphatase (ALP) Activity Measurements
An objective comparison of colorimetric and fluorescent assays for the accurate quantification of alkaline phosphatase activity, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of two widely used methods for the validation of this compound (ALP) activity measurements: the traditional colorimetric assay and the more modern fluorescent assay. For researchers, scientists, and drug development professionals, the accurate measurement of ALP activity is crucial, as it serves as a key biomarker in various physiological and pathological processes, including bone metabolism, liver function, and cancer studies. This document offers a detailed overview of the principles, protocols, and performance characteristics of each method to aid in the selection of the most appropriate assay for specific research needs.
Method Comparison: Colorimetric vs. Fluorescent Assays
The choice of assay for measuring ALP activity often depends on the required sensitivity, sample type, and available instrumentation. Below is a summary of the key performance characteristics of colorimetric and fluorescent ALP assays.
| Feature | Colorimetric Assay | Fluorescent Assay |
| Principle | Enzymatic conversion of a chromogenic substrate (e.g., p-nitrophenyl phosphate (B84403), pNPP) into a colored product. | Enzymatic conversion of a fluorogenic substrate into a fluorescent product. |
| Detection | Absorbance measurement using a spectrophotometer or microplate reader (e.g., at 405 nm for pNPP).[1][2] | Fluorescence intensity measurement using a fluorometer or fluorescent microplate reader. |
| Substrate | p-Nitrophenyl phosphate (pNPP) is the most common substrate.[1] | Various substrates are available, often proprietary to commercial kits. |
| Sensitivity | Lower sensitivity, with detection limits typically in the range of 10-250 µU.[1] | Higher sensitivity, with detection limits as low as 0.08 U/L.[3] |
| Linear Range | Generally has a broad linear range. For example, one commercially available kit has a linear response up to 800 U/L.[4] | Can have a wide linear range, for instance, from 0.1 to 100 U/L in one reported method.[3] |
| Throughput | Well-suited for high-throughput screening in 96-well plate format.[5] | Also compatible with high-throughput formats. |
| Cost | Generally more cost-effective. | Can be more expensive due to the cost of fluorescent substrates and specific instrumentation. |
| Interference | Colored samples may interfere with absorbance readings.[1] Known inhibitors include EDTA, oxalate, fluoride, and citrate (B86180).[1][4] | Potential for interference from fluorescent compounds in the sample. |
Visualizing the Workflow and Enzymatic Reaction
To better understand the experimental process and the underlying biochemistry, the following diagrams illustrate a typical ALP assay workflow and the enzymatic reaction of ALP with a chromogenic substrate.
Figure 1. General experimental workflow for an this compound activity assay.
Figure 2. Schematic of the colorimetric reaction catalyzed by this compound.
Detailed Experimental Protocols
The following are representative protocols for the colorimetric and fluorescent ALP activity assays. These protocols are based on commonly used methods and can be adapted for specific experimental needs.
Colorimetric this compound Activity Assay Protocol
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as the substrate.[1][4]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Assay Buffer (e.g., Tris buffer, pH 9.5, with MgCl2)
-
pNPP substrate solution (e.g., 5 mM)
-
Stop Solution (e.g., 3 N NaOH)
-
ALP standard solution
-
Samples (e.g., serum, plasma, cell lysates)
Procedure:
-
Sample Preparation:
-
Serum and plasma samples can often be assayed directly or after dilution with Assay Buffer.[1][4]
-
For intracellular ALP, cells can be lysed using a lysis buffer (e.g., 0.2% Triton X-100 in water) and centrifuged to remove insoluble material.[4]
-
It is important to avoid inhibitors of ALP such as EDTA, oxalate, fluoride, and citrate in sample preparation.[1][4]
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the ALP standard in Assay Buffer to generate a standard curve.
-
-
Assay Reaction:
-
Add a specific volume of sample, standard, or blank (Assay Buffer) to the wells of the 96-well plate.
-
Add the pNPP substrate solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes), protecting it from light.[1]
-
-
Stopping the Reaction:
-
Add the Stop Solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve and determine the ALP activity in the samples by interpolating their absorbance values.
-
Fluorescent this compound Activity Assay Protocol
This protocol outlines a general procedure for a fluorescent ALP assay. Specific reagents and conditions may vary depending on the commercial kit used.
Materials:
-
Black 96-well microplate
-
Fluorescent microplate reader
-
Assay Buffer
-
Fluorogenic substrate
-
Stop Solution (if required by the kit)
-
ALP standard solution
-
Samples
Procedure:
-
Sample Preparation:
-
Prepare samples as described for the colorimetric assay, ensuring compatibility with the fluorescent detection method.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the ALP standard in Assay Buffer.
-
-
Assay Reaction:
-
Add samples, standards, and blanks to the wells of the black microplate.
-
Add the fluorogenic substrate to all wells.
-
Incubate the plate at the recommended temperature and time, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Calculate the ALP activity in the samples based on the standard curve, after subtracting the background fluorescence from the blank wells.
-
Conclusion
Both colorimetric and fluorescent assays are valuable tools for the validation of this compound activity. The colorimetric assay, particularly with pNPP as a substrate, is a robust, cost-effective, and straightforward method suitable for a wide range of applications. The fluorescent assay offers significantly higher sensitivity, making it the preferred choice for detecting low levels of ALP activity or when sample volume is limited. The selection of the optimal assay should be based on a careful consideration of the specific experimental requirements, including sensitivity needs, sample characteristics, and available resources. By following validated protocols and understanding the principles of each method, researchers can ensure the generation of accurate and reproducible data on ALP activity.
References
A Comparative Guide to Alkaline Phosphatase from Different Species
For Researchers, Scientists, and Drug Development Professionals
Alkaline phosphatase (ALP) is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate (B84403) monoesters at alkaline pH. Its broad utility in molecular biology, diagnostics, and biopharmaceutical research stems from its diverse characteristics across different species. This guide provides a comprehensive comparison of this compound from various commercially important species, supported by experimental data and detailed protocols to aid in the selection of the most suitable enzyme for specific research applications.
Performance Comparison of this compound
The selection of an appropriate this compound is critical for experimental success. Key performance indicators such as specific activity, kinetic parameters, pH optimum, and thermal stability vary significantly between species. Below is a summary of these characteristics for commonly used ALPs.
Table 1: Comparison of Kinetic Parameters and Optimal pH
| Species | Source | Specific Activity (U/mg protein) | K_m (mM) for pNPP | V_max (µmol/min/mg) | Optimal pH |
| Escherichia coli | Recombinant | 40 - 61[1] | 0.02 - 0.032[2] | Not specified | 8.0 |
| Bovine | Calf Intestine | >1000 - 2000[3][4] | 0.4 - 1.5[5] | 1.6 - 3.12[5] | 9.5 - 11.0[5] |
| Shrimp | Pandalus borealis (Recombinant) | >2000[6] | Not specified | Not specified | 7.0 - 9.0[6] |
| Human | Placenta | Not specified for commercial enzymes | Not specified | Not specified | Not specified |
Note: Specific activity can vary between different commercial preparations.
Table 2: Comparison of Thermal Stability
| Species | Source | Thermal Inactivation Conditions | Key Findings |
| Escherichia coli | Recombinant | Heat-stable | Retains significant activity at higher temperatures compared to some mammalian ALPs.[1] |
| Bovine | Calf Intestine | 5 min at 55°C reduces activity by 50%[7] | Less heat-stable compared to bacterial and shrimp ALPs.[7] |
| Shrimp | Pandalus borealis (Recombinant) | 5 minutes at 65°C for complete inactivation[6][8] | Heat-labile, which is advantageous for applications requiring subsequent enzymatic steps. |
| Human | Placenta | Heat-stable at 65°C for over an hour | One of the most heat-stable mammalian ALPs. |
| Human | Bone | 10-20% activity remains after 15 min at 56°C | Less heat-stable than liver and placental isoenzymes. |
| Human | Liver | 30-50% activity remains after 15 min at 56°C | More heat-stable than bone ALP. |
Experimental Protocols
Key Experiment: Determination of this compound Activity
This protocol describes a common method for measuring ALP activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Principle: this compound catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP exhibits a yellow color with a maximum absorbance at 405 nm. The rate of pNP formation is directly proportional to the ALP activity.
Materials:
-
This compound solution (from the desired species)
-
pNPP Substrate Solution (e.g., 5 mM pNPP in assay buffer)
-
Assay Buffer (e.g., 1M Diethanolamine, pH 9.8, containing 0.5 mM MgCl₂)
-
Stop Solution (e.g., 3 M NaOH)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to the assay temperature. Prepare serial dilutions of a pNP standard to generate a standard curve.
-
Sample Preparation: Prepare dilutions of the ALP enzyme solution in assay buffer.
-
Reaction Setup:
-
Add a defined volume of the diluted ALP sample to each well of the microplate.
-
To initiate the reaction, add a defined volume of the pNPP substrate solution to each well.
-
For a blank control, add assay buffer instead of the enzyme solution.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period (e.g., 15-60 minutes). The incubation time should be sufficient to produce a measurable color change but should be within the linear range of the reaction.
-
Stop Reaction: After incubation, add the stop solution to each well to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use the standard curve to determine the concentration of pNP produced in each sample.
-
Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions.
-
Signaling Pathways and Workflows
This compound in Osteoblast Differentiation
This compound plays a crucial role in bone formation by increasing the local concentration of inorganic phosphate (Pi), a key component of hydroxyapatite, the mineral component of bone. It achieves this by hydrolyzing pyrophosphate (PPi), an inhibitor of mineralization. The expression of tissue-nonspecific this compound (TNAP) is a well-established early marker of osteoblast differentiation. There is a reciprocal positive feedback loop between ALP and the runt-related transcription factor 2 (RUNX2), a master regulator of osteogenesis.[8]
Caption: ALP's role in osteoblast differentiation and bone mineralization.
Experimental Workflow for ALP Activity Assay
The following diagram outlines the key steps in a typical colorimetric assay for determining this compound activity.
Caption: Workflow for an ALP colorimetric assay.
References
- 1. A new activity for an old enzyme: Escherichia coli bacterial this compound is a phosphite-dependent hydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellsciences.com [cellsciences.com]
- 3. Distinct structure and activity recoveries reveal differences in metal binding between mammalian and Escherichia coli alkaline phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. khimexpert.com [khimexpert.com]
- 7. Shrimp this compound (SAP) [takarabio.com]
- 8. Placental this compound (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Alkaline Phosphatase vs. Horseradish Peroxidase in Immunoassays
In the realm of immunoassays, the choice of enzyme conjugate is a critical determinant of assay sensitivity, specificity, and overall performance. Among the most widely utilized enzymes are Alkaline Phosphatase (AP) and Horseradish Peroxidase (HRP). This guide provides a comprehensive, data-driven comparison of AP and HRP in various immunoassay formats to assist researchers, scientists, and drug development professionals in selecting the optimal enzyme for their specific applications.
At a Glance: Key Performance Characteristics
Both AP and HRP are staples in the immunoassay toolkit, each offering a distinct set of advantages and disadvantages. The selection between the two often hinges on the specific requirements of the assay, such as the desired sensitivity, the sample matrix, and the detection method.
| Feature | This compound (AP) | Horseradish Peroxidase (HRP) |
| Molecular Weight | ~140 kDa[1] | ~44 kDa[2] |
| Turnover Rate | Linear and steady reaction rates[1] | High turnover rate, leading to rapid signal generation[1] |
| Sensitivity | High, particularly with chemiluminescent substrates. | Very high, especially with enhanced chemiluminescent (ECL) substrates.[1][3] |
| Stability | Generally very stable.[1] | Stable, but can be inhibited by certain preservatives like sodium azide.[1][4] |
| Endogenous Activity | Present in various tissues; can be inhibited by levamisole (B84282) (for most forms).[1][4] | Present in some tissues; can lead to non-specific background staining.[1] |
| Cost | Generally more expensive than HRP.[1] | Less expensive.[1] |
| Substrate Types | Chromogenic, chemiluminescent, and fluorescent.[5][6] | Chromogenic, chemiluminescent, and fluorescent.[7][8] |
Delving Deeper: A Performance-Based Comparison
The practical utility of AP and HRP in immunoassays is best illustrated by a direct comparison of their performance in key applications such as ELISA, Western blotting, and immunohistochemistry.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, both enzymes are widely used for signal generation. HRP is often favored due to its high turnover rate and the availability of highly sensitive substrates like TMB and chemiluminescent reagents.[8][9] AP, with its linear reaction kinetics, can be advantageous for assays requiring a broader dynamic range and longer incubation times.
A comparative study on the detection of human and mouse IgG in a sandwich ELISA format yielded the following results:
| Analyte | Enzyme Conjugate | Detection Limit |
| Human IgG | Horseradish Peroxidase | 1 ng/mL[10][11] |
| Human IgG | This compound | 7 ng/mL |
| Mouse IgG | Horseradish Peroxidase | 1 ng/mL[11] |
| Mouse IgG | This compound | 4 ng/mL[12] |
These data suggest that in this specific sandwich ELISA, the HRP conjugate provided a lower limit of detection compared to the AP conjugate.
Western Blotting
For Western blotting, both enzymes are effective. HRP, in conjunction with enhanced chemiluminescent (ECL) substrates, is a popular choice for achieving high sensitivity. AP, when used with substrates like BCIP/NBT, produces a stable, colored precipitate directly on the membrane.[5] The choice often depends on the desired detection method (chemiluminescence or colorimetric) and the required sensitivity.
Immunohistochemistry (IHC)
In IHC, the physical properties of the enzyme and its substrate's product come into play. HRP-based detection with DAB as the substrate produces a sharp, dense brown precipitate, which is ideal for localizing intracellular targets.[13] AP, on the other hand, with substrates like Fast Red, generates a more diffuse and translucent precipitate, which can be advantageous for visualizing underlying tissue structures.[13]
Signaling Pathways and Experimental Workflow
To understand how these enzymes generate a detectable signal, it's essential to visualize their respective signaling pathways and the general workflow of an immunoassay.
Figure 1: A generalized workflow for an indirect immunoassay.
The final step, signal generation, is where AP and HRP come into play.
Figure 2: Simplified signaling pathways for HRP and AP.
Common Substrates for AP and HRP
The choice of substrate is as crucial as the choice of enzyme and directly impacts the sensitivity and type of signal generated.
| Enzyme | Substrate | Signal Type | Common Applications |
| AP | p-Nitrophenyl Phosphate (pNPP) | Colorimetric (Yellow) | ELISA[5][14] |
| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT) | Colorimetric (Blue/Purple precipitate) | Western Blot, IHC[5][15] | |
| Fast Red | Colorimetric (Red precipitate) | IHC[5][15] | |
| CDP-Star®, Lumi-Phos™ | Chemiluminescent | ELISA, Western Blot | |
| HRP | 3,3',5,5'-Tetramethylbenzidine (TMB) | Colorimetric (Blue, turns yellow with stop solution) | ELISA[8] |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS) | Colorimetric (Green) | ELISA[16] | |
| 3,3'-Diaminobenzidine (DAB) | Colorimetric (Brown precipitate) | IHC, Western Blot[15] | |
| Luminol-based reagents (ECL) | Chemiluminescent | Western Blot, ELISA |
Experimental Protocols: A Comparative ELISA
To provide a practical framework for comparison, the following is a detailed protocol for a direct ELISA to compare the performance of AP and HRP conjugates.
I. Reagents and Materials
-
Antigen: Purified protein of interest.
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Diluent: 1% BSA in PBST.
-
Primary Antibody-AP Conjugate
-
Primary Antibody-HRP Conjugate
-
AP Substrate: p-Nitrophenyl Phosphate (pNPP) solution.
-
HRP Substrate: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[8]
-
Stop Solution for HRP: 2 M Sulfuric Acid.
-
Stop Solution for AP: 3 M Sodium Hydroxide (optional, for endpoint assays).
-
96-well microtiter plates
-
Microplate reader
II. Experimental Procedure
Figure 3: Step-by-step comparative direct ELISA protocol.
-
Antigen Coating: Dilute the antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[9][17]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[17]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).[18]
-
Washing: Repeat the wash step as in step 2.
-
Antibody Incubation: Prepare serial dilutions of the AP-conjugated and HRP-conjugated primary antibodies in Antibody Diluent. Add 100 µL of each dilution to the respective wells. Incubate for 1-2 hours at RT.[9]
-
Washing: Aspirate the antibody solutions and wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of the appropriate substrate solution to each well (pNPP for AP, TMB for HRP).[18][19]
-
Signal Development: Incubate the plate in the dark at RT. Monitor color development (typically 5-30 minutes for HRP and 15-60 minutes for AP).
-
Stopping the Reaction: For HRP, add 50 µL of Stop Solution to each well.[19] For AP, the reaction can be read kinetically or stopped with a stop solution if an endpoint reading is desired.
-
Data Acquisition: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for stopped TMB, 405 nm for pNPP).[19]
Conclusion: Making the Right Choice
Both this compound and Horseradish Peroxidase are powerful tools in the immunoassay arsenal.
Choose Horseradish Peroxidase (HRP) when:
-
High sensitivity is paramount.
-
Rapid results are required.
-
Cost is a significant consideration.
-
The sample matrix has low endogenous peroxidase activity.
Choose this compound (AP) when:
-
A broad dynamic range and linear signal generation are needed.
-
Longer incubation times are acceptable or required.
-
The sample has high endogenous peroxidase activity that cannot be easily blocked.
-
A stable, precipitating product is desired for applications like Western blotting or IHC.
Ultimately, the optimal choice between AP and HRP will be dictated by the specific demands of the immunoassay and the experimental context. Empirical testing with both enzymes is often the best approach to determine the most suitable conjugate for a particular application.
References
- 1. Use of horseradish peroxidase and this compound in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 2. IHC Immunodetection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Enzyme Probes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Surmodics - ELISA Substrates [shop.surmodics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Comparison of horseradish peroxidase and this compound-labelled antibodies in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Horseradish Peroxidase and this compound-Labelled Antibodies in Enzyme Immunoassays | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. biocompare.com [biocompare.com]
- 17. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 18. biomol.com [biomol.com]
- 19. ELISA Protocols [sigmaaldrich.com]
A Comparative Guide to Alkaline Phosphatase Knockout Mouse Models in Research
For researchers, scientists, and drug development professionals, understanding the nuances of available preclinical models is paramount. This guide provides a comprehensive comparison of knockout (KO) mouse models for different isozymes of alkaline phosphatase (ALP), a family of enzymes crucial in various physiological processes. We delve into the phenotypes, experimental data, and methodologies associated with tissue-nonspecific (TNAP), intestinal (IAP), and embryonic (EAP) this compound knockout mice.
In humans, four main isozymes of this compound exist: tissue-nonspecific ALP (TNAP), intestinal ALP (IAP), placental ALP (PLAP), and germ cell ALP (GCAP). While TNAP and IAP have direct orthologs in mice, the functions of human PLAP and GCAP are encompassed by the murine embryonic ALP (EAP). Consequently, specific knockout models for PLAP and GCAP are not typically used in mouse research; instead, the EAP knockout model provides insights into the roles of these tissue-specific ALPs. This guide will focus on the three principal murine ALP knockout models: TNAP, IAP, and EAP.
Comparative Overview of this compound Knockout Mouse Models
The following tables summarize the key characteristics and quantitative data from studies on TNAP, IAP, and EAP knockout mice, offering a clear comparison of their respective phenotypes and experimental parameters.
Table 1: General Phenotypic Comparison
| Feature | TNAP Knockout (Alpl-/-) | IAP Knockout (Akp3-/-) | EAP Knockout (Akp5-/-) |
| Primary Phenotype | Impaired bone mineralization, epileptic seizures, postnatal lethality.[1] | Accelerated fat absorption, increased body weight on a high-fat diet.[2][3] | Slower preimplantation development, reduced litter size, delayed parturition.[4][5] |
| Human Disease Model | Infantile Hypophosphatasia (HPP).[1] | Metabolic syndrome, obesity. | Insights into early embryonic development and placental function. |
| Viability | Perinatal lethality, typically die before weaning.[5] | Viable and fertile under normal laboratory conditions.[2][3] | Viable and fertile, but with reduced reproductive success.[4][5] |
| Key Research Areas | Skeletal biology, neurology, enzyme replacement therapy. | Gastroenterology, metabolic diseases, nutrition. | Developmental biology, reproductive biology. |
Table 2: Quantitative Data from Knockout Mouse Models
| Parameter | TNAP Knockout (Alpl-/-) | IAP Knockout (Akp3-/-) | EAP Knockout (Akp5-/-) |
| Plasma/Serum ALP Activity | <1% of wild-type.[1] | Not significantly altered (TNAP is the major contributor to serum ALP). | Not significantly altered. |
| Body Weight | Smaller at birth and this deficit persists with age.[1] | No difference on a regular diet; significantly increased on a high-fat diet compared to wild-type.[2] | No significant difference reported in adult mice. |
| Bone Mineral Density (BMD) | Significantly reduced.[6] | Not reported to be significantly different. | Not reported to be significantly different. |
| Plasma/Serum Triglycerides | Not a primary reported phenotype. | Elevated after forced oil feeding and on a long-term high-fat diet.[2] | Not a primary reported phenotype. |
| Plasma Inorganic Pyrophosphate (PPi) | Significantly elevated.[7][8] | Not reported to be significantly different. | Not reported to be significantly different. |
| Litter Size | N/A (lethality) | Normal.[2][3] | Reduced compared to wild-type.[4][5] |
| Gestation Length | N/A | Normal. | Longer than wild-type.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to ALP function.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments used to characterize ALP knockout mouse models.
Bone Mineralization Analysis in TNAP Knockout Mice
1. Micro-Computed Tomography (Micro-CT) Analysis
-
Objective: To non-invasively quantify bone volume and mineral density.
-
Procedure:
-
Euthanize TNAP knockout and wild-type control mice at a specified age (e.g., 17 days postnatal).
-
Dissect femurs and tibias, removing soft tissue.[9]
-
Fix bones in 10% neutral buffered formalin for 24-48 hours.[9]
-
Transfer bones to 70% ethanol (B145695) for storage.
-
Scan the bones using a high-resolution micro-CT scanner (e.g., Skyscan, Scanco) with appropriate settings (e.g., 50 kV, 200 µA, 10 µm resolution).
-
Reconstruct the 3D images and perform analysis using the manufacturer's software.
-
Quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and bone mineral density (BMD).[10][11][12]
-
2. Bone Histomorphometry
-
Objective: To visualize and quantify cellular and structural aspects of bone.
-
Procedure:
-
Fix dissected bones as described for micro-CT.
-
Dehydrate the bones through a graded series of ethanol and clear with xylene.[13]
-
Embed the bones in methyl methacrylate (B99206) without decalcification.[13][14]
-
Cut 5-10 µm thick sections using a microtome equipped with a tungsten carbide knife.
-
Stain sections with Von Kossa to identify mineralized bone (black) and counterstain with toluidine blue or Masson's trichrome to visualize osteoid (unmineralized matrix) and cells.[15]
-
Image the sections using a light microscope equipped with a camera.
-
Perform histomorphometric analysis using software like ImageJ with appropriate plugins (e.g., BoneJ) to quantify parameters such as osteoid volume/bone volume (OV/BV), osteoid thickness (O.Th), and osteoblast and osteoclast numbers and surfaces.[15][16]
-
Lipid Absorption and Analysis in IAP Knockout Mice
1. Oral Fat Tolerance Test
-
Objective: To quantify the rate of dietary fat absorption.
-
Procedure:
-
Fast IAP knockout and wild-type control mice for 4-6 hours.
-
Collect a baseline blood sample (T=0) via tail vein or saphenous vein.
-
Administer a bolus of lipid (e.g., 10 µL/g body weight of corn oil or olive oil) via oral gavage.[2]
-
Collect subsequent blood samples at various time points (e.g., 1, 2, 3, 4, and 6 hours) post-gavage.[17]
-
Separate serum or plasma by centrifugation.
-
Measure triglyceride concentrations in the collected samples.
-
2. Serum Triglyceride Measurement
-
Objective: To determine the concentration of triglycerides in the blood.
-
Procedure:
-
Collect blood samples and prepare serum or plasma.
-
Use a commercial colorimetric assay kit for triglyceride measurement.[18][19][20]
-
Pipette serum/plasma samples and standards into a 96-well plate.[17][20]
-
Add the triglyceride reagent to each well and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.[17][21]
-
Read the absorbance at the specified wavelength (e.g., 500-560 nm) using a microplate reader.[17][18]
-
Calculate triglyceride concentrations based on the standard curve.
-
3. Intestinal Lipid Staining (Oil Red O)
-
Objective: To visualize neutral lipid accumulation in the intestine.
-
Procedure:
-
Euthanize mice after an oral fat challenge or long-term high-fat diet feeding.
-
Dissect the small intestine and fix in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose (B13894) solutions and embed in OCT compound for frozen sectioning.
-
Cut 8-10 µm thick frozen sections and mount on slides.
-
Fix the sections in formalin and briefly rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15-30 minutes.
-
Differentiate in 85% propylene (B89431) glycol or 60% isopropanol.
-
Counterstain nuclei with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Image the sections to visualize lipid droplets, which will appear red.
-
Conclusion
The selection of an appropriate knockout mouse model is contingent upon the specific research question. The TNAP knockout mouse is an invaluable tool for investigating skeletal mineralization and serves as a robust model for infantile hypophosphatasia. The IAP knockout mouse provides critical insights into the role of the gut in lipid metabolism and the pathogenesis of metabolic syndrome. Finally, the EAP knockout mouse sheds light on the crucial functions of this compound in early embryonic development and reproduction. By understanding the distinct phenotypes and employing the detailed experimental protocols outlined in this guide, researchers can effectively leverage these models to advance our knowledge of the diverse roles of alkaline phosphatases in health and disease.
References
- 1. This compound Knock-Out Mice Recapitulate the Metabolic and Skeletal Defects of Infantile Hypophosphatasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated Fat Absorption in Intestinal this compound Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Effects of disruption of the embryonic this compound gene on preimplantation development of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Upregulation of this compound and pyrophosphate hydrolysis: Potential mechanism for uremic vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiological and Pathological Role of Tissue Nonspecific this compound beyond Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umassmed.edu [umassmed.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tissue-nonspecific this compound deficiency causes abnormal craniofacial bone development in the Alpl(-/-) mouse model of infantile hypophosphatasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 18. Serum Triglyceride Measurement [bio-protocol.org]
- 19. 2.9 Serum Triglyceride Measurements [bio-protocol.org]
- 20. zen-bio.com [zen-bio.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Distinguishing Endogenous and Reporter Alkaline Phosphatase Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying reporter gene expression is paramount. Alkaline phosphatase (AP) is a widely utilized reporter enzyme, but differentiating its activity from endogenous AP is critical for reliable data. This guide provides a comprehensive comparison of methods to quantify endogenous versus reporter AP activity, supported by experimental data and detailed protocols.
Secreted this compound (SEAP) is a popular reporter enzyme due to its high stability and secretion from cells, allowing for non-destructive analysis of gene expression over time.[1] However, most mammalian cells express endogenous AP, which can interfere with the reporter signal. This guide outlines strategies to specifically measure SEAP activity, focusing on methods of inactivation of endogenous AP and a comparison of detection assays.
Differentiating Reporter from Endogenous this compound
The primary strategies for selectively measuring SEAP activity rely on the unique biochemical properties of the placental isoenzyme from which SEAP is derived. Specifically, SEAP exhibits high heat stability and resistance to certain chemical inhibitors compared to most endogenous AP isoenzymes.[2]
Methods for Inactivation of Endogenous this compound
Two main techniques are employed to eliminate background from endogenous AP activity:
-
Heat Inactivation: Endogenous AP isoenzymes, such as those from liver, bone, and kidney, are heat-labile and can be inactivated by heating the sample.[3][4] Placental AP, and therefore SEAP, is remarkably heat-stable.[2] A common method involves incubating the cell culture supernatant at 65°C for 30 minutes, which effectively inactivates most endogenous AP while leaving SEAP activity largely intact.[5]
-
Chemical Inhibition: L-homoarginine is an amino acid that acts as an uncompetitive inhibitor of most AP isoenzymes, with the notable exception of the placental and intestinal forms.[6][7][8] Therefore, including L-homoarginine in the assay buffer can selectively inhibit endogenous AP activity. Levamisole is another inhibitor that is potent against the liver/bone/kidney (L/B/K) forms of AP but has little effect on the intestinal or placental isoenzymes.[7][9]
The following table summarizes the differential sensitivity of AP isoenzymes to heat and inhibitors.
| Isoenzyme Source | Heat Stability (65°C) | L-homoarginine Inhibition | Levamisole Inhibition |
| Reporter (SEAP/Placental) | High [2] | Low [6][7] | Low [7] |
| Liver/Bone/Kidney (L/B/K) | Low[3][4] | High[6][7] | High[7][9] |
| Intestinal | Moderate | Low[6] | Low |
Comparison of this compound Detection Assays
The choice of detection assay significantly impacts the sensitivity and dynamic range of SEAP quantification. The two most common methods are colorimetric and chemiluminescent assays.
| Feature | Colorimetric Assays | Chemiluminescent Assays |
| Principle | Enzyme converts a chromogenic substrate (e.g., p-nitrophenyl phosphate (B84403), pNPP) into a colored product. | Enzyme dephosphorylates a substrate (e.g., CSPD) leading to the emission of light.[10] |
| Sensitivity | Lower | High (up to 1000-fold more sensitive than colorimetric)[11] |
| Detection Limit | Picogram to nanogram range | Femtogram to picogram range[12] |
| Dynamic Range | Narrower | Wider |
| Instrumentation | Spectrophotometer (plate reader) | Luminometer |
| Common Substrates | p-Nitrophenyl phosphate (pNPP) | CSPD, CDP-Star |
Commercial SEAP Assay Kit Comparison (Representative Examples)
| Kit Name | Manufacturer | Detection Method | Stated Detection Limit |
| SEAP Reporter Gene Assay, chemiluminescent | Merck Millipore | Chemiluminescent | ~20 fg this compound[12] |
| NovaBright™ SEAP Reporter Gene Assay | Thermo Fisher Scientific | Chemiluminescent | Not explicitly stated, but offers high sensitivity[11] |
| ZiVa® Ultra SEAP Plus Assay | Jaden BioScience | Chemiluminescent | Higher signal-to-noise ratio compared to other kits[13] |
| SEAP Reporter Assay Kit (Colorimetric) | Novus Biologicals | Colorimetric | Not explicitly stated |
Experimental Protocols
Workflow for Quantifying SEAP Activity
The general workflow for quantifying SEAP activity involves cell culture, sample collection, inactivation of endogenous AP, and finally, the detection assay.
General workflow for SEAP reporter assays.
Detailed Protocol for Heat Inactivation of Endogenous AP
-
Collect cell culture supernatant from your experimental wells.
-
Centrifuge the supernatant at 1,500 rpm for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new microcentrifuge tube or a 96-well plate.
-
Seal the tubes or plate and incubate in a water bath or heat block at 65°C for 30 minutes.[5]
-
After incubation, centrifuge the samples again at 13,000 rpm for 2 minutes to pellet any precipitated proteins.
-
Use the supernatant for the SEAP detection assay.
Detailed Protocol for a Chemiluminescent SEAP Assay
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific kit.
-
Bring all kit reagents to room temperature before use.
-
In a white, opaque 96-well plate, add 20 µL of the heat-inactivated cell culture supernatant.
-
Prepare a standard curve using the provided AP standard diluted in the same culture medium used for your cells.
-
Add 100 µL of the chemiluminescent substrate solution to each well containing the sample or standard.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
Application: NF-κB Signaling Pathway
A common application for SEAP reporter assays is the study of signaling pathways that regulate gene expression. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune response, inflammation, and cell survival. A SEAP reporter plasmid containing NF-κB response elements upstream of the SEAP gene can be used to quantify the activation of this pathway.
NF-κB signaling pathway leading to SEAP expression.
Endogenous this compound Activity in Common Cell Lines
The level of endogenous AP activity can vary significantly between cell lines, which will influence the background signal in a SEAP assay. It is crucial to determine the baseline endogenous AP activity in the cell line of interest before conducting reporter experiments.
| Cell Line | Typical Endogenous AP Activity |
| HEK293 | Low to moderate[14] |
| HeLa | Moderate to high (can be isoenzyme-dependent) |
| Jurkat | Low |
| A549 | Low |
| Saos-2 | Very high (osteosarcoma cell line)[14] |
Note: These are general guidelines, and the specific activity can vary depending on the cell passage number and culture conditions. It is always recommended to run a mock-transfected control to determine the endogenous AP level in your specific experimental setup.
By carefully selecting the appropriate methods for inactivating endogenous AP and choosing a sensitive detection assay, researchers can achieve accurate and reliable quantification of SEAP reporter activity, leading to robust and reproducible data in their studies of gene expression and signal transduction.
References
- 1. Heat stability of human placental this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative fractionation of this compound isoenzymes according to their thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labpedia.net [labpedia.net]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Sensitivity of intestinal this compound to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of the products of the human this compound loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent this compound Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.kr [assaygenie.kr]
- 10. NovaBright™化学発光分泌型胎盤アルカリホスファターゼ(SEAP)レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. A comparative study of two different assay kits for the detection of secreted this compound in HPV antibody neutralization assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging potential approaches in this compound (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma membrane localization of this compound in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alkaline Phosphatase Substrates: Unveiling Cross-Reactivity and Performance
For researchers, scientists, and drug development professionals, selecting the optimal alkaline phosphatase (AP) substrate is a critical decision that directly impacts the sensitivity, reliability, and accuracy of immunoassays such as ELISA, Western blotting, and immunohistochemistry. This guide provides an objective comparison of commonly used AP substrates, delving into their performance characteristics, cross-reactivity with different isozymes, and supporting experimental data to inform your selection process.
This compound, a widely utilized enzyme in molecular biology, catalyzes the hydrolysis of phosphate (B84403) monoesters. Its utility in various detection systems hinges on the conversion of a specific substrate into a detectable product. These substrates can be broadly categorized into colorimetric, fluorescent, and chemiluminescent, each offering distinct advantages and disadvantages in terms of sensitivity, signal stability, and ease of use. Understanding the nuances of these substrates is paramount for achieving high signal-to-noise ratios and reliable data.[1]
Performance Comparison of this compound Substrates
The choice of substrate significantly influences the limit of detection (LOD) and the dynamic range of an assay. Below is a summary of the performance characteristics of common AP substrates across different detection methods.
| Substrate Class | Specific Substrate | Detection Method | Typical Applications | Limit of Detection (LOD) | Signal Type | Key Advantages | Key Disadvantages |
| Colorimetric | p-Nitrophenyl Phosphate (pNPP) | Absorbance (405 nm) | ELISA | ~10-100 ng/mL[2] | Soluble yellow product | Quantitative, simple, cost-effective | Lower sensitivity compared to other methods |
| 5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium (BCIP/NBT) | Colorimetric | Western Blot, IHC | Not typically quantified in ng/mL; provides strong localized signal | Insoluble dark blue/purple precipitate[3] | High resolution, stable signal, good for localization | Difficult to quantify, reaction can be slow | |
| Fluorescent | 4-Methylumbelliferyl phosphate (MUP) | Fluorescence (Ex: ~360 nm, Em: ~440 nm) | ELISA, High-Throughput Screening | Lower than colorimetric; high sensitivity | Fluorescent product | High sensitivity, broad dynamic range, stable signal | Requires a fluorescence plate reader, potential for background fluorescence |
| Quercetin (B1663063) Pentaphosphate (QPP) | Fluorescence (Ex: 425 nm, Em: 510 nm) / Absorbance (310/410 nm) | ELISA | 0.062 U/L (fluorescence), 0.766 U/L (absorbance)[4] | Decrease in fluorescence upon hydrolysis | Stable in solution, can be monitored by fluorescence or absorbance | Newer substrate, less commonly used | |
| Chemiluminescent | CSPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) | Luminescence | Western Blot, ELISA | Picogram to femtogram range | Sustained "glow" signal | Extremely high sensitivity, low background | Requires a luminometer or film, signal kinetics can vary |
| CDP-Star (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate) | Luminescence | Western Blot, ELISA | Higher signal intensity than CSPD in solution assays[5] | Sustained "glow" signal with faster kinetics than CSPD[6] | Highest sensitivity among commonly used substrates, fast signal generation | Requires a luminometer or film, can be more expensive |
Cross-Reactivity with this compound Isozymes
This compound exists in different isoforms, with tissue-specific variations in humans, including intestinal (IAP), placental (PLAP), germ cell (GCAP), and tissue-nonspecific (TNAP) isozymes found in liver, bone, and kidney.[7] These isozymes can exhibit different kinetic properties with the same substrate, which can be a crucial consideration in certain experimental contexts.
| Isozyme | Substrate | Km (mM) | Vmax (units/mg) | Comments |
| Human Placental AP (PLAP) | p-NPP | Varies with buffer | Varies with buffer | Kinetic parameters are highly dependent on the phosphoacceptor/buffer system. |
| Human Intestinal AP (IAP) | p-NPP | Varies with buffer | Varies with buffer | Generally exhibits different kinetic profiles compared to other isozymes. |
| Human Liver AP (LAP) | p-NPP | Varies with buffer | Varies with buffer | Kinetic parameters are influenced by the buffer composition. |
| Human Bone AP (BAP) | p-NPP | Varies with buffer | Varies with buffer | Similar to liver AP, kinetics are buffer-dependent. |
Note: Specific Km and Vmax values are highly dependent on experimental conditions (e.g., buffer composition, pH, temperature) and are therefore presented as variable. Researchers should consult specific literature for detailed kinetic data under their experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and comparable results when evaluating substrate performance.
Protocol for Comparative Analysis of AP Substrates in ELISA
This protocol outlines a method for comparing the performance of different AP substrates in a standard indirect ELISA format.
Materials:
-
96-well microplate
-
Antigen for coating
-
Primary antibody specific to the antigen
-
This compound-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
AP Substrates to be compared (e.g., pNPP, MUP, CSPD)
-
Substrate-specific buffers
-
Stop solution (if applicable, e.g., 3M NaOH for pNPP)
-
Microplate reader (absorbance, fluorescence, and/or luminescence)
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microplate with the antigen at an optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary antibody, diluted in blocking buffer, to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the AP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation:
-
Prepare the different AP substrates according to the manufacturer's instructions.
-
Add the respective substrates to different sets of wells.
-
Incubate for the recommended time, protecting from light if necessary (especially for fluorescent and chemiluminescent substrates).
-
-
Stopping Reaction (if applicable): For substrates like pNPP, add a stop solution to terminate the reaction.
-
Detection:
-
For pNPP, measure the absorbance at 405 nm.[9]
-
For MUP, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 440 nm).
-
For CSPD/CDP-Star, measure the luminescence.
-
Protocol for Comparative Analysis of AP Substrates in Western Blotting
This protocol provides a framework for comparing substrate performance in a Western blot application.
Materials:
-
Protein sample
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody
-
AP-conjugated secondary antibody
-
Wash buffer (e.g., TBST)
-
AP Substrates to be compared (e.g., BCIP/NBT, CSPD)
-
Imaging system (e.g., gel documentation system for colorimetric blots, chemiluminescence imager or X-ray film for chemiluminescent blots)
Procedure:
-
SDS-PAGE and Protein Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane as described in step 4.
-
Substrate Incubation:
-
Cut the membrane into strips, with each strip to be incubated with a different substrate.
-
Incubate each strip with the respective substrate (e.g., BCIP/NBT solution, CSPD working solution) according to the manufacturer's instructions until the desired signal is developed.
-
-
Imaging:
-
For BCIP/NBT, image the membrane using a standard gel documentation system.
-
For CSPD, expose the membrane to X-ray film or a chemiluminescence imager.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow for an indirect ELISA using an this compound-conjugated secondary antibody.
Caption: Logical relationship between application, substrate type, and performance metrics for AP assays.
Caption: Simplified signaling pathway of this compound catalysis leading to a detectable signal.
References
- 1. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in this compound catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. A new substrate for this compound based on quercetin pentaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Secreted vs. Membrane-Bound Alkaline Phosphatase Assays
For researchers in drug development and life sciences, the choice between a secreted or a membrane-bound alkaline phosphatase (AP) assay can significantly impact experimental workflow and data interpretation. This guide provides an objective comparison of these two assay formats, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
Key Differences and Performance
Secreted this compound (SEAP) assays offer a significant advantage in their non-lytic nature, allowing for the kinetic monitoring of reporter gene expression over time from the same population of cells. In contrast, membrane-bound AP assays necessitate cell lysis, providing a terminal endpoint measurement. This fundamental difference influences several performance aspects, as summarized below.
| Feature | Secreted this compound (SEAP) Assay | Membrane-Bound this compound Assay |
| Principle | A genetically engineered, truncated form of AP that is secreted into the cell culture medium.[1][2][3][4] | Endogenous or overexpressed full-length AP localized to the cell membrane. |
| Sample Type | Cell culture supernatant.[1][3] | Cell lysate or solubilized membrane fraction. |
| Cell Viability | Cells remain viable and can be used for further experiments or time-course studies.[1][2][3] | Cells are lysed, representing a terminal assay. |
| Workflow | Simple sample collection by aspirating supernatant.[3] | Requires cell harvesting, washing, and lysis steps. |
| Sensitivity | High, especially with chemiluminescent substrates. Can detect picogram to femtogram levels of the enzyme.[5] A chemiluminescence-based SEAP assay is approximately 10-fold more sensitive than similar assays using firefly luciferase as the reporter enzyme.[5] Detection limits can be as low as 20 fg of this compound.[6] | Dependent on the expression level and the solubilization efficiency. |
| Throughput | High-throughput compatible due to simplified workflow. | Can be adapted for high-throughput, but the additional lysis step adds complexity. |
| Endogenous AP | Endogenous AP activity can be minimized by heat inactivation (65°C for 30 minutes) as SEAP is heat-stable.[2][3][5] | Requires methods to distinguish from other cellular phosphatases, often by using specific inhibitors or optimized buffer conditions. |
| Detection Methods | Colorimetric (e.g., pNPP) and chemiluminescent (e.g., CSPD).[4][6] | Colorimetric (e.g., pNPP) and fluorescent substrates. |
Experimental Protocols
Secreted this compound (SEAP) Assay Protocol (Chemiluminescent)
This protocol is adapted from commercially available kits and provides high sensitivity.
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Transfect cells with a SEAP reporter plasmid under the control of a promoter of interest using a suitable transfection reagent.
-
Incubate for 24-72 hours to allow for gene expression and secretion of SEAP into the culture medium.
-
-
Sample Collection:
-
Carefully collect 20 µL of the cell culture supernatant from each well without disturbing the cell monolayer.
-
-
Inactivation of Endogenous this compound:
-
Chemiluminescent Reaction:
-
Prepare the chemiluminescent substrate solution according to the manufacturer's instructions (e.g., using a substrate like CSPD).
-
Add 50 µL of the substrate solution to each well containing the supernatant.
-
Incubate at room temperature for 10-20 minutes, protected from light.
-
-
Detection:
-
Measure the luminescent signal using a microplate luminometer. The light emission is proportional to the amount of SEAP in the sample.
-
Membrane-Bound this compound Assay Protocol (Colorimetric)
This protocol is a general method for measuring endogenous or overexpressed membrane-bound AP activity.
-
Cell Culture:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., 1% Triton X-100 in PBS) to the cells.
-
Incubate on ice for 10-15 minutes with occasional agitation to ensure complete lysis.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
-
Colorimetric Reaction:
-
Transfer 50 µL of the clear cell lysate to a 96-well plate.
-
Prepare a reaction buffer containing p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer (e.g., diethanolamine (B148213) buffer, pH 9.8).
-
Add 50 µL of the pNPP reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
-
Detection:
-
Measure the absorbance at 405 nm using a microplate spectrophotometer. The absorbance is directly proportional to the AP activity in the sample.
-
Signaling Pathways and Experimental Workflows
The choice of assay is often dictated by the biological question and the signaling pathway being investigated. Reporter gene assays, particularly SEAP assays, are powerful tools for studying the activity of transcription factors involved in various signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Its activation leads to the translocation of NF-κB transcription factors to the nucleus and subsequent gene expression. A SEAP reporter plasmid with an NF-κB response element can be used to monitor the activity of this pathway.
Caption: NF-κB signaling pathway leading to SEAP expression.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands. Downstream signaling often involves second messengers like cAMP, which can activate transcription factors such as CREB. A SEAP reporter with a CRE (cAMP response element) promoter can be used to assay GPCR activation.
Caption: GPCR signaling pathway leading to SEAP expression.
Experimental Workflow Comparison
The workflows for secreted and membrane-bound AP assays differ significantly, primarily due to the sample preparation steps.
Caption: Comparison of experimental workflows.
Conclusion
The choice between a secreted and a membrane-bound this compound assay depends on the specific experimental goals. For high-throughput screening, kinetic studies, and applications where cell viability is crucial, the SEAP assay is the superior choice due to its non-lytic nature and simplified workflow. For studies focused on endogenous membrane-bound AP activity or when a terminal endpoint measurement is sufficient, the traditional membrane-bound AP assay remains a viable option. The higher sensitivity of chemiluminescent SEAP assays also makes them ideal for detecting low levels of promoter activity.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Secreted blood reporters: Insights and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Secreted Embryonic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part:BBa K1470004 - parts.igem.org [parts.igem.org]
- 5. Quantification of gene expression with a secreted this compound reporter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to a Novel Alkaline Phosphatase Inhibitor: "Inhibitor X"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel alkaline phosphatase (ALP) inhibitor, herein referred to as "Inhibitor X". Its performance is objectively compared with existing alternatives, supported by experimental data. Detailed methodologies for all key experiments are provided to ensure reproducibility.
Introduction to this compound and its Inhibition
This compound is a ubiquitous enzyme that plays a crucial role in various physiological processes, including bone mineralization, cellular signaling, and inflammatory responses, by catalyzing the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[1] Dysregulation of ALP activity is implicated in numerous diseases, making it a significant therapeutic target.[1] ALP inhibitors are molecules that can modulate the enzyme's activity and have potential applications in treating conditions such as osteoporosis, vascular calcification, and certain cancers.
"Inhibitor X" is a novel, potent, and selective inhibitor of this compound. This guide details its validation and compares its efficacy against other known ALP inhibitors.
Comparative Performance of Inhibitor X
The inhibitory potential of "Inhibitor X" was evaluated against tissue-nonspecific this compound (TNAP) and compared with several commercially available and recently developed inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Inhibitor | Target Isozyme | IC50 (µM) | Inhibition Type | Reference |
| Inhibitor X | TNAP | 0.035 ± 0.003 | Non-competitive | This Study |
| Compound 7g (Pyrazolo-Oxothiazolidine) | CIAP | 0.045 ± 0.004 | Non-competitive | [2] |
| Chromone Sulfonamide Derivative | IALP | 0.01 ± 0.001 | Competitive | [3] |
| Aryl Sulfonamide Derivative | TNAP | Not specified | Not specified | [4] |
| Levamisole | L/B/K ALP | 16 (Ki) | Uncompetitive | [2] |
| Theophylline | Not specified | 82 (Ki) | Not specified | [2] |
| Monopotassium Phosphate (KH2PO4) | CIAP | 5.242 ± 0.472 | Not specified | [2] |
| Bromo-levamisole | Liver ALP | 2.8 (Ki) | Uncompetitive | [5] |
| Cimetidine | Liver ALP | 3200 (Ki) | Uncompetitive | [5] |
Table 1: Comparison of IC50 values of various this compound inhibitors. Lower IC50 values indicate higher potency. CIAP: Calf Intestinal this compound; IALP: Intestinal this compound; TNAP: Tissue-Nonspecific this compound; L/B/K ALP: Liver/Bone/Kidney this compound.
Experimental Protocols
This compound Inhibition Assay
This assay quantifies the inhibitory effect of a compound on ALP activity.
Materials:
-
96-well microplate
-
p-Nitrophenyl phosphate (pNPP) substrate
-
This compound (e.g., calf intestinal ALP)
-
Assay buffer (e.g., Tris-HCl, pH 9.5)
-
Test inhibitor (Inhibitor X and comparators)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 50 µL of the inhibitor dilution to each well.
-
Add 50 µL of the this compound enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Take subsequent readings at regular intervals (e.g., every 5 minutes) for 30 minutes.
-
The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
96-well cell culture plate
-
Cells (e.g., MG-63 human osteosarcoma cells)
-
Cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]
-
Allow the plate to stand overnight in the incubator.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Cell viability is expressed as a percentage of the untreated control cells.
Enzyme Kinetic Analysis (Lineweaver-Burk Plot)
This analysis determines the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the ALP inhibition assay as described above, but with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Measure the initial reaction velocity (V) at each substrate concentration ([S]) in the presence and absence of the inhibitor.
-
Calculate the reciprocals of the velocity (1/V) and substrate concentration (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel (both Km and Vmax decrease).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of a new this compound inhibitor.
Caption: Workflow for ALP inhibitor validation.
This compound Signaling Pathway
This diagram depicts the role of this compound in key signaling pathways and the effect of an inhibitor.
Caption: ALP's role in signaling and inhibition.
Conclusion
"Inhibitor X" demonstrates superior potency as a non-competitive inhibitor of tissue-nonspecific this compound when compared to several existing inhibitors. Its low IC50 value suggests its potential as a highly effective therapeutic agent. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for clinical applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel treatments for ALP-related disorders.
References
- 1. This compound: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent this compound Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into this compound Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Alkaline Phosphatase Isoforms in Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of biomarkers is critical for advancing cancer diagnostics and therapeutics. Alkaline phosphatase (ALP), an enzyme long associated with liver and bone diseases, exists in several isoforms with distinct tissue origins and functions. Recent research has highlighted the differential expression and prognostic significance of these isoforms in various malignancies, positioning them as valuable tools in oncology research.
This guide provides a comparative analysis of the four major this compound isoforms—Tissue-Nonspecific this compound (TNAP), Placental this compound (PLAP), Germ Cell this compound (GCAP), and Intestinal this compound (IAP)—in the context of cancer. We present quantitative data on their expression and clinical relevance, detailed experimental protocols for their differentiation and measurement, and visualizations of their associated signaling pathways.
Data Presentation: Quantitative Comparison of ALP Isoforms in Cancer
The expression and clinical significance of ALP isoforms vary considerably across different cancer types. The following tables summarize key quantitative data to facilitate a comparative assessment of their potential as cancer biomarkers.
Table 1: Diagnostic and Prognostic Significance of ALP Isoforms in Various Cancers
| Isoform | Cancer Type(s) | Sample Type | Key Findings |
| TNAP | Breast Cancer | Serum | High levels are a risk factor for bone and non-bone metastasis. A high hazard ratio for overall survival (1.72) indicates a poorer prognosis.[1][2] |
| Prostate Cancer | Serum | Elevated levels are often indicative of bone metastases and are associated with an increased risk of overall mortality and disease progression.[3][4] | |
| Osteosarcoma | Serum | High levels are associated with aggressive tumors and poor prognosis. | |
| Lung Cancer | Serum | Elevated levels may indicate the presence of bone metastases.[3][5] | |
| PLAP | Testicular (Seminoma) | Serum | Elevated in a significant percentage of seminoma cases; can be a useful diagnostic and monitoring marker.[6] |
| Ovarian Cancer | Serum, Tissue | Expressed in a subset of ovarian cancers, particularly germ cell tumors.[7] | |
| Colorectal Cancer | Tissue | Overexpressed in a proportion of colorectal cancers (over 20% in one study), making it a potential therapeutic target.[8] | |
| Pancreatic Cancer | Serum | Elevated levels are observed in a subset of patients.[9] | |
| GCAP | Testicular (Germ Cell) | Serum, Tissue | Expressed in seminoma and carcinoma-in-situ, with elevated serum levels in some patients.[10][11] |
| Pancreatic Cancer | - | Suggested as a potential marker.[3] | |
| IAP | Colorectal Cancer | Serum | Low expression has been associated with a poor prognosis.[3][5] |
Table 2: Sensitivity and Specificity of ALP Isoforms as Cancer Biomarkers
| Isoform | Cancer Type | Parameter | Sensitivity | Specificity |
| TNAP (as BAP) | Breast Cancer (Bone Metastasis) | Diagnosis | 0.66 | 0.92 |
| PLAP | Testicular (Seminoma, Stage I) | Diagnosis | 50% | - |
| PLAP | Testicular (Seminoma, Stage II-III) | Diagnosis | 100% | - |
Note: Data on sensitivity and specificity for all isoforms across all cancer types are not consistently available in the literature, highlighting an area for further research.
Experimental Protocols
Accurate differentiation and quantification of ALP isoforms are paramount for their clinical and research application. Below are detailed methodologies for key experiments.
Isoenzyme Separation by Agarose (B213101) Gel Electrophoresis
This method separates ALP isoforms based on their different electrophoretic mobilities. The use of neuraminidase, which removes sialic acid residues, enhances the separation of bone and liver isoforms.[12]
Materials:
-
Agarose gel plates
-
Tris-barbital-sodium barbital (B3395916) buffer
-
Neuraminidase (optional, for enhanced bone/liver separation)
-
Patient serum samples
-
ALP isoenzyme control
-
Staining solution (e.g., indolyl dye)
-
Densitometer
Procedure:
-
Sample Preparation: If using neuraminidase, pretreat serum samples according to the manufacturer's instructions to enhance the separation of bone and liver isoenzymes.[13]
-
Electrophoresis:
-
Apply the pretreated serum samples and controls to the agarose gel.
-
Perform electrophoresis in a tris-barbital-sodium barbital buffer system.[14] The separation is based on the net negative charge of the isoenzymes.
-
-
Staining: After electrophoresis, incubate the gel with a substrate solution (e.g., indolyl dye) that is hydrolyzed by ALP, producing a colored precipitate at the site of enzyme activity.
-
Quantification: Use a densitometer to scan the stained gel and quantify the relative percentage of each isoenzyme band.
Heat Inactivation Method
This technique leverages the differential heat stability of ALP isoforms to distinguish them. Placental ALP is the most heat-stable, followed by intestinal, liver, and then bone ALP, which is the most heat-labile.[15][16]
Materials:
-
Water bath at 56°C
-
Patient serum samples
-
Spectrophotometer
-
ALP activity assay reagents
Procedure:
-
Baseline Measurement: Measure the total ALP activity in the untreated serum sample.
-
Heat Treatment: Incubate an aliquot of the serum sample in a water bath at exactly 56°C for 10 minutes.[15][16]
-
Post-Heating Measurement: Immediately cool the sample and measure the residual ALP activity.
-
Calculation and Interpretation:
Enzyme-Linked Immunosorbent Assay (ELISA) for PLAP
ELISA provides a highly sensitive and specific method for quantifying PLAP in serum, plasma, and tissue homogenates.[14][17]
Materials:
-
Microplate pre-coated with anti-PLAP capture antibody
-
Patient samples (serum, plasma, tissue homogenate)
-
PLAP standard
-
Biotinylated anti-PLAP detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided PLAP standard. Dilute patient samples as required.
-
Incubation: Add standards and samples to the pre-coated wells and incubate to allow PLAP to bind to the capture antibody.
-
Detection:
-
Wash the plate and add the biotinylated detection antibody, which binds to a different epitope on the captured PLAP.
-
After another wash, add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.
-
-
Signal Development:
-
Wash the plate and add TMB substrate. The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a plate reader. The concentration of PLAP in the samples is determined by interpolating from the standard curve.
Immunohistochemistry (IHC) for TNAP
IHC allows for the visualization of TNAP expression within the cellular context of tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., sodium citrate (B86180) buffer)
-
Primary antibody against TNAP
-
Biotinylated secondary antibody
-
Streptavidin-alkaline phosphatase conjugate
-
AP substrate-chromogen solution
-
Counterstain (e.g., hematoxylin)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a series of graded alcohol washes.[18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.[18]
-
Blocking: Block endogenous peroxidase activity (if necessary) and non-specific protein binding.
-
Antibody Incubation:
-
Incubate the sections with the primary anti-TNAP antibody.
-
Wash and then incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-alkaline phosphatase conjugate.
-
-
Detection: Add the AP substrate-chromogen solution to produce a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei and mount the slides for microscopic examination.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the analysis of ALP isoforms.
Caption: Wnt/β-catenin signaling pathway and the potential role of TNAP.
Caption: EGFR signaling pathway and its potential regulation of PLAP.
Caption: RAS/MAPK signaling in germ cell tumors and the potential role of GCAP.
Caption: IAP-mediated detoxification of LPS and inhibition of NF-κB signaling.
Caption: Experimental workflow for the analysis of ALP isoforms.
References
- 1. Separation and identification of this compound isoenzymes and isoforms in serum of healthy persons by isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved agarose electrophoretic method for separating this compound isoenzymes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Serum this compound Level as a Prognostic Tool in Colorectal Cancer: A Study of 105 patients. | Semantic Scholar [semanticscholar.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycan Analysis as Biomarkers for Testicular Cancer [mdpi.com]
- 7. medicinesjournal.com [medicinesjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Do alkaline phosphatases have great potential in the diagnosis, prognosis, and treatment of tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound isozymes in human testicular germ cell tumors, their precancerous stage, and three related cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RAS/Mitogen-Activated Protein Kinase Signaling Pathway in Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helena.com [helena.com]
- 14. helena.com [helena.com]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 16. researchgate.net [researchgate.net]
- 17. Serum this compound Level as a Prognostic Tool in Colorectal Cancer: A Study of 105 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of biochemical markers in testicular cancer: diagnosis, staging, and surveillance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial Alkaline Phosphatase Preparations
For researchers, scientists, and drug development professionals, the purity of enzymes is paramount to the validity and reproducibility of experimental results. This guide provides a framework for objectively assessing the purity of commercial alkaline phosphatase (AP) preparations, complete with experimental protocols and a comparative overview of key quality parameters.
This compound is a widely utilized enzyme in molecular biology and immunoassays for applications such as dephosphorylation of nucleic acids and proteins, and as a reporter enzyme in ELISA and Western blotting. However, the performance of AP can be significantly affected by the presence of contaminants in commercial preparations. This guide outlines the critical parameters for evaluating AP purity and provides the methodologies to perform these assessments in your own laboratory.
Key Quality Parameters for this compound
The purity of a commercial AP preparation can be evaluated based on several key parameters. A summary of these parameters for a selection of hypothetical commercial AP products is presented in the table below. Researchers are encouraged to request certificates of analysis from suppliers or perform their own in-house testing to populate a similar table for their chosen products.
| Feature | Product A (Supplier X) | Product B (Supplier Y) | Product C (Supplier Z) |
| Specific Activity | > 2,000 U/mg | > 1,500 U/mg | > 3,000 U/mg (recombinant) |
| Source | Bovine Intestine | Calf Intestine | Recombinant (expressed in P. pastoris) |
| Purity (by SDS-PAGE) | > 95% | > 90% | > 98% |
| Nuclease Contamination | Not Detected | Detected | Not Detected |
| Endotoxin (B1171834) Levels | < 10 EU/mg | Not Specified | < 0.1 EU/mg |
| Formulation | Liquid in 50% glycerol | Lyophilized powder | Liquid in storage buffer |
Experimental Protocols for Purity Assessment
To ensure the reliability of your experiments, it is crucial to validate the purity of your this compound preparation. Below are detailed protocols for key experiments to assess the quality of commercial AP.
Determination of Specific Activity
The specific activity of an enzyme is a measure of its purity and is defined as the units of enzyme activity per milligram of protein.
Principle: The most common method for determining AP activity is the colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. AP catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP exhibits a yellow color with a maximum absorbance at 405 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.
-
Enzyme Dilution: Prepare a series of dilutions of the commercial AP preparation in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Protein Concentration Determination: Determine the protein concentration of the undiluted enzyme preparation using a standard method such as the Bradford or BCA assay.
-
-
Assay Procedure:
-
To a 96-well microplate, add 180 µL of the Substrate Solution to each well.
-
Add 20 µL of the diluted enzyme to initiate the reaction. Include a blank control with 20 µL of the dilution buffer.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
-
Calculation of Specific Activity:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity in Units/mL using the Beer-Lambert law: Units/mL = (ΔAbs/min * Total reaction volume (mL)) / (Molar extinction coefficient of pNP * Light path (cm) * Enzyme volume (mL)) *The molar extinction coefficient for p-nitrophenol at 405 nm is 18,500 M⁻¹cm⁻¹.
-
Calculate the specific activity: Specific Activity (U/mg) = Enzyme Activity (U/mL) / Protein Concentration (mg/mL)
-
Detection of Nuclease Contamination
For applications in molecular biology, such as dephosphorylation of cloning vectors, the absence of contaminating nucleases (DNases and RNases) is critical.
Principle: This assay is based on the degradation of a nucleic acid substrate upon incubation with the enzyme preparation. The integrity of the nucleic acid is then assessed by gel electrophoresis.
Protocol:
-
Substrate Preparation:
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pUC19) at a concentration of 100 ng/µL.
-
RNA Substrate: A specific RNA transcript of known size at a concentration of 100 ng/µL.
-
-
Assay Procedure:
-
Set up the following reaction mixtures in separate tubes:
-
Test Reaction: 1 µg of DNA or RNA substrate + 1-5 units of the commercial AP preparation + 1X AP reaction buffer.
-
Positive Control: 1 µg of DNA or RNA substrate + a known DNase or RNase + 1X AP reaction buffer.
-
Negative Control: 1 µg of DNA or RNA substrate + 1X AP reaction buffer.
-
-
Incubate all tubes at 37°C for 1-4 hours.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA for DNase).
-
Analyze the samples by agarose (B213101) (for DNA) or denaturing polyacrylamide (for RNA) gel electrophoresis.
-
-
Interpretation of Results:
-
No Nuclease Contamination: A single, intact band of the nucleic acid substrate, similar to the negative control.
-
Nuclease Contamination: Smearing or disappearance of the substrate band, or the appearance of lower molecular weight fragments, similar to the positive control.
-
Quantification of Endotoxin Levels
Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong immune responses and interfere with cell-based assays. Commercial AP preparations, especially those derived from bacterial sources, may be contaminated with endotoxins.[1]
Principle: The Limulus Amebocyte Lysate (LAL) test is the standard method for endotoxin detection. It is based on the coagulation cascade of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus), which is activated by endotoxins.
Protocol:
-
Reagents and Materials:
-
A commercial LAL test kit (chromogenic, turbidimetric, or gel-clot based).
-
Pyrogen-free water, tubes, and pipette tips.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific LAL test kit.
-
Prepare a standard curve using the provided endotoxin standard.
-
Dilute the commercial AP preparation in pyrogen-free water to a concentration within the detection range of the assay. It is important to perform a spike and recovery experiment to ensure that the sample does not interfere with the assay.
-
Perform the LAL assay and measure the endotoxin concentration.
-
-
Interpretation of Results:
-
Endotoxin levels are typically expressed in Endotoxin Units (EU) per milligram of protein (EU/mg). Lower values indicate higher purity. For sensitive applications, such as those involving cell culture, an endotoxin level of < 0.1 EU/mg is often desirable.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental procedures and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for assessing the purity of commercial this compound preparations.
This compound plays a crucial role in various signaling pathways by dephosphorylating key molecules. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by bacterial lipopolysaccharide (LPS). AP can dephosphorylate the lipid A moiety of LPS, thereby attenuating the inflammatory response.[1][2][3][4]
Caption: this compound can inhibit TLR4 signaling by dephosphorylating LPS.
By implementing these purity assessment strategies, researchers can ensure the quality of their this compound preparations, leading to more reliable and reproducible experimental outcomes. This proactive approach to quality control is an essential component of rigorous scientific practice.
References
- 1. Dephosphorylation of endotoxin by this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal this compound ameliorates experimental colitis via toll-like receptor 4-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A physiologic function for this compound: endotoxin detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Alkaline Phosphatase
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of biochemical reagents, such as alkaline phosphatase (AP), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of personnel and the integrity of the workspace.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to adhere to standard laboratory safety practices. When handling this compound, especially in concentrated forms, always utilize appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves are essential to prevent skin contact.[1]
-
Protective Clothing: A lab coat should be worn to protect from spills.
-
Ventilation: Handle solutions in a well-ventilated area.[2][3]
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite), and place it in a sealed, labeled container for waste disposal.[2] Clean the spill area thoroughly with water.
This compound Waste Inactivation and Disposal
The primary step before disposing of this compound waste is to inactivate the enzyme. This ensures that the enzyme is denatured and no longer catalytically active. Two primary methods for inactivation are recommended: Heat Inactivation and Chemical Inactivation .
Heat is an effective method for irreversibly denaturing this compound. The required temperature and duration can vary depending on the solution's composition. For a conservative approach to ensure complete inactivation for disposal, the following protocol is recommended.
Experimental Protocol for Heat Inactivation:
-
Collection: Collect all liquid waste containing this compound in a designated, heat-resistant container (e.g., an autoclavable bottle).
-
Treatment: Place the loosely capped container in a water bath or an autoclave.
-
Heating: Heat the waste solution to a minimum of 70°C and maintain this temperature for at least 30 minutes. For more robust inactivation, heating at 80°C for 10 minutes is also effective.[2][3]
-
Cooling: Allow the container to cool completely to room temperature.
-
Disposal: Once cooled and inactivation is complete, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials. Always consult and adhere to local and institutional regulations for aqueous waste disposal.
Chemical inactivation using sodium hypochlorite (B82951) (bleach) is a widely accepted method for deactivating biological materials, including enzymes.
Experimental Protocol for Chemical Inactivation:
-
Collection: Collect all liquid waste containing this compound in a designated, chemically-resistant container.
-
Preparation of Bleach Solution: Use standard, undiluted household bleach, which is typically 5-6% sodium hypochlorite.
-
Treatment: Add bleach to the this compound waste to achieve a final concentration of at least 0.5% sodium hypochlorite. For waste with a high protein concentration, a final concentration of 1% is recommended.[4] This can be achieved by adding 1 part bleach to 9 parts waste (for 0.5%) or 1 part bleach to 4 parts waste (for 1%).
-
Contact Time: Gently mix the solution and allow it to stand for a minimum of 12 hours in a well-ventilated area.[4] This extended contact time ensures complete inactivation.
-
Disposal: After the 12-hour inactivation period, the treated waste can usually be poured down the drain with a large volume of running water, subject to local regulations.
Summary of Inactivation Parameters
For ease of reference, the following table summarizes the key quantitative parameters for the recommended inactivation protocols.
| Inactivation Method | Parameter | Value | Notes |
| Heat Inactivation | Temperature | 60°C | Requires 50 minutes for complete inactivation in a buffer.[2][3] |
| 70°C | Requires 20 minutes for complete inactivation in a buffer.[2][3] | ||
| 80°C | Requires 4 minutes for complete inactivation in a buffer.[2][3] | ||
| Chemical Inactivation | Reagent | Sodium Hypochlorite (Bleach) | Standard household bleach is sufficient. |
| Final Concentration | 0.5% - 1.0% | Use higher concentration for high-protein waste.[4] | |
| Contact Time | ≥ 12 hours | Ensure thorough mixing and adequate contact.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these detailed procedures, laboratory professionals can confidently manage this compound waste, ensuring a safe working environment and maintaining compliance with institutional and regulatory standards.
References
Safe Handling of Alkaline Phosphatase: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Alkaline phosphatase (ALP). The following procedures for personal protective equipment (PPE), handling, spill cleanup, and disposal are designed to ensure a safe laboratory environment. While many commercial preparations of this compound are not classified as hazardous substances, it is crucial to handle the material with care, as toxicological properties may not be thoroughly investigated.[1][2] Some formulations may cause mild irritation to the eyes, skin, and respiratory tract.[1][3]
Recommended Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to prevent skin and eye contact.[4] The recommended PPE includes:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[2][5] | Protects against potential splashes and aerosols. |
| Hand Protection | Nitrile rubber (NBR) gloves (thickness >0.11 mm).[2] | Provides a barrier against skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[6] |
| Body Protection | A standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4][7] | May be necessary if there is a risk of generating vapors or aerosols, or if ventilation is poor.[1][4] |
Operational and Disposal Plans
Proper procedures for handling, storage, and disposal are critical for maintaining a safe laboratory.
Handling and Storage Protocol
-
Ventilation : Always handle this compound in a well-ventilated area to minimize potential inhalation exposure.[4][8]
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the substance, even if gloves were worn.[1][6]
-
Container Management : Keep the container tightly closed when not in use to prevent contamination and potential spills.[1][4]
-
Storage Conditions : Store the product in a cool, dry place, typically between 2-8°C, and protected from direct sunlight.[2][4][9]
-
Incompatibilities : Store away from strong oxidizing agents.[4][7] Some reagents may contain sodium azide, which can form explosive compounds with lead and copper plumbing.[3][10]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol
-
Isolate the Area : Immediately alert others in the vicinity and isolate the hazard area to prevent entry.[4][7]
-
Assess the Spill : Determine the nature and size of the spill. For minor spills, trained laboratory personnel can proceed with cleanup.[11]
-
Wear PPE : Before cleaning, ensure you are wearing the appropriate PPE, including a lab coat, gloves, and safety goggles.[4][8]
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as diatomaceous earth, vermiculite, or sand.[4][7][12]
-
Absorb and Collect : Apply the absorbent material, working from the outside edges of the spill toward the center.[12] Once the liquid is fully absorbed, use a scoop or shovel to collect the material and place it into a suitable, clearly labeled waste container.[4][7][13] For powder spills, carefully scoop the material to avoid creating dust.[14]
-
Decontaminate : Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[10]
-
Dispose of Waste : Seal the container with the cleanup residues and dispose of it as chemical waste in accordance with local, state, and federal regulations.[1][8]
Logical Flow for Spill Response
Caption: Step-by-step process for managing a laboratory spill.
Waste Disposal
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Consult Regulations : Always refer to the appropriate waste disposal authorities in your state or region.[4] Disposal should be conducted by an approved waste disposal agent.[4]
-
Segregate Waste : Do not dispose of large quantities of this compound or its reagents into drains or sewer systems.[4]
-
Contaminated Materials : All materials used for spill cleanup (e.g., absorbents, gloves, paper towels) should be collected in a sealed and properly labeled container.[8][14]
-
Labeling : Ensure all waste containers are clearly labeled with their contents to facilitate proper disposal.[4][15]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. westliberty.edu [westliberty.edu]
- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 5. anaspec.com [anaspec.com]
- 6. archem.com.tr [archem.com.tr]
- 7. sdi-fz.com [sdi-fz.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. keybiotech.co.uk [keybiotech.co.uk]
- 10. ekfusa.com [ekfusa.com]
- 11. jk-sci.com [jk-sci.com]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. acs.org [acs.org]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
